Ponatinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXJVRSECIGDHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241426 | |
| Record name | Ponatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943319-70-8 | |
| Record name | Ponatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943319-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ponatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943319708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ponatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08901 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ponatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PONATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4340891KFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ponatinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ponatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ponatinib's Kinase Inhibition Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib (Iclusig®) is a potent, orally administered multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It was specifically designed to inhibit the activity of BCR-ABL, the fusion protein that drives chronic myeloid leukemia (CML), including the gatekeeper T315I mutant form, which confers resistance to other TKIs.[1][3] This technical guide provides an in-depth overview of the kinase inhibition profile of this compound, detailing its primary and secondary targets, the methodologies used to determine its inhibitory activity, and the signaling pathways it modulates.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the BCR-ABL kinase domain.[4] This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to cellular proliferation and survival in CML cells. A key structural feature of this compound is a carbon-carbon triple bond, which enables it to bind effectively to the T315I mutant of BCR-ABL, overcoming the steric hindrance that prevents other TKIs from binding.[1]
Quantitative Kinase Inhibition Profile
This compound exhibits a broad kinase inhibition profile, targeting a range of kinases with high potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against various kinases, as determined by in vitro biochemical assays.
| Kinase Target | IC50 (nM) |
| Primary Target | |
| ABL | 0.37 |
| ABL (T315I mutant) | 2.0 |
| Other Key Targets | |
| VEGFR2 | 1.5 |
| FGFR1 | 2.2 |
| PDGFRα | 1.1 |
| SRC | 5.4 |
| FLT3 | 13 |
| KIT | 13 |
| LYN | 0.24 |
| RET | ≤ 20 |
| EPH family members | ≤ 20 |
Note: IC50 values can vary depending on the specific assay conditions and have been compiled from multiple sources for this table.[2][5][6][7][8]
Signaling Pathway Modulation
This compound's primary therapeutic effect in CML is achieved through the inhibition of the BCR-ABL signaling pathway. This pathway activates several downstream effectors that promote cell survival and proliferation. The diagram below illustrates the key components of the BCR-ABL signaling cascade and the point of inhibition by this compound.
Caption: Inhibition of the BCR-ABL signaling cascade by this compound.
Experimental Protocols
The determination of this compound's kinase inhibition profile relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (Z'-LYTE™)
The Z'-LYTE™ biochemical assay is a fluorescence-based, coupled-enzyme format used to determine the inhibitory activity of compounds against a wide range of kinases.
Experimental Workflow:
Caption: Workflow for determining kinase inhibition using the Z'-LYTE™ assay.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare a 2X working solution of the target kinase and a FRET-labeled peptide substrate in the appropriate kinase buffer.
-
Prepare a 4X working solution of ATP in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the this compound dilutions.
-
Add the kinase/peptide substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Development Reaction:
-
Add the Development Reagent, which contains a site-specific protease that cleaves the non-phosphorylated peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
Detection and Analysis:
Cellular Proliferation Assay (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability and proliferation. It is used to determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Plating:
-
Seed cells (e.g., Ba/F3 cells expressing wild-type or mutant BCR-ABL) in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Incubate the cells for 24 hours to allow for attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the appropriate wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTS Reagent Addition:
-
Absorbance Measurement and Analysis:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
-
Resistance to this compound
Despite its effectiveness against the T315I mutation, resistance to this compound can emerge through the acquisition of compound mutations within the BCR-ABL kinase domain. These mutations involve the T315I mutation in combination with other mutations.
Caption: this compound's efficacy against different BCR-ABL forms.
Conclusion
This compound is a highly potent, multi-targeted kinase inhibitor with a well-defined inhibition profile. Its primary strength lies in its ability to effectively inhibit wild-type and mutant forms of BCR-ABL, including the resistant T315I mutation. A thorough understanding of its kinase selectivity, the signaling pathways it affects, and the methodologies used to characterize its activity is crucial for its effective application in research and clinical settings. The emergence of resistance through compound mutations highlights the ongoing need for monitoring and the development of next-generation inhibitors.
References
- 1. This compound: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 2. This compound: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistant mutations in CML and Ph+ALL – role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - RU [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. resources.novusbio.com [resources.novusbio.com]
Structural Basis for Ponatinib's Potent Inhibition of BCR-ABL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of ponatinib's binding to the BCR-ABL kinase domain. This compound is a third-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier TKIs, most notably by effectively inhibiting the T315I "gatekeeper" mutation. This document details the key interactions, presents quantitative binding data, and outlines the experimental methodologies used to elucidate this crucial drug-target interaction.
Molecular Mechanism of this compound Binding
This compound is a potent, ATP-competitive inhibitor that binds to the kinase domain of ABL in its inactive, "DFG-out" conformation.[1][2] This binding mode, shared with imatinib and nilotinib, is characterized by the displacement of the Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop.[3] The unique chemical structure of this compound, however, allows it to form an extensive network of molecular contacts, rendering its binding less susceptible to disruption by single point mutations that confer resistance to other TKIs.[2][4]
A key feature of this compound's design is its carbon-carbon triple bond (ethynyl linker).[5] This linker enables the molecule to make productive van der Waals contacts with the bulky isoleucine side chain of the T315I mutant, a mutation that sterically hinders the binding of first and second-generation TKIs.[5] This interaction is crucial for this compound's ability to inhibit the otherwise resistant T315I form of BCR-ABL.[5]
The binding of this compound to the BCR-ABL kinase domain is further stabilized by a series of hydrogen bonds and hydrophobic interactions.[6][7] Key hydrogen bonds are consistently observed between:
-
The imidazo[1,2-b]pyridazine core of this compound and the main chain NH of Met318 in the hinge region.[6]
-
The amide linker of this compound and the side chain of Glu286 on the αC-helix.[2]
-
The amide linker of this compound and the main chain NH of Asp381 in the DFG motif.[6]
Additional hydrophobic interactions with residues in the ATP-binding pocket contribute to the high affinity of this compound for both wild-type and mutant BCR-ABL.[8]
Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical BCR-ABL signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. dlsu.edu.ph [dlsu.edu.ph]
- 3. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression, Purification, and Crystallization of Recombinant Human ABL-1 Kinase for Structure-Based Drug Screening Applications | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 5. Strategies to circumvent the T315I gatekeeper mutation in the Bcr-Abl tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modelling this compound resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dnai.org [dnai.org]
Unveiling the Off-Target Landscape of Ponatinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib (Iclusig®) is a potent, orally administered multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with the T315I mutation that confers resistance to other TKIs.[1] While its efficacy against the on-target BCR-ABL kinase is well-established, the clinical profile of this compound is also significantly influenced by its interactions with a wide array of off-target kinases. These off-target effects contribute to both its therapeutic activity in other malignancies and its notable toxicity profile, particularly cardiovascular events.[2][3] This technical guide provides an in-depth exploration of the off-target kinase effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways to aid researchers in understanding and navigating the complex pharmacology of this powerful therapeutic agent.
Quantitative Analysis of this compound's Off-Target Kinase Inhibition
This compound's chemical structure allows it to bind to the ATP-binding pocket of a broad spectrum of kinases beyond BCR-ABL. The following table summarizes the inhibitory activity of this compound against a panel of clinically relevant off-target kinases, expressed as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values. This data, compiled from various biochemical and cellular assays, provides a quantitative overview of this compound's polypharmacology.
| Kinase Family | Target Kinase | IC50 / Kd (nM) | Assay Type | Reference |
| Receptor Tyrosine Kinases (RTKs) | ||||
| FLT3 | 0.3 - 2 | Kinase Hotspot Assay | [4] | |
| c-KIT | 8 - 20 | Kinase Hotspot Assay | [4] | |
| FGFR1 | 2.2 | Kinase Hotspot Assay | [4] | |
| FGFR2 | <40 | Cellular Proliferation Assay | [4] | |
| FGFR3 | <40 | Cellular Proliferation Assay | [4] | |
| FGFR4 | <40 | Cellular Proliferation Assay | [4] | |
| VEGFR2 | 1.5 | Kinase Hotspot Assay | [4] | |
| PDGFRα | 1.1 | Kinase Hotspot Assay | [4] | |
| RET | 25.8 | Immunopurified Kinase Assay | [4] | |
| RET (KIF5B-RET fusion) | 16 | Cellular Proliferation Assay | [5] | |
| RET (NCOA4-RET fusion) | 6 | Cellular Proliferation Assay | [5] | |
| RET (CCDC6-RET fusion) | 21 | Cellular Proliferation Assay | [5] | |
| Non-Receptor Tyrosine Kinases | ||||
| SRC | 5.4 | Kinase Hotspot Assay | [4] | |
| LYN | - | - | - | |
| FYN | - | - | - | |
| HCK | - | - | - | |
| LCK | - | - | - | |
| Other Kinases | ||||
| JAK family | - | - | [6] |
Key Off-Target Signaling Pathways
The off-target kinase activity of this compound leads to the modulation of several critical cellular signaling pathways. Understanding these pathways is crucial for elucidating both the therapeutic and adverse effects of the drug.
FGFR/PDGFR/VEGFR Signaling Axis
This compound potently inhibits members of the Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR) families.[4] These receptor tyrosine kinases are key regulators of angiogenesis, cell proliferation, and survival. Inhibition of these pathways contributes to this compound's anti-tumor activity in various cancers but is also implicated in its cardiovascular toxicity, such as hypertension and thromboembolic events.[1] Downstream of these receptors, this compound affects the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades.
References
- 1. Resistant mutations in CML and Ph+ALL – role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Review of Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Ponatinib: A Triumph of Rational Drug Design Against Resistant Leukemia
An In-depth Technical Guide on the Medicinal Chemistry and Development of a Pan-BCR-ABL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ponatinib (Iclusig®) stands as a landmark achievement in medicinal chemistry, a third-generation tyrosine kinase inhibitor (TKI) meticulously engineered to overcome the challenge of drug resistance in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1][2][3] Its development was driven by the clinical need to effectively treat patients harboring the formidable T315I "gatekeeper" mutation in the BCR-ABL kinase domain, a mutation that confers resistance to first and second-generation TKIs.[1][2] This technical guide delineates the historical development of this compound, from its conceptualization and lead optimization to its preclinical and clinical validation. It provides a comprehensive overview of the structure-activity relationships, mechanism of action, and the pivotal experimental methodologies that underpinned its journey from bench to bedside.
The Unmet Need: Overcoming TKI Resistance in CML
The advent of imatinib, a first-generation TKI, revolutionized the treatment of CML by targeting the constitutively active BCR-ABL tyrosine kinase.[1][4] However, the emergence of resistance, primarily through point mutations in the ABL kinase domain, limited its long-term efficacy.[5] The most notorious of these is the T315I mutation, where a threonine residue is replaced by a bulkier isoleucine at the gatekeeper position, sterically hindering the binding of imatinib and subsequent second-generation TKIs like dasatinib and nilotinib.[5][6] This mutation rendered patients with this genetic aberration devoid of effective therapeutic options, creating a significant unmet clinical need.[7]
The Dawn of a New Inhibitor: From Precursor to this compound
The development of this compound, initially designated AP24534, was a testament to the power of structure-based drug design.[8][9] Researchers at ARIAD Pharmaceuticals embarked on a mission to create a pan-BCR-ABL inhibitor with potent activity against both native and all clinically relevant mutant forms of the enzyme, including the elusive T315I variant.[8]
The journey began with a precursor molecule, AP23464, which showed promise but lacked the desired potency against the T315I mutation.[2][10] Through meticulous structure-activity relationship (SAR) studies, the team identified key structural modifications necessary to overcome this resistance.[1] The critical breakthrough was the incorporation of a carbon-carbon triple bond (an ethynyl linker) into the molecular scaffold.[9] This rigid linker was designed to reach into a deep hydrophobic pocket of the ABL kinase domain, even in the presence of the bulky isoleucine at position 315, a feat that earlier TKIs could not achieve.[2][3]
Further optimization of the molecule involved modifications to other regions to enhance binding affinity and selectivity. This iterative process of design, synthesis, and biological evaluation ultimately led to the discovery of this compound, a molecule with a unique chemical architecture that enables it to form extensive and robust interactions with the BCR-ABL kinase domain.
Mechanism of Action: A Multi-pronged Attack on BCR-ABL
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the BCR-ABL kinase domain.[1] This binding event prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive the proliferation and survival of leukemic cells.[1] The unique structural features of this compound, particularly the ethynyl linker, allow it to effectively inhibit both the active and inactive conformations of the ABL kinase.
Crucially, this compound's design allows it to maintain a high binding affinity even in the presence of the T315I mutation.[1] The extensive network of molecular contacts it establishes within the kinase domain makes its binding less susceptible to disruption by single point mutations, earning it the distinction of a "pan-BCR-ABL inhibitor". Beyond BCR-ABL, this compound also exhibits inhibitory activity against other tyrosine kinases, including members of the VEGFR, PDGFR, FGFR, and SRC families, classifying it as a multi-kinase inhibitor.[9][11]
Below is a diagram illustrating the BCR-ABL signaling pathway and the point of intervention by this compound.
Quantitative Analysis of this compound's Efficacy
The potency and efficacy of this compound have been extensively characterized through a battery of preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.
Table 1: In Vitro Kinase Inhibition of this compound
| Kinase Target | IC50 (nM) | Reference |
| Native BCR-ABL | 0.37 | [12] |
| ABL T315I | 2.0 | [12] |
| FLT3 | 0.3 - 2 | [9] |
| c-KIT | 8 - 20 | [9] |
Table 2: In Vitro Cell Proliferation Inhibition of this compound
| Cell Line | Expressed Kinase | IC50 (nM) | Reference |
| Ba/F3 | Native BCR-ABL | 0.5 | [12] |
| Ba/F3 | BCR-ABL with various mutations | 0.5 - 36 | [12] |
| Ba/F3 | ABL T315I | 11 | [12] |
Table 3: Clinical Trial Efficacy of this compound (PACE Trial)
| Patient Cohort (CML) | Response Endpoint | Response Rate (%) | Reference |
| Chronic Phase (CP-CML) | Major Cytogenetic Response (MCyR) | 55 | [12] |
| CP-CML with T315I | Major Cytogenetic Response (MCyR) | 70 | [12] |
| Accelerated Phase (AP-CML) | Major Hematologic Response (MaHR) | 55 | [12] |
| Blast Phase (BP-CML) & Ph+ ALL | Major Hematologic Response (MaHR) | 37 | [7] |
Table 4: Clinical Trial Efficacy of this compound (OPTIC Trial)
| Patient Cohort (CP-CML with T315I) | Starting Dose | ≤1% BCR-ABL1 IS Response Rate by 48 months (%) | Reference |
| T315I mutation | 45 mg | 64 | [13] |
| T315I mutation | 30 mg | 25 | [13] |
| T315I mutation | 15 mg | 16 | [13] |
Key Experimental Protocols
The development of this compound was guided by a series of robust experimental assays. Below are the methodologies for some of the key experiments.
In Vitro Kinase Inhibition Assay (Z'-LYTE™)
This biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Principle: The assay measures the extent of phosphorylation of a synthetic peptide substrate by the target kinase. It utilizes a fluorescence-based method where phosphorylation of the substrate protects it from cleavage by a development reagent.
-
Procedure:
-
The kinase, the peptide substrate, and ATP are incubated in a buffer solution.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
A development reagent containing a protease is added, which cleaves the unphosphorylated peptide, disrupting a FRET (Förster Resonance Energy Transfer) signal.
-
The fluorescence is measured, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the proliferation of cancer cell lines.
-
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Procedure:
-
Cells (e.g., Ba/F3 cells expressing different BCR-ABL mutants) are seeded in 96-well plates.[14]
-
The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).[14]
-
An MTT solution is added to each well and incubated for a few hours to allow formazan crystal formation.[14]
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Below is a diagram illustrating the general workflow for a cell-based assay to evaluate an inhibitor's efficacy.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that has been optimized for efficiency and yield. While various synthetic routes have been reported, a common approach involves the Sonogashira cross-coupling reaction as a key step to form the carbon-carbon triple bond.[15][16] The general synthetic strategy can be outlined as follows:
-
Synthesis of the Imidazo[1,2-b]pyridazine Core: This heterocyclic core is typically prepared from a pyridazine precursor.[17][18]
-
Synthesis of the Substituted Benzoyl Moiety: The 3-ethynyl-4-methylbenzoic acid derivative is synthesized, often involving the introduction of the ethynyl group via a Sonogashira coupling with a protected acetylene.[17]
-
Coupling of the Two Key Fragments: The imidazo[1,2-b]pyridazine and the substituted benzoyl moiety are coupled, again often utilizing a Sonogashira reaction.[16]
-
Amide Bond Formation: The resulting carboxylic acid is then coupled with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline to form the final amide bond, yielding this compound.[15]
-
Salt Formation: The final product is often converted to its hydrochloride salt to improve its stability and solubility for pharmaceutical formulation.[19]
Below is a simplified logical diagram illustrating the key stages in the synthesis of this compound.
Clinical Development and Regulatory Milestones
This compound's promising preclinical data paved the way for its clinical development. A phase 1 dose-escalation study demonstrated significant clinical activity in heavily pretreated patients with CML and Ph+ ALL, including those with the T315I mutation.[6] The pivotal phase 2 PACE (this compound Ph+ ALL and CML Evaluation) trial further confirmed its efficacy and led to its accelerated approval by the U.S. Food and Drug Administration (FDA) in December 2012.[7][20]
However, post-marketing surveillance revealed an increased risk of arterial occlusive events, leading to a temporary suspension of sales and a revised prescribing label with a boxed warning.[20] Subsequent studies, such as the OPTIC (Optimizing this compound Treatment In CML) trial, have focused on optimizing the dosing regimen to mitigate these risks while maintaining efficacy.[21][22] These efforts have led to a better understanding of the benefit-risk profile of this compound and have solidified its place as a valuable therapeutic option for a specific subset of patients with resistant Ph+ leukemias.
Conclusion
The development of this compound is a compelling narrative of how a deep understanding of molecular mechanisms of drug resistance can be translated into a life-saving therapy. Through a combination of rational drug design, meticulous medicinal chemistry efforts, and rigorous preclinical and clinical evaluation, this compound emerged as a potent weapon against TKI-resistant CML and Ph+ ALL. While its use is tempered by a known cardiovascular risk profile, it remains an indispensable treatment for patients with the T315I mutation and those who have exhausted other therapeutic avenues. The story of this compound continues to inspire the next generation of drug discovery and development, underscoring the importance of perseverance and innovation in the fight against cancer.
References
- 1. This compound: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Review of the History of Medicinal Chemistry behind Its Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistant mutations in CML and Ph+ALL – role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound acts against the most resistant types of chronic myeloid leukemia | MD Anderson Cancer Center [mdanderson.org]
- 7. This compound Overcomes Hard-to-Treat T315I Mutation in Patients with CML/ALL [ahdbonline.com]
- 8. This compound: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 9. This compound: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. CN103570724A - Synthesis method of this compound - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. qingmupharm.com [qingmupharm.com]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. This compound after failure of second‐generation tyrosine kinase inhibitor in resistant chronic‐phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. targetedonc.com [targetedonc.com]
AP23464: A Technical Guide on the Synthesis and Activity of a Ponatinib Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP23464 is a potent, ATP-competitive inhibitor of the Src and Abl tyrosine kinases. It emerged from early drug discovery efforts as a promising compound for the treatment of Chronic Myeloid Leukemia (CML), a disease driven by the constitutively active Bcr-Abl fusion oncoprotein. As a direct precursor in the lineage of the third-generation tyrosine kinase inhibitor (TKI) ponatinib (AP24534), AP23464 was instrumental in establishing a chemical scaffold capable of overcoming resistance to first-line therapies like imatinib. This guide provides a detailed overview of its synthesis, biological activity, and the experimental protocols used for its characterization.
AP23464 displays significant antiproliferative activity against CML cell lines and is notably effective against a variety of Bcr-Abl mutants that confer resistance to imatinib.[1] However, its inability to inhibit the formidable T315I "gatekeeper" mutation necessitated the further structural optimizations that ultimately led to the development of this compound.[1][2]
Synthesis of AP23464
While a specific, step-by-step synthesis for AP23464 is not detailed in the primary literature, a generalized and well-established method for creating 2,6,9-trisubstituted purine libraries provides a clear blueprint for its assembly.[3][4] The synthesis is typically a two-step process starting from 2,6-dichloropurine.
General Synthesis Protocol:
-
N9-Alkylation: The first step involves the selective alkylation of the N9 position of the purine ring. 2,6-dichloro-9H-purine is reacted with a suitable alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds at room temperature until completion.[4]
-
C6-Amination: The second step is a nucleophilic aromatic substitution at the C6 position, which is more reactive than the C2 position. The N9-alkylated intermediate is dissolved in a solvent like n-butanol and reacted with the desired substituted aniline in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), at elevated temperatures (e.g., 110 °C).[4]
The crude product from this sequence is then purified using column chromatography to yield the final 2,6,9-trisubstituted purine.
Biological Activity and Mechanism of Action
AP23464 functions as a dual Src/Abl kinase inhibitor. In the context of CML, its primary mechanism is the competitive inhibition of ATP binding to the kinase domain of the Bcr-Abl oncoprotein.[1][2] This action blocks the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive leukemic cell proliferation and survival.[1]
The potency of AP23464 is significantly greater than that of imatinib against wild-type Bcr-Abl and several clinically relevant imatinib-resistant mutants.[1][2] However, its efficacy is nullified by the T315I mutation, where the substitution of threonine with a bulkier isoleucine residue at the gatekeeper position prevents the inhibitor from binding effectively.[1]
Table 1: Inhibitory Activity of AP23464 against Bcr-Abl Kinase
| Target | Cell Line / Assay | AP23464 IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Reference |
| Wild-type Bcr-Abl | Ba/F3 Cells | 14 | 350 | [1][2] |
| Q252H Mutant | Ba/F3 Cells | Low Nanomolar | Resistant | [1] |
| Y253F Mutant | Ba/F3 Cells | Low Nanomolar | Resistant | [1] |
| E255K Mutant | Ba/F3 Cells | Low Nanomolar | Resistant | [1] |
| M351T Mutant | Ba/F3 Cells | Low Nanomolar | Resistant | [1] |
| H396P Mutant | Ba/F3 Cells | Low Nanomolar | Resistant | [1] |
| T315I Mutant | Ba/F3 Cells | Ineffective | Ineffective | [1][2] |
Note: "Low Nanomolar" indicates potent inhibition as demonstrated in the source material, though exact values for all mutants were not consistently reported across all papers. "Resistant" indicates significantly reduced sensitivity to imatinib.
Cellularly, treatment with AP23464 leads to:
-
Ablation of Bcr-Abl Phosphorylation: Directly inhibits the kinase activity.[1]
-
Cell Cycle Arrest: Blocks the progression of Bcr-Abl positive cells through the cell cycle.[1][2]
-
Induction of Apoptosis: Promotes programmed cell death in leukemic cells.[1][2]
Signaling Pathway Inhibition
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways critical for cell survival and proliferation. Key pathways include the JAK-STAT and PI3K/Akt cascades. By binding to the ATP pocket of Bcr-Abl, AP23464 effectively shuts down this central oncogenic driver, leading to the deactivation of its downstream effectors like STAT5 and CrkL, ultimately resulting in cell cycle arrest and apoptosis.
Experimental Protocols
The characterization of AP23464's activity relies on a set of standard cell and molecular biology assays.
Cell Proliferation / Viability Assay (MTS-based)
This assay measures the metabolic activity of cells, which correlates with cell number.
-
Cell Plating: Seed Bcr-Abl positive (e.g., K562) and negative (e.g., HL60) cells in a 96-well plate at a predetermined optimal density.[2]
-
Compound Treatment: Add serial dilutions of AP23464 or control compounds (e.g., imatinib, DMSO vehicle) to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTS Addition: Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.[5][6]
-
Final Incubation: Incubate for 1-4 hours at 37°C to allow viable cells to convert the MTS into a colored formazan product.[5]
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[6] Data is used to calculate the IC₅₀ value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects one of the earliest signs of apoptosis: the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
-
Cell Culture and Treatment: Culture cells (e.g., K562) and treat with various concentrations of AP23464 for a defined time (e.g., 24 hours).[2]
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold 1X PBS.[7][8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[7]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension. For distinguishing late apoptotic/necrotic cells, a viability dye like Propidium Iodide (PI) is also added.[7][9]
-
Incubation: Incubate the cells for 10-20 minutes at room temperature, protected from light.[7][10]
-
Analysis: Analyze the stained cells on a flow cytometer immediately. Annexin V positive, PI negative cells are considered early apoptotic.[10]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Treat cells with AP23464 for a specified duration (e.g., 24 hours), then harvest.[2]
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells and permeabilize the membranes. Fix for at least 30-60 minutes on ice or store at -20°C.[11][12]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[11]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cells in a solution containing RNase A and incubate to degrade RNA.[12]
-
PI Staining: Add Propidium Iodide (PI) staining solution and incubate at room temperature.[12]
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for cell cycle phase distribution analysis.[13]
Conclusion
AP23464 is a foundational molecule in the development of inhibitors for imatinib-resistant CML. Its synthesis from a 2,6-dichloropurine starting material is characteristic of a broad class of potent kinase inhibitors. While it demonstrates impressive low-nanomolar efficacy against wild-type Bcr-Abl and numerous imatinib-resistant mutants, its critical failure to inhibit the T315I mutation highlighted a key area for improvement. The insights gained from the study of AP23464 directly informed the structure-based drug design efforts that led to its successor, this compound, which successfully inhibits the T315I mutant and remains a vital therapeutic option for patients with highly resistant CML.
References
- 1. Inhibition of wild-type and mutant Bcr-Abl by AP23464, a potent ATP-based oncogenic protein kinase inhibitor: implications for CML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Understanding Ponatinib's Pan-BCR-ABL Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of ponatinib as a pan-inhibitor of the BCR-ABL kinase, the hallmark of Chronic Myeloid Leukemia (CML). This compound was meticulously designed to overcome the resistance to previous generations of tyrosine kinase inhibitors (TKIs), most notably the challenging T315I "gatekeeper" mutation.[1][2] This document provides a comprehensive overview of its mechanism of action, inhibitory potency against various BCR-ABL mutants, and the experimental methodologies used to characterize its activity.
Mechanism of Pan-Inhibition
This compound's broad activity stems from its unique structural design, which enables it to bind with high affinity to both the active and inactive conformations of the ABL kinase domain.[3][4] A key feature is a carbon-carbon triple bond (ethynyl linkage) that allows it to effectively interact with the isoleucine residue at position 315, a mutation that sterically hinders the binding of other TKIs like imatinib, nilotinib, and dasatinib.[3][5] By establishing extensive van der Waals interactions and a network of molecular contacts within the ATP-binding pocket, this compound maintains potent inhibition against wild-type BCR-ABL and a wide array of clinically relevant mutants.[3][6]
Structural Basis of this compound Binding
Crystallographic studies have revealed that this compound binds to the DFG-out (inactive) conformation of the ABL kinase domain.[3][4] This binding mode, coupled with its flexible structure, allows it to accommodate mutations that confer resistance to other TKIs. The imidazo[1,2-b]pyridazine core forms a crucial hydrogen bond with the main chain of Met318 in the hinge region of the kinase.[6] This interaction is vital for anchoring the inhibitor in the ATP-binding site. Furthermore, other parts of the this compound molecule make critical contacts that contribute to its high potency and broad specificity.[3][7]
Quantitative Inhibitory Activity
This compound has demonstrated potent inhibition of both wild-type and a comprehensive panel of mutated BCR-ABL kinases in biochemical and cell-based assays. The following tables summarize its inhibitory concentrations (IC50) and clinical responses.
In Vitro Kinase Inhibition
The potency of this compound against the enzymatic activity of wild-type and mutant ABL kinase is typically determined through in vitro kinase assays. These assays measure the ability of the inhibitor to block the phosphorylation of a substrate peptide by the purified kinase.
| Kinase Target | IC50 (nM) |
| Native BCR-ABL | 0.37[8] |
| BCR-ABL T315I | 2.0[8] |
| Other BCR-ABL Mutants | 0.30 - 0.44[8] |
Table 1: In vitro inhibitory activity of this compound against wild-type and mutant ABL kinase.
Cell-Based Proliferation Inhibition
The efficacy of this compound in a cellular context is assessed using proliferation assays with CML cell lines engineered to express different BCR-ABL variants. These assays measure the concentration of the drug required to inhibit cell growth by 50%.
| Cell Line | BCR-ABL Status | IC50 (nM) |
| Ba/F3 | Native BCR-ABL | 0.5[8] |
| Ba/F3 | BCR-ABL T315I | 11[9] |
| Ba/F3 | Various BCR-ABL Mutants | 0.5 - 36[8] |
Table 2: this compound's inhibition of proliferation in Ba/F3 cells expressing wild-type and mutant BCR-ABL.
Clinical Efficacy
Clinical trials have demonstrated the significant activity of this compound in patients with CML who are resistant or intolerant to other TKIs. The PACE (this compound Ph+ ALL and CML Evaluation) trial is a pivotal study that established its efficacy.
| Patient Cohort (Chronic Phase CML) | Response Rate |
| All Patients | 47% Major Cytogenetic Response (MCyR)[1] |
| Patients with T315I mutation | 65% Major Cytogenetic Response (MCyR)[1] |
Table 3: Major cytogenetic response rates in the Phase 2 PACE trial.[1]
Signaling Pathways and Experimental Workflows
BCR-ABL Signaling Pathway and this compound Inhibition
The constitutively active BCR-ABL kinase drives CML by activating a network of downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis. This compound effectively blocks these pathways by inhibiting the initial phosphorylation events mediated by BCR-ABL.
Experimental Workflow for Determining IC50 Values
The determination of this compound's IC50 values against BCR-ABL involves a series of well-defined experimental steps, from cell culture to data analysis.
Experimental Protocols
In Vitro BCR-ABL Kinase Assay
This protocol outlines a method for determining the in vitro inhibitory activity of this compound against wild-type and mutant BCR-ABL kinases.
Materials:
-
Recombinant purified wild-type or mutant GST-Abl kinase
-
Abltide peptide substrate
-
This compound
-
Kinase reaction buffer (8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM β-glycerol phosphate, 1 mM EGTA, 0.4 mM DTT, 0.2 mg/mL BSA, 0.4 mM sodium orthovanadate)
-
ATP/γ-32P ATP mix
-
30 mM MgCl2
-
p81 phosphocellulose filters
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 8 mM MOPS (pH 7), 0.2 mM EDTA, 50 μM Abltide, 10 mM β-glycerol phosphate, 1 mM EGTA, 0.002% Brij-35, 0.4 mM DTT, 0.2 mg/mL BSA, and 0.4 mM sodium orthovanadate.[8]
-
Add 10 nM of the respective wild-type or mutant GST-Abl kinase to the reaction mixture.[8]
-
Add varying concentrations of this compound to the reaction mixture and incubate.
-
Initiate the kinase reaction by adding 100 µM ATP/γ-32[P]ATP and 30 mM MgCl2.[8]
-
Incubate the reaction at 30°C for 15 minutes.[8]
-
Terminate the reaction by spotting a portion of the mixture onto a p81 phosphocellulose filter and immersing it in 0.75% phosphoric acid.[8]
-
Wash the filters three times with 0.75% phosphoric acid, rinse with acetone, and air dry.[8]
-
Determine the amount of incorporated phosphate by scintillation counting.[8]
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell-Based Proliferation Assay (Ba/F3 Cells)
This protocol describes a method to assess the anti-proliferative effect of this compound on Ba/F3 cells expressing wild-type or mutant BCR-ABL.
Materials:
-
Ba/F3 cells expressing wild-type or mutant BCR-ABL
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin
-
This compound
-
96-well cell culture plates
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or WST-1 based viability assay reagent
-
Microplate reader
Procedure:
-
Culture Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS. For parental Ba/F3 cells, also include 15% WEHI-3 conditioned media.
-
Harvest the cells and adjust the cell density.
-
Seed 4 x 103 cells per well in a 96-well plate.[9]
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the this compound dilutions to the respective wells. The final concentration of DMSO should be kept below 0.1%.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[9]
-
Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.[9]
-
Incubate for an additional 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by non-linear regression analysis.
Conclusion
This compound stands as a powerful therapeutic agent for CML, distinguished by its pan-BCR-ABL inhibitory activity that extends to the formidable T315I mutation. Its rational design, leveraging a deep understanding of the BCR-ABL kinase structure and the mechanisms of TKI resistance, has resulted in a highly potent and broadly effective inhibitor. The quantitative data from in vitro and cellular assays, corroborated by robust clinical responses, solidify its role in the management of resistant CML. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and future generations of kinase inhibitors.
References
- 1. Modelling this compound resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Preclinical Evaluation of Ponatinib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive subtype of ALL characterized by the presence of the BCR-ABL1 fusion oncogene. This fusion results in a constitutively active tyrosine kinase that drives leukemogenesis through the activation of multiple downstream signaling pathways, leading to aberrant cell proliferation and survival. The development of tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with Ph+ ALL. Ponatinib (Iclusig®) is a potent, orally available, pan-BCR-ABL1 TKI designed to overcome resistance to earlier-generation TKIs, including the challenging T315I "gatekeeper" mutation. This technical guide provides an in-depth overview of the preclinical evaluation of this compound in Ph+ ALL, focusing on its mechanism of action, efficacy against mutated forms of BCR-ABL1, and the experimental methodologies used in its preclinical assessment.
Mechanism of Action
This compound was developed through a structure-based drug design approach to potently inhibit the kinase activity of both native and mutated BCR-ABL1.[1] Its design incorporates a carbon-carbon triple bond that allows it to bind effectively to the ATP-binding pocket of the ABL1 kinase domain, even in the presence of the T315I mutation, which sterically hinders the binding of other TKIs.[1] Preclinical studies have demonstrated that this compound inhibits the autophosphorylation of the BCR-ABL1 kinase, a critical step in its activation, thereby blocking downstream signaling pathways.
Quantitative Data: In Vitro Efficacy
The preclinical efficacy of this compound has been extensively evaluated in various in vitro models, primarily utilizing BCR-ABL1-positive cell lines such as the human K562 and murine Ba/F3 cells. These studies have consistently demonstrated this compound's high potency against both wild-type and a wide range of clinically relevant BCR-ABL1 mutants.
| Cell Line / Mutant | IC50 (nM) - Kinase Inhibition | IC50 (nM) - Cell Proliferation | Reference |
| Ba/F3 (Wild-Type BCR-ABL1) | 0.37 | 0.3 | |
| Ba/F3 (T315I) | 2.0 | 11 | |
| Ba/F3 (E255V) | Not Reported | 36 | |
| K562 (Wild-Type BCR-ABL1) | Not Reported | 0.4 |
IC50 (50% inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the target's activity or cell proliferation.
Experimental Protocols
Cell Lines and Culture
Preclinical evaluation of this compound in Ph+ ALL has predominantly utilized the following cell models:
-
Ba/F3 Cells: An IL-3-dependent murine pro-B cell line that can be genetically engineered to express human BCR-ABL1 with various mutations. In the presence of BCR-ABL1, these cells become IL-3 independent, providing a robust system to assess the efficacy of TKIs.
-
K562 Cells: A human immortalized myelogenous leukemia cell line that endogenously expresses the BCR-ABL1 fusion protein.
These cell lines are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For Ba/F3 cells not expressing BCR-ABL1, the medium is also supplemented with murine IL-3.
Cell Proliferation/Viability Assay
A common method to assess the effect of this compound on the growth of Ph+ ALL cells is the MTT or XTT assay.
-
Cell Seeding: Ph+ ALL cells (e.g., Ba/F3-BCR-ABL1 or K562) are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: MTT or XTT reagent is added to each well and incubated for a further 2-4 hours. This reagent is converted by metabolically active cells into a colored formazan product.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450-570 nm). The results are then used to calculate the IC50 value for cell proliferation.
BCR-ABL1 Kinase Inhibition Assay
The ability of this compound to directly inhibit the kinase activity of BCR-ABL1 is often assessed using in vitro kinase assays.
-
Enzyme and Substrate Preparation: Recombinant wild-type or mutant BCR-ABL1 enzyme and a suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue) are prepared.
-
Compound Incubation: The enzyme is pre-incubated with varying concentrations of this compound or a vehicle control in a kinase reaction buffer.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and the peptide substrate. The reaction is allowed to proceed for a specified time at room temperature or 30°C.
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or radiometric assays measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP.
-
Data Analysis: The results are used to determine the IC50 for kinase inhibition.
Western Blotting for Signaling Pathway Analysis
Western blotting is a key technique to evaluate the effect of this compound on the phosphorylation status of BCR-ABL1 and its downstream signaling proteins.
-
Cell Lysis: Ph+ ALL cells are treated with this compound for a specified duration (e.g., 2-4 hours) and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-BCR-ABL1, phospho-STAT5, phospho-CrkL). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membranes are often stripped and re-probed with antibodies against the total forms of the proteins to confirm equal loading.
Signaling Pathways and Experimental Workflows
BCR-ABL1 Signaling Pathway
The constitutively active BCR-ABL1 tyrosine kinase activates a complex network of downstream signaling pathways that are crucial for the survival and proliferation of Ph+ ALL cells. This compound's primary mechanism is the direct inhibition of BCR-ABL1 at the apex of this cascade.
Caption: BCR-ABL1 signaling pathways inhibited by this compound.
Mechanism of Resistance: AKT/mTOR Pathway Activation
One of the mechanisms of resistance to TKIs that is independent of BCR-ABL1 kinase domain mutations involves the activation of alternative survival pathways. The PI3K/AKT/mTOR pathway has been identified as a key player in this process.
Caption: BCR-ABL1 independent resistance via AKT/mTOR activation.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of this compound in Ph+ ALL typically follows a structured workflow, moving from in vitro characterization to in vivo validation.
Caption: Preclinical evaluation workflow for this compound in Ph+ ALL.
Conclusion
The preclinical evaluation of this compound has robustly demonstrated its potent and broad activity against wild-type and mutant BCR-ABL1, providing a strong rationale for its clinical development in Ph+ ALL. The in vitro and in vivo studies have elucidated its mechanism of action and established its efficacy in relevant disease models. This technical guide summarizes the key quantitative data and experimental methodologies that have been instrumental in characterizing this compound as a critical therapeutic agent for this aggressive leukemia. Further research into mechanisms of resistance and combination strategies continues to be an important area of investigation to maximize the clinical benefit of this compound.
References
The Journey of Ponatinib: A Chronological Exploration of its Analogs in Overcoming Cancer Drug Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies has revolutionized the treatment of Chronic Myeloid Leukemia (CML), with the BCR-ABL tyrosine kinase inhibitor imatinib marking a paradigm shift in cancer treatment. However, the emergence of drug resistance, particularly through mutations in the BCR-ABL kinase domain, necessitated the development of subsequent generations of inhibitors. This technical guide provides a chronological account of the discovery of ponatinib, a third-generation inhibitor, and its analogs, detailing the medicinal chemistry strategies, quantitative biological data, and key experimental methodologies that have driven this field of research.
The Dawn of a New Generation: Overcoming the T315I Gatekeeper Mutation
The landscape of CML treatment was significantly challenged by the appearance of the T315I mutation in the BCR-ABL kinase. This "gatekeeper" mutation, through steric hindrance, confers resistance to first and second-generation TKIs such as imatinib, dasatinib, and nilotinib.[1][2] This critical unmet medical need spurred the quest for a novel inhibitor that could effectively target this recalcitrant mutant.
The Precursor: AP23464
The journey towards this compound began with earlier scaffolds. One notable precursor was AP23464, a dual Src/Abl inhibitor. While showing potency against wild-type BCR-ABL, its development highlighted the challenges in achieving broad activity against various resistance mutations.[3]
The Advent of this compound (AP24534): A Pan-BCR-ABL Inhibitor
In 2009, scientists at ARIAD Pharmaceuticals designed this compound (formerly AP24534) using a structure-based drug design approach.[2] The key innovation in this compound's structure is the inclusion of a carbon-carbon triple bond (an ethynyl linkage). This feature was specifically engineered to accommodate the bulky isoleucine residue of the T315I mutant, a feat that earlier inhibitors could not achieve.[2] Preclinical studies, first reported in 2006, demonstrated its potent, pan-inhibitory activity against native and all tested mutant forms of BCR-ABL, including the formidable T315I mutation.[2]
Timeline of Key Events in this compound's Development
A recent review has compiled a timeline of significant events in the history of this compound's development, from its initial discovery to its clinical use and subsequent investigations into its adverse effects.[4]
Quantitative Analysis of this compound and its Early Analogs
The efficacy of this compound and its precursors is quantified by their half-maximal inhibitory concentration (IC50) values against various BCR-ABL mutants and relevant cell lines.
| Compound | Target | IC50 (nM) | Reference |
| This compound (AP24534) | Native BCR-ABL (enzymatic) | 0.37 | [2] |
| BCR-ABL T315I (enzymatic) | 2.0 | [2] | |
| Ba/F3 cells (Native BCR-ABL) | 0.5 | [2] | |
| Ba/F3 cells (BCR-ABL T315I) | 11 | [1] | |
| AP23464 | Native BCR-ABL | Potent (specific value not consistently reported) | [3] |
| BCR-ABL T315I | Ineffective | [1] |
The Post-Ponatinib Era: The Quest for Safer and More Selective Analogs
Despite its remarkable efficacy, this compound's clinical use has been associated with serious adverse cardiovascular events, including arterial occlusive events and heart failure.[5] This has driven the development of new analogs with improved safety profiles and refined selectivity.
Nicotinamide-Based Analogs: Altering the Core for a New Kinase Profile
In a 2020 study, researchers synthesized a series of this compound analogs by replacing the benzamide moiety with a nicotinamide group. This modification led to the discovery of compounds like HSN748, which retained potent activity against key leukemia targets while exhibiting reduced off-target effects.[6]
Reengineering this compound to Mitigate Cardiotoxicity
Another research direction has focused on systematically modifying the this compound scaffold to reduce its cardiotoxic effects while preserving its anti-T315I activity. By incorporating structural elements from the less cardiotoxic inhibitor nilotinib, researchers have developed analogs with a significantly improved "vascular safety ratio."[5]
Comparative Efficacy of this compound and its Analogs
The following table summarizes the IC50 values of key this compound analogs against various kinases and cell lines, providing a comparative view of their potency and selectivity.
| Compound | Target | IC50 (nM) | Reference |
| This compound | ABL1 (T315I) | 2.5 | [6] |
| FLT3 (ITD) | 10.03 | [6] | |
| c-Src | 4.6 | [6] | |
| K562 cells (CML) | - | ||
| MOLM14-D835Y cells (AML, quizartinib-resistant) | 52.6 | [6] | |
| HSN748 | ABL1 (T315I) | 11.1 | [6] |
| FLT3 (ITD) | 1.5 | [6] | |
| c-Src | >1000 | [6] | |
| K562 cells (CML) | - | ||
| MOLM14-D835Y cells (AML, quizartinib-resistant) | 0.69 | [6] | |
| Analog 33a | BCR-ABL T315I (enzymatic) | - | |
| K562 T315I cells (CML) | 22.8 | [5] | |
| Analog 36a | BCR-ABL T315I (enzymatic) | - | |
| K562 T315I cells (CML) | 2.5 | [5] |
Experimental Protocols: The Methodologies Behind the Discoveries
The discovery and characterization of this compound and its analogs rely on a suite of standardized biochemical and cell-based assays.
BCR-ABL Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of purified BCR-ABL protein.
Protocol:
-
Reagents: Purified recombinant BCR-ABL (wild-type or mutant), biotinylated peptide substrate, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound (this compound or analog), and a detection system (e.g., HTRF, ELISA).
-
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the purified BCR-ABL enzyme and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the level of phosphorylated substrate using a suitable detection method (e.g., addition of a europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665 for HTRF).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[7]
-
Ba/F3 Cell Proliferation Assay
This cell-based assay is crucial for determining the potency of inhibitors in a cellular context. Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When transfected with the BCR-ABL gene, these cells become IL-3 independent, and their proliferation is now driven by the BCR-ABL kinase.
Protocol:
-
Cell Culture: Maintain Ba/F3 cells expressing either wild-type or mutant BCR-ABL in appropriate culture medium without IL-3.
-
Procedure:
-
Seed the Ba/F3 cells into 96-well plates.
-
Add serial dilutions of the test compound (this compound or analog) to the wells.
-
Incubate the plates for a defined period (e.g., 48-72 hours).
-
Assess cell viability using a suitable method, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[8][9]
-
Determine the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
-
Visualizing the Landscape: Signaling Pathways and Discovery Workflows
The following diagrams, rendered using the DOT language, illustrate the key signaling pathway targeted by this compound and the general workflow for the discovery of its analogs.
Caption: The BCR-ABL signaling pathway and the inhibitory action of this compound.
Caption: The iterative workflow for the discovery and development of this compound analogs.
Conclusion and Future Directions
The chronological development of this compound and its analogs exemplifies a tenacious and structure-guided approach to overcoming drug resistance in cancer therapy. While this compound remains a crucial therapeutic option for patients with the T315I mutation, ongoing research is paving the way for a new generation of inhibitors with enhanced safety profiles and potentially broader applications. Future efforts will likely focus on further refining the selectivity of these compounds to minimize off-target toxicities, exploring novel mechanisms of action to combat emerging resistance, and expanding their therapeutic reach to other malignancies driven by the kinases that these versatile scaffolds can inhibit. The journey from imatinib to the diverse and evolving family of this compound analogs serves as a powerful testament to the progress and potential of medicinal chemistry in the fight against cancer.
References
- 1. This compound: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reengineering this compound to Minimize Cardiovascular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ba/F3 Cell Proliferation and Viability Assays [bio-protocol.org]
- 9. reactionbiology.com [reactionbiology.com]
Initial Studies of Ponatinib in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical and clinical investigations of ponatinib, a potent oral multi-targeted tyrosine kinase inhibitor, in the context of solid tumors. This compound was initially developed to target BCR-ABL, including the resistant T315I mutation, in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1][2]. However, its broad kinase inhibitory profile, which includes key oncogenic drivers in various solid tumors such as KIT, RET, and FGFR, has prompted its evaluation in these malignancies[3][4]. This document summarizes the quantitative data from these early studies, details the experimental methodologies, and visualizes the core signaling pathways and workflows.
Core Mechanism of Action in Solid Tumors
This compound is a multi-target kinase inhibitor designed to bind to the ATP-binding pocket of several tyrosine kinases[2]. Its efficacy in solid tumors is primarily attributed to its potent inhibition of receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer through mutations, amplifications, or rearrangements. Key targets in solid tumors include:
-
KIT: A primary driver in most gastrointestinal stromal tumors (GIST). This compound has shown activity against primary activating mutations (e.g., exon 11) and various secondary resistance mutations that emerge during therapy with other TKIs[5][6].
-
RET: Rearrangements of the RET proto-oncogene are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and thyroid cancers. This compound potently inhibits RET kinase activity[7][8].
-
FGFR (Fibroblast Growth Factor Receptors 1-4): Dysregulation of the FGFR family through amplification, mutations, or fusions is implicated in various solid tumors, including bladder, breast, endometrial, and gastric cancers. This compound acts as a pan-FGFR inhibitor[9][10].
Inhibition of these primary targets by this compound blocks downstream signaling cascades crucial for tumor cell proliferation, survival, and migration, including the PI3K/AKT/mTOR and JAK/STAT3 pathways[11].
Preclinical Studies
Initial preclinical investigations provided a strong rationale for exploring this compound in solid tumors. These studies utilized engineered cell lines and patient-derived xenograft (PDX) models to establish potency and mechanisms of action.
Experimental Protocols: Preclinical Models
2.1.1 Cell-Based Assays
-
Cell Lines: A wide range of cancer cell lines were used, including those with specific genetic alterations:
-
FGFR-driven models: Ba/F3 cells engineered to express activated FGFR1-4; endometrial (AN3CA, MFE-296), bladder (UM-UC-14), and gastric (SNU-16) cancer cell lines with FGFR mutations or amplification[9][10][12].
-
KIT-mutant GIST models: GIST-T1 and GIST430 cell lines harboring primary KIT exon 11 mutations, and derivatives with secondary resistance mutations (e.g., V654A, T670I, D816H)[5][6].
-
RET-rearranged NSCLC models: LC-2/ad lung adenocarcinoma cells with a CCDC6-RET fusion[8].
-
-
Viability and Growth Assays: Cells were typically incubated with increasing concentrations of this compound for 72 hours. Cell viability or growth inhibition was assessed using standard methods like MTT or CellTiter-Glo assays to determine IC50 (half-maximal inhibitory concentration) or GI50 (concentration for 50% growth inhibition) values[12][13].
-
Immunoblotting (Western Blotting): To assess the inhibition of signaling pathways, cells were treated with this compound for short durations (e.g., 1-2 hours). Cell lysates were then prepared and subjected to SDS-PAGE and immunoblotting using antibodies against phosphorylated and total forms of target kinases (e.g., p-FGFR, p-KIT, p-RET) and downstream effectors (e.g., p-AKT, p-ERK, p-S6, p-STAT3)[8][12].
2.1.2 In Vivo Xenograft Studies
-
Animal Models: Subcutaneous tumor models were established by injecting cancer cell lines (e.g., AN3CA endometrial cancer, Ba/F3 KIT-mutant cells) into immunocompromised mice (e.g., nude or SCID mice)[12][13]. An orthotopic xenograft neuroblastoma mouse model has also been utilized[11].
-
Dosing and Administration: Once tumors reached a specified volume, mice were treated with this compound (e.g., 10-30 mg/kg) or vehicle control, administered daily via oral gavage[9][13].
-
Efficacy Assessment: Tumor volumes were measured regularly (e.g., twice weekly) with calipers. Efficacy was determined by assessing tumor growth inhibition or regression compared to the control group[12][13].
-
Pharmacodynamic Analysis: To confirm target engagement in vivo, tumors were harvested from a subset of mice after a short treatment period (e.g., 2 hours post-final dose). Protein lysates were then analyzed by immunoblotting to measure the inhibition of kinase phosphorylation[5].
Quantitative Data: Preclinical Efficacy
The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Activity of this compound in FGFR-Dysregulated Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | This compound GI50 (nmol/L) | Reference |
| SNU-16 | Gastric | FGFR2 Amplification | 7 | [9] |
| AN3CA | Endometrial | FGFR2 Mutation | 14 | [9] |
| MFE-296 | Endometrial | FGFR2 Mutation | 15 | [10] |
| UM-UC-14 | Bladder | FGFR3 Mutation | 181 | [9] |
Table 2: In Vitro Activity of this compound against KIT Mutations
| Cell Line Model | KIT Mutation Status | This compound IC50 (nmol/L) | Imatinib IC50 (nmol/L) | Sunitinib IC50 (nmol/L) | Reference |
| Ba/F3 | Exon 11 (V559D) | 1 | 21 | 28 | [6] |
| Ba/F3 | Exon 11 + V654A | 101 | 3,116 | 28 | [5][6] |
| Ba/F3 | Exon 11 + T670I | 11 | >10,000 | 11 | [5][6] |
| Ba/F3 | Exon 11 + D816H | 4 | 1,291 | 557 | [5][6] |
Clinical Studies in Solid Tumors
Based on promising preclinical data, several Phase II clinical trials were initiated to evaluate this compound in patients with advanced solid tumors harboring specific genetic alterations.
Experimental Protocols: Clinical Trials
3.1.1 Phase II Study in RET-Rearranged NSCLC (NCT01813734)
-
Study Design: A single-arm, multicenter, open-label Phase II trial[7].
-
Patient Population: Patients with histologically or cytologically confirmed advanced NSCLC that had progressed on at least one prior therapy. A key inclusion criterion was molecular confirmation of a RET rearrangement, identified by fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS)[7][14].
-
Treatment: this compound was administered orally at a starting dose of 30 mg once daily. Dose escalation to 45 mg daily was permitted for patients without an objective response[7].
-
Efficacy Assessment: The primary endpoint was the objective response rate (ORR). Tumor assessments were performed using CT or MRI scans, and responses were evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1[7]. Secondary endpoints included disease control rate (DCR), progression-free survival (PFS), and overall survival (OS)[7].
-
Safety Assessment: Safety was monitored through physical examinations, vital signs, laboratory tests, and recording of all adverse events (AEs)[14].
3.1.2 Phase II Study in Advanced GIST (NCT01874665)
-
Study Design: A single-arm, open-label Phase II trial that prospectively enrolled patients into two cohorts[15][16].
-
Patient Population: Patients with metastatic and/or unresectable GIST who had failed prior TKI therapy. Patients were enrolled into cohorts based on the presence (Cohort A) or absence (Cohort B) of a primary KIT exon 11 mutation, confirmed by historical tumor analysis or genetic analysis of an archival or fresh biopsy specimen[15][17].
-
Treatment: Patients initially received this compound at 45 mg once daily. Following a temporary clinical hold due to concerns about vascular occlusive events in other trials, dose reductions were implemented (e.g., to 30 mg/day for patients with stable disease or better after 6 cycles)[15][16].
-
Efficacy Assessment: The primary endpoint was the clinical benefit rate (CBR), defined as complete response (CR), partial response (PR), or stable disease (SD) lasting ≥16 weeks, in the KIT exon 11-positive cohort. Responses were evaluated by modified RECIST 1.1 criteria[15][17].
-
Biomarker Analysis: Blood samples were collected at baseline and subsequent time points for analysis of circulating tumor DNA (ctDNA) to assess KIT and PDGFRA mutations[15][16].
Quantitative Data: Clinical Efficacy and Safety
Table 3: Efficacy of this compound in a Phase II Study of RET-Rearranged NSCLC
| Efficacy Endpoint | Value | 95% Confidence Interval | Reference |
| Number of Patients | 9 | - | [7] |
| Objective Response Rate (ORR) | 0% | - | [7] |
| Disease Control Rate (DCR) | 55% | - | [7] |
| Median Progression-Free Survival | 3.80 months | 1.83–5.30 | [7] |
| Median Overall Survival | 17.47 months | 6.57–19.20 | [7] |
Note: The study was stopped prematurely due to slow accrual and limited clinical activity[7].
Table 4: Efficacy of this compound in a Phase II Study of Advanced GIST
| Efficacy Endpoint | KIT Exon 11-Positive (n=30) | KIT Exon 11-Negative (n=15) | Reference |
| 16-Week Clinical Benefit Rate (CBR) | 36% | 20% | [15][18] |
| Median Progression-Free Survival | 4.0 months | 2.0 months | [16] |
| Median Overall Survival | 14.7 months | 14.3 months | [16] |
Table 5: Common Treatment-Related Adverse Events (Any Grade)
| Adverse Event | RET-Rearranged NSCLC (n=9) | Advanced GIST (n=45) | Reference |
| Rash | 56% | 54% | [7][17] |
| Fatigue | - | 46% | [17] |
| Myalgia | - | 46% | [17] |
| Dry Skin | - | 40% | [17] |
| Headache | - | 40% | [17] |
| Constipation | 44% | 34% | [7][17] |
| Diarrhea | 44% | - | [7] |
| Abdominal Pain | - | 34% | [17] |
Note: In the GIST study, serious adverse events included arterial occlusive events (3 patients) and venous thromboembolic events (2 patients)[15][18].
Signaling Pathways and Experimental Workflows
Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a typical workflow for the clinical trials described.
Caption: this compound inhibits mutant KIT, blocking downstream PI3K/AKT and RAS/MAPK pathways in GIST.
Caption: this compound inhibits RET fusion proteins, blocking key survival pathways in NSCLC.
References
- 1. Mechanism of Action for ICLUSIG® (this compound) [iclusig.com]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Recent Studies on this compound in Cancers Other Than Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits polyclonal drug-resistant KIT oncoproteins and shows therapeutic potential in heavily pretreated gastrointestinal stromal tumor (GIST) patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Phase II Study of the Multikinase Inhibitor this compound in Patients With Advanced, RET-Rearranged NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel multiple tyrosine kinase inhibitor this compound inhibits bFGF-activated signaling in neuroblastoma cells and suppresses neuroblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Phase II Study of this compound in Advanced Gastrointestinal Stromal Tumors: Efficacy, Safety, and Impact of Liquid Biopsy and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Phase II Study of this compound in Advanced Gastrointestinal Stromal Tumors: Efficacy, Safety, and Impact of Liquid Biopsy and Other Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Angiogenic Profile of Ponatinib: A Deep Dive into its Effects on Vascular Endothelial Growth Factor Receptor Signaling
For Immediate Release
This technical guide provides an in-depth analysis of the multi-targeted kinase inhibitor ponatinib and its significant impact on angiogenesis, the formation of new blood vessels. Primarily known for its efficacy in treating certain types of leukemia, emerging evidence robustly demonstrates this compound's potent anti-angiogenic properties, positioning it as a subject of interest for researchers, scientists, and drug development professionals in oncology and vascular biology. This document will explore the core mechanisms of this compound's anti-angiogenic action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the affected signaling pathways.
Core Mechanism of Action: Inhibition of VEGFR2 and Downstream Pathways
This compound exerts its anti-angiogenic effects primarily by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of angiogenesis. The binding of VEGF to its receptor, VEGFR2, on endothelial cells initiates a cascade of intracellular events leading to cell proliferation, migration, and tube formation. This compound has been shown to directly inhibit the phosphorylation of VEGFR2, thereby blocking the initiation of this signaling cascade.[1][2][3]
The inhibitory effects of this compound extend to key downstream signaling pathways that are crucial for angiogenic processes. These include the PI3K/Akt/eNOS and the MAPK (ERK and p38) pathways.[1][2][3] By suppressing the phosphorylation and activation of Akt, ERK, and p38, this compound effectively halts the cellular machinery responsible for endothelial cell survival, proliferation, and migration.[1] this compound is recognized as a multi-targeted kinase inhibitor, and its anti-angiogenic activity may also be attributed to its inhibitory effects on other receptor tyrosine kinases involved in angiogenesis, such as Fibroblast Growth Factor Receptors (FGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][4]
Quantitative Analysis of this compound's Anti-Angiogenic Effects
The anti-angiogenic activity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from research on human umbilical vein endothelial cells (HUVECs) and other models.
| In Vitro Assay | Cell Type | Treatment | Concentration | Observed Effect | Reference |
| Cell Viability (MTT Assay) | HUVECs | This compound (24h) | 1, 3, 10 µM | Concentration-dependent decrease in viability | [1] |
| Cell Proliferation (BrdU Assay) | HUVECs | This compound + VEGF (50 ng/mL) (24h) | 1, 3, 10 µM | Concentration-dependent inhibition of VEGF-induced proliferation | [1] |
| Tube Formation | HUVECs | This compound (7-8h) | 1, 3, 10 µM | Significant reduction in tube formation | [1][5] |
| Tube Formation | HUVECs | This compound + VEGF (50 ng/mL) (7-8h) | 1, 3, 10 µM | Significant reduction in VEGF-induced tube formation | [1][5] |
| Cell Migration (Transwell Assay) | HUVECs | This compound + VEGF (50 ng/mL) | 1, 3, 10 µM | Concentration-dependent suppression of VEGF-induced migration (68%, 30%, 12% of control, respectively) | [1] |
| Apoptosis (Caspase Assay) | HCAEC | This compound | 50 nM, 100 nM | Dose-dependent induction of apoptosis (1.79-fold and 2.13-fold vs. control, respectively) | [6][7] |
| Kinase Inhibition (Cell-free assay) | - | This compound | IC50 | VEGFR2: 1.5 nM, FGFR1: 2.2 nM, PDGFRα: 1.1 nM | [8][9] |
| In Vivo Assay | Model | Treatment | Dose/Concentration | Observed Effect | Reference |
| Vascular Development | Zebrafish larvae | This compound (48h) | 1, 3, 10 µM | Suppression of intersegmental vessel (ISV) and subintestinal vessel (SIV) formation | [1][3] |
| Blood Flow Recovery | Mouse Hind Limb Ischemia | This compound (5 mg/kg/day for 35 days) | 5 mg/kg/day | Inhibition of blood flow recovery (perfusion ratio of 0.56 vs. 0.67 in control) and increased necrosis | [6] |
| Tumor Growth and Vascularity | Mouse Orthotopic Neuroblastoma Xenograft | This compound | Not specified | Decreased tumor growth and vascularity | [10] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Materials: Matrigel (growth factor reduced), 96-well plates, HUVECs, cell culture medium, this compound, VEGF.
-
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend in medium containing the desired concentrations of this compound and/or VEGF.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate at 37°C for 4-18 hours.
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify tube formation by measuring parameters such as the number of branch points and total tube length.
-
Transwell Migration Assay
This assay measures the chemotactic migration of endothelial cells.
-
Materials: Transwell inserts (8 µm pore size), 24-well plates, HUVECs, serum-free medium, medium with chemoattractant (e.g., VEGF), this compound.
-
Protocol:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber.
-
Harvest HUVECs and resuspend in serum-free medium containing the desired concentrations of this compound.
-
Add the HUVEC suspension to the upper chamber of the Transwell insert.
-
Incubate at 37°C for 4-24 hours.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation status of key signaling proteins.
-
Materials: HUVECs, cell lysis buffer, protein assay reagents, SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (against p-VEGFR2, VEGFR2, p-Akt, Akt, p-ERK, ERK, p-p38, p38), HRP-conjugated secondary antibodies, chemiluminescence substrate.
-
Protocol:
-
Culture HUVECs and treat with this compound and/or VEGF for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated or total protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion
The collective evidence strongly indicates that this compound is a potent inhibitor of angiogenesis. Its primary mechanism of action involves the direct inhibition of VEGFR2 phosphorylation and the subsequent blockade of critical downstream signaling pathways, including PI3K/Akt and MAPK/ERK. This leads to a significant reduction in endothelial cell proliferation, migration, and tube formation. The anti-angiogenic properties of this compound, demonstrated in both in vitro and in vivo models, suggest its potential for broader applications in cancer therapy, particularly in tumors where angiogenesis is a key driver of growth and metastasis. Further research is warranted to fully elucidate the clinical implications of these anti-angiogenic effects.
References
- 1. HUVEC wound healing assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Interrogation of Angiogenesis in the Ischemic Mouse Hind Limb: Vulnerabilities and Quality Assurance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 5. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Treatment of hind limb ischemia using angiogenic peptide nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
- 9. corning.com [corning.com]
- 10. Assessing Therapeutic Angiogenesis in a Murine Model of Hindlimb Ischemia [jove.com]
Methodological & Application
Application Notes and Protocols for Ponatinib Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting cell-based assays to evaluate the efficacy and mechanism of action of ponatinib, a potent multi-targeted tyrosine kinase inhibitor. The following sections describe the methodologies for key experiments, present quantitative data for this compound's activity, and illustrate the relevant signaling pathways and experimental workflows.
Introduction
This compound is a third-generation tyrosine kinase inhibitor (TKI) notable for its efficacy against chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases with the T315I mutation which confers resistance to other TKIs.[1][2][3] Its mechanism of action involves the inhibition of the BCR-ABL tyrosine kinase, blocking downstream signaling pathways that promote leukemic cell proliferation and survival.[1][4][5] this compound also inhibits other kinases, including members of the VEGFR, FGFR, PDGFR, and SRC families.[6][7] These protocols are designed to enable researchers to assess the cytotoxic and mechanistic effects of this compound in relevant cancer cell lines.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound across various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | Target/Mutation | This compound IC50 (nM) | Reference |
| Ba/F3 | Pro-B | Native BCR-ABL | 0.5 | [6] |
| Ba/F3 | Pro-B | BCR-ABL T315I | 11 | [6] |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | 7.2 | [8][9] |
| K562 T315I-R | Chronic Myeloid Leukemia | BCR-ABL T315I (Resistant) | 635 | [8][9] |
| HL60 | Acute Promyelocytic Leukemia | BCR-ABL T315I (100%) | 56 | [8] |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | ~10 | [7] |
| SK-Hep-1 | Hepatocellular Carcinoma | - | 288 | [10] |
| SNU-423 | Hepatocellular Carcinoma | - | 553 | [10] |
| EoL-1 | Eosinophilic Leukemia | FIP1L1-PDGFRA | <0.1 | [11] |
| BIN67 | Small Cell Carcinoma of the Ovary, Hypercalcemic Type | - | 333 | [12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway inhibited by this compound and a general workflow for the cell-based assays described in this document.
Caption: this compound inhibits the BCR-ABL kinase, blocking downstream signaling and promoting apoptosis.
Caption: Workflow for evaluating this compound's effects on cancer cells.
Experimental Protocols
Cell Viability Assay (MTT/XTT/CCK-8)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., K562, Ba/F3, MV4-11)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT, XTT, or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of culture medium.[6]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.[13]
-
For XTT/CCK-8 assay: Add the appropriate volume of XTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[14][15]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for CCK-8, 570 nm for MTT).[13][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 36-48 hours.[10][14]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.[14][16]
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot Analysis for Signaling Pathway Modulation
This protocol assesses the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-STAT3, anti-STAT3, anti-phospho-S6, anti-S6, anti-β-Actin)[17]
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and transfer equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time (e.g., 4-36 hours).[10][11] Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-Actin). Compare the levels of phosphorylated proteins in treated versus untreated cells.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Resistant mutations in CML and Ph+ALL – role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Modelling this compound resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Identification of this compound as a potent inhibitor of growth, migration and activation of neoplastic eosinophils carrying FIP1L1-PDGFRA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Ponatinib-Resistant Cell Lines In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro establishment and characterization of cancer cell lines exhibiting resistance to ponatinib, a multi-targeted tyrosine kinase inhibitor. The protocols outlined below are designed to be adaptable for various cancer cell types, with a primary focus on Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL), where this compound is clinically utilized.[1][2]
Introduction
This compound is a potent oral tyrosine kinase inhibitor (TKI) effective against native BCR-ABL and its mutants, including the gatekeeper T315I mutation that confers resistance to other TKIs.[2][3] However, as with other targeted therapies, acquired resistance to this compound can emerge, posing a significant clinical challenge.[4] The development of robust in vitro models of this compound resistance is crucial for understanding the underlying molecular mechanisms, identifying novel therapeutic targets, and evaluating new treatment strategies to overcome resistance.[5]
The primary method for generating drug-resistant cancer cell lines involves the long-term, continuous exposure of parental cells to gradually increasing concentrations of the drug.[5] This process selects for cells that have acquired genetic or epigenetic alterations allowing them to survive and proliferate in the presence of the drug.
Mechanisms of this compound Resistance
In vitro studies have revealed two primary mechanisms of acquired resistance to this compound:
-
BCR-ABL Dependent Mechanisms: These involve alterations within the BCR-ABL kinase domain itself. A key finding is the emergence of compound mutations, where two or more mutations occur in the same BCR-ABL allele.[1][4][6] Certain compound mutations, such as T315I combined with other mutations (e.g., G250E/T315I, E255K/T315I), can significantly reduce the binding affinity of this compound.[2][7] Increased expression of the BCR-ABL gene has also been observed as a resistance mechanism.[6]
-
BCR-ABL Independent Mechanisms: In some cases, cancer cells develop resistance without acquiring new BCR-ABL mutations.[1][6] This often involves the activation of alternative survival signaling pathways that bypass the need for BCR-ABL signaling. A notable example is the overexpression of the AXL receptor tyrosine kinase, which has been shown to drive this compound resistance in TKI-naïve cell lines.[1][6] Inhibition of AXL can restore sensitivity to this compound in these models.[1][6]
Data Presentation: this compound IC50 Values in Parental and Resistant Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various parental and their derived this compound-resistant cell lines, as reported in the literature. This data quantitatively demonstrates the degree of resistance achieved.
| Cell Line | Cancer Type | Parental this compound IC50 (nM) | Resistant this compound IC50 (nM) | Fold Increase | Primary Resistance Mechanism | Reference |
| K562 | CML | ~8.9 | >200 | >22.5 | AXL Overexpression | [1] |
| K562-DOX | CML | ~11.3 | >200 | >17.7 | AXL Overexpression | [1] |
| K562 T315I | CML | ~68 | ~635 | ~9.3 | Increased T315I level | [1] |
| K562 DOX 55D | CML | ~51 | ~478 | ~9.4 | G250E/E255K compound mutation | [1] |
| Ba/F3 BCR-ABL WT | Pro-B ALL | Not specified | Not specified | Not specified | T315I mutation | [8] |
| Ba/F3 T315I | Pro-B ALL | Not specified | Not specified | Not specified | Compound mutations | [8] |
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Lines
This protocol describes the stepwise method for generating this compound-resistant cell lines by continuous exposure to escalating drug concentrations.[5]
Materials:
-
Parental cancer cell line of interest (e.g., K562 for CML)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Cell culture flasks, plates, and other necessary sterile labware
-
Incubator (37°C, 5% CO2)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Centrifuge
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates at a predetermined optimal density.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the this compound concentration that inhibits cell growth by 50% (IC50).[9]
-
-
Initiate Drug Exposure:
-
Culture the parental cells in their complete medium containing this compound at a starting concentration of approximately one-tenth of the determined IC50.[10]
-
In parallel, maintain a control culture of the parental cells treated with an equivalent concentration of DMSO.
-
-
Gradual Dose Escalation:
-
Monitor the cell viability and proliferation of the this compound-treated culture. Initially, a significant portion of the cells may die.
-
Once the cells resume a stable growth rate, passage them and increase the this compound concentration by a factor of 1.5 to 2.
-
Repeat this process of dose escalation, allowing the cells to adapt and recover at each concentration. This process can take several months (typically 6-12 months).
-
-
Establishment of the Resistant Line:
-
Continue the dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
The resulting cell line is considered this compound-resistant.
-
-
Characterization and Maintenance:
-
Confirm the degree of resistance by re-evaluating the this compound IC50 in the resistant cell line compared to the parental line.[11]
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
For routine maintenance, culture the resistant cells in the presence of the highest tolerated concentration of this compound to maintain selective pressure.
-
Protocol 2: Characterization of this compound-Resistant Cell Lines
A. Cell Viability Assay (MTT Assay)
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed parental and resistant cells into 96-well plates at their optimal densities.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
B. Western Blotting for Signaling Pathway Analysis
Materials:
-
Parental and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CrkL, anti-CrkL, anti-AXL, anti-p-AXL, anti-BCR-ABL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the parental and resistant cells to extract total protein.
-
Quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the expression and phosphorylation status of key signaling proteins.
C. BCR-ABL Kinase Domain Mutation Analysis
Materials:
-
Parental and resistant cell lines
-
RNA/DNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
PCR amplification reagents and primers for the BCR-ABL kinase domain
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform
Procedure:
-
Extract RNA or genomic DNA from the parental and resistant cells.
-
If starting from RNA, perform reverse transcription to synthesize cDNA.
-
Amplify the BCR-ABL kinase domain using PCR.
-
Sequence the PCR products using Sanger sequencing or NGS to identify mutations.
Mandatory Visualizations
Caption: Experimental workflow for establishing this compound-resistant cell lines.
References
- 1. Modelling this compound resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistant mutations in CML and Ph+ALL – role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Activity of this compound (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to this compound therapy in chronic myeloid leukemia - Thomas O'Hare [grantome.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [digital.library.adelaide.edu.au]
- 7. ashpublications.org [ashpublications.org]
- 8. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Ponatinib In Vivo Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib (AP24534) is a potent, oral, multi-targeted tyrosine kinase inhibitor (TKI). It was initially developed as a pan-BCR-ABL inhibitor, uniquely capable of targeting the T315I gatekeeper mutation that confers resistance to other TKIs in Chronic Myeloid Leukemia (CML).[1] Its therapeutic reach extends to other hematologic malignancies and solid tumors due to its potent inhibitory activity against a range of kinases, including FLT3, KIT, fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptor α (PDGFRα).[2] This document provides detailed protocols and application notes for utilizing this compound in preclinical in vivo mouse models to evaluate its efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
Key Signaling Pathways Inhibited by this compound
This compound exerts its anti-tumor effects by blocking the ATP-binding site of key oncogenic kinases, thereby inhibiting their activation and downstream signaling cascades that drive cell proliferation, survival, and migration. The diagram below illustrates the inhibition of two major pathways, FLT3 and FGFR, which are frequently dysregulated in various cancers.
Caption: this compound inhibits key receptor tyrosine kinases like FLT3 and FGFR.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model is outlined below. This process involves careful planning from model selection to endpoint analysis.
Caption: Standard workflow for a this compound xenograft efficacy study.
Data Presentation: Dosing and Efficacy
The effective dosage of this compound can vary significantly depending on the tumor model and the intended endpoint. The following table summarizes dosing regimens from various published studies.
| Tumor Model | Mouse Strain | Dose & Route | Schedule | Observed Efficacy | Citation |
| MV4-11 (AML) | SCID | 1-25 mg/kg, Oral | Daily, 28 days | Dose-dependent tumor growth inhibition; regression at ≥2.5 mg/kg. | [2] |
| U87MG (Glioblastoma) | N/A | 5 & 10 mg/kg, Injection | Daily | Marked reduction in tumor growth. | [3] |
| T-ALL PDX | NSG | 30 mg/kg, Oral | Daily | Significantly inhibited leukemia growth and prolonged survival. | [4] |
| GIST-1 PDX | N/A | 30 mg/kg | N/A | Complete tumor regression. | [1] |
| B16-F10 (Melanoma) | C57BL/6J | 15 mg/kg, IP | Daily | Significant delay in tumor growth. | [5][6] |
| NGP (Neuroblastoma) | N/A | 15 mg/kg | 21 days | Inhibition of tumor growth. | [7] |
| Cholangiocarcinoma PDX | Nude | 20 mg/kg, Intragastric | N/A | Significantly reduced tumor volume. | [8] |
Data Presentation: Pharmacokinetics
Understanding the pharmacokinetic profile of this compound in mice is crucial for designing effective studies and interpreting results.
| Dose & Route | Mouse Strain | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·h/mL) | Key Finding | Citation |
| 15 mg/kg, Oral | NSG | 181.36 | 3.04 | 1533.2 | Slower clearance compared to dasatinib. | [4] |
| 30 mg/kg, Oral | NSG | 355.84 | 3.08 | 2996.5 | Dose-proportional increase in exposure. | [4] |
| 40 mg/kg, Oral | Wild-Type | N/A | N/A | N/A | Exposure significantly decreased with CYP1A1 induction. | [9] |
| 3 mg/kg, IV | N/A | N/A | N/A | N/A | High brain-to-plasma concentration ratio of ~2.42. | [10] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Efficacy Study (MV4-11 Model)
This protocol is adapted from studies demonstrating this compound's efficacy in an FLT3-ITD-driven Acute Myeloid Leukemia (AML) model.[2]
1. Materials
-
Cell Line: MV4-11 human AML cells.
-
Animals: Female CB.17 severe combined immunodeficient (SCID) mice, 6-8 weeks old.
-
Reagents: Matrigel, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS.
-
This compound Formulation: Dissolve this compound in an aqueous 25 mmol/L citrate buffer (pH 2.75).[2] Prepare fresh daily or store aliquots at -20°C.
-
Equipment: Calipers, oral gavage needles, syringes, animal balance.
2. Cell Preparation and Implantation
-
Culture MV4-11 cells according to ATCC recommendations.
-
Harvest cells during the logarithmic growth phase. Wash twice with sterile, serum-free media or PBS.
-
Resuspend the final cell pellet in a 1:1 mixture of serum-free media and Matrigel on ice to a final concentration of 2 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) into the right flank of each SCID mouse.[2]
3. Treatment and Monitoring
-
Allow tumors to grow. Begin monitoring tumor size 5-7 days post-implantation.
-
Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .
-
When the average tumor volume reaches approximately 200 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound 5 mg/kg, this compound 10 mg/kg; n=8-10 mice/group).[2]
-
Administer this compound or vehicle control once daily via oral gavage for the duration of the study (e.g., 28 days).[2]
-
Monitor body weight and general health of the animals 2-3 times per week as an indicator of toxicity.
-
The study endpoint may be a fixed time point (e.g., 28 days) or when tumors in the control group reach a predetermined maximum size.
Protocol 2: Pharmacodynamic (PD) Assessment
This protocol is designed to confirm that this compound is inhibiting its target in vivo.
1. Study Design
-
Establish xenograft tumors as described in Protocol 1.
-
When tumors reach an appropriate size (~200-500 mm³), administer a single oral dose of this compound (e.g., 5 or 10 mg/kg) or vehicle to cohorts of mice (n=3-4 per time point).[2]
2. Sample Collection and Processing
-
At a specified time post-dose (e.g., 6 hours, which is after the typical Tmax), euthanize the mice.[2]
-
Immediately excise the tumors, rinse with cold PBS, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Prepare tumor lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.
3. Analysis
-
Perform Western blot analysis on the tumor lysates.
-
Probe for total and phosphorylated levels of the target kinase (e.g., p-FLT3, p-FGFR) and key downstream effectors (e.g., p-STAT5, p-ERK) to assess the degree of target inhibition.[2][8]
Protocol 3: Pharmacokinetic (PK) Study
This protocol outlines a basic procedure for determining this compound's plasma concentration over time.
1. Study Design
-
Use non-tumor-bearing mice (e.g., NSG or C57BL/6) to avoid confounding factors from the tumor microenvironment.
-
Administer a single oral dose of this compound (e.g., 15 or 30 mg/kg).[4]
-
Assign mice to specific time points for blood collection (n=3 mice per time point).
2. Sample Collection
-
Collect blood samples via an appropriate method (e.g., tail vein, retro-orbital sinus) at predefined time points. A typical series would be: 0.5, 1, 2, 3, 5, 8, 12, and 24 hours post-dose.[4]
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process the blood by centrifugation to separate the plasma.
-
Store plasma samples at -80°C until analysis.
3. Analysis
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Use the concentration-time data to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t½).
References
- 1. This compound: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Activity of this compound (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of this compound, a multi-targeted tyrosine kinase inhibitor, against human U87 malignant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and this compound for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing this compound as a PD-L1 Inhibitor Revealed by Drug Repurposing Screening and Validation by In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [this compound inhibits growth of patient-derived xenograft of cholangiocarcinoma expressing FGFR2-CCDC6 fusion protein in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Pathways of this compound Disposition Catalyzed By CYP1A1 Involving Generation of Potentially Toxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Preparing Ponatinib Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ponatinib is a potent multi-targeted tyrosine kinase inhibitor used in cancer research and therapy. Proper preparation of stock solutions is critical for accurate and reproducible experimental results in cell culture applications. This document provides detailed protocols for the dissolution of this compound, preparation of stock solutions, and considerations for storage and use in cell-based assays. Additionally, it outlines the key signaling pathways affected by this compound to provide a broader experimental context.
Data Presentation
This compound Solubility and Stock Solution Parameters
| Parameter | Value | Source(s) |
| Molecular Weight | 532.56 g/mol | [1] |
| Recommended Solvents | DMSO, Dimethylformamide (DMF) | [2] |
| Solubility in DMSO | Approximately 20 mg/mL to 100 mg/mL (can be enhanced with warming and sonication) | [1][2][3][4] |
| Solubility in DMF | Approximately 20 mg/mL | [2] |
| Aqueous Solubility | Sparingly soluble | [2] |
| Recommended Stock Concentration | 10 mM to 100 mM in DMSO | [4][5] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C | [3][4][6] |
| Stock Solution Stability | Up to 2 years at -20°C in DMSO | [4] |
| Aqueous Solution Stability | Not recommended for storage for more than one day | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (crystalline solid)[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 5.33 mg of this compound for every 1 mL of DMSO.
-
Calculation: 532.56 g/mol (Molecular Weight) x 0.010 mol/L (10 mM) = 5.3256 g/L = 5.33 mg/mL
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for several minutes until the powder is completely dissolved. A clear solution should be observed.
-
For higher concentrations, gentle warming (e.g., in a 37°C water bath) or sonication may be required to facilitate dissolution.[1]
-
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.[3][6]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. This is crucial for accurately assessing the effects of this compound.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells. Do not store aqueous dilutions of this compound.[2]
Mandatory Visualizations
This compound Mechanism of Action
This compound is a multi-targeted kinase inhibitor that primarily targets the BCR-ABL fusion protein, including the gatekeeper T315I mutation that confers resistance to other tyrosine kinase inhibitors.[7][8][9] It also inhibits other receptor tyrosine kinases such as VEGFR, FGFR, and PDGFR.[2][3] Inhibition of these kinases blocks downstream signaling pathways, including the PI3K/AKT/mTOR and JAK/STAT pathways, which are critical for cell proliferation and survival.[10]
Caption: this compound inhibits BCR-ABL and other RTKs, blocking downstream signaling.
Experimental Workflow for this compound Stock Preparation
The following diagram outlines the logical steps for preparing a this compound stock solution for use in cell culture experiments.
Caption: Workflow for preparing this compound stock solution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound – Reagents Direct [reagentsdirect.com]
- 5. CXCR2 inhibition overcomes this compound intolerance by eradicating chronic myeloid leukemic stem cells through PI3K/Akt/mTOR and dipeptidylpeptidase Ⅳ (CD26) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Hydrochloride | Src | FGFR | VEGFR | PDGFR | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. This compound: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for IC50 Determination of Ponatinib in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of ponatinib, a potent multi-targeted tyrosine kinase inhibitor, in both biochemical and cell-based kinase assays. The provided methodologies and data are intended to guide researchers in accurately assessing the potency of this compound against a panel of kinases.
Introduction
This compound (AP24534) is an orally active, multi-targeted kinase inhibitor effective against a variety of kinases, including ABL, platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and SRC.[1][2][3] It is notably potent against the T315I mutant of BCR-ABL, which confers resistance to other tyrosine kinase inhibitors.[4][5] Accurate determination of its IC50 is crucial for understanding its potency and selectivity, guiding further drug development and clinical applications.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain.[4][6] This occupation of the ATP-binding site prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cell proliferation and survival in cancer cells.[4][6] Its unique structural features allow it to effectively inhibit the T315I "gatekeeper" mutation in the ABL kinase domain, a common mechanism of resistance to other tyrosine kinase inhibitors.[5]
Signaling Pathway
This compound primarily targets the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[4][6] However, its inhibitory action extends to other signaling pathways mediated by kinases such as PDGFR, VEGFR, FGFR, and Src, which are often dysregulated in various solid tumors.[7][8]
Caption: this compound Inhibition of Key Signaling Pathways.
Quantitative Data: IC50 Values of this compound
The inhibitory potency of this compound has been determined against a wide range of kinases in both biochemical (cell-free) and cell-based assays. The following tables summarize the IC50 values from various studies.
Table 1: IC50 Values of this compound in Biochemical (Cell-Free) Assays
| Kinase Target | IC50 (nM) | Reference |
| ABL | 0.37 | [1][2][3] |
| ABL (T315I) | 2.0 | [1] |
| PDGFRα | 1.1 | [1][2][3] |
| VEGFR2 | 1.5 | [1][2][3] |
| FGFR1 | 2.2 | [1][2][3] |
| SRC | 5.4 | [1][2][3] |
| c-Kit | 12.5 | [1] |
| FLT3 | 13 | [1] |
| MEKK2 | 10 - 16 | [9] |
| ABL (Q252H) | 12 | [4] |
| ABL (Y253F) | 13 - 54 | [4] |
| ABL (E255K) | 14 - 110 | [4] |
| ABL (M351T) | 8 - 31 | [4] |
| ABL (H396P) | 11 - 54 | [4] |
Table 2: IC50 Values of this compound in Cell-Based Assays
| Cell Line | Expressed Kinase | Assay Type | IC50 (nM) | Reference |
| Ba/F3 | BCR-ABL (native) | Proliferation | 0.5 | [1] |
| Ba/F3 | BCR-ABL (T315I) | Proliferation | 11 | [1] |
| Ba/F3 | BCR-ABL mutants | Proliferation | 0.5 - 36 | [1] |
| MV4-11 | FLT3-ITD (+/+) | Proliferation | < 10 | [3] |
| K562 | BCR-ABL (wild-type) | Proliferation | 7.2 | [10] |
| K562 T315I-R | BCR-ABL (T315I) | pCrkL Inhibition | 635 | [11] |
| K562 DOX 55D-R | BCR-ABL | pCrkL Inhibition | 478 | [11] |
| HL60 | BCR-ABL (T315I) | Proliferation | 56 | [11] |
Experimental Protocols
Biochemical Kinase Assay (Cell-Free)
This protocol describes a radiometric assay to determine the IC50 of this compound against ABL kinase using a peptide substrate.
Materials:
-
Recombinant GST-Abl kinase domain (wild-type or mutant)
-
Peptide substrate (Abltide: EAIYAAPFAKKK)
-
This compound
-
ATP and γ-³²P-ATP
-
Assay Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM β-glycerophosphate, 1 mM EGTA, 0.002% Brij-35, 0.4 mM DTT, 0.2 mg/mL BSA, 0.4 mM sodium orthovanadate)
-
30 mM MgCl₂
-
P81 phosphocellulose filters
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, prepare the reaction mixture containing assay buffer, MgCl₂, Abltide, and the GST-Abl kinase.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and γ-³²P-ATP (e.g., 100 µM final concentration).
-
Incubate the plate at 30°C for 15 minutes.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filters.
-
Wash the filters three times with 0.75% phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Rinse the filters with acetone and let them air dry.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Biochemical Kinase Assay Workflow.
Cell-Based Proliferation Assay
This protocol outlines the determination of this compound's IC50 in Ba/F3 murine pro-B cells engineered to express BCR-ABL.
Materials:
-
Ba/F3 cells expressing BCR-ABL (wild-type or mutant)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
This compound
-
96-well cell culture plates
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Plate reader
Procedure:
-
Culture Ba/F3-BCR-ABL cells in RPMI-1640 medium.
-
Prepare a serial dilution of this compound in the culture medium.
-
Seed the Ba/F3 cells into a 96-well plate at a density of approximately 4 x 10³ cells/well.[1]
-
Add the diluted this compound or medium with DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.[1]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 1-4 hours until a color change is observed.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Cell-Based Proliferation Assay Workflow.
Cell-Based Phospho-CrkL Inhibition Assay
This protocol provides an alternative cell-based method to assess the inhibition of Bcr-Abl kinase activity by measuring the phosphorylation of its downstream substrate, CrkL.[11]
Materials:
-
CML cell lines (e.g., K562)
-
This compound
-
Laemmli buffer
-
SDS-PAGE equipment
-
Western blotting equipment
-
Anti-CrkL antibody
-
Anti-phospho-CrkL antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Culture CML cells to the desired density.
-
Treat cells (e.g., 2 x 10⁵ cells) with a serial dilution of this compound or DMSO (vehicle control) for 2 hours at 37°C.[11]
-
After incubation, wash the cells and lyse them in Laemmli buffer.[11]
-
Separate the protein lysates using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total CrkL and phospho-CrkL.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for phospho-CrkL and normalize to total CrkL.
-
Calculate the percentage of phospho-CrkL inhibition for each this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to determine the IC50 of this compound against various kinases. The choice between a biochemical and a cell-based assay will depend on the specific research question. Biochemical assays offer a direct measure of enzyme inhibition, while cell-based assays provide insights into the compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and off-target effects. Accurate and consistent IC50 determination is fundamental for the preclinical evaluation and clinical application of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of this compound and Other Known Kinase Inhibitors with Potent MEKK2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modelling this compound resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ponatinib in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the multi-targeted tyrosine kinase inhibitor, ponatinib, in preclinical xenograft mouse models. The information compiled is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy and mechanism of action of this compound against various malignancies.
Introduction to this compound
This compound is a potent, orally available, multi-targeted tyrosine kinase inhibitor. It was initially developed to overcome resistance to other tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly targeting the T315I "gatekeeper" mutation in the BCR-ABL1 kinase.[1][2][3] Its mechanism of action involves binding to the ATP-binding site of target kinases, thereby inhibiting their enzymatic activity and blocking downstream signaling pathways that drive cell proliferation and survival.[1][2][4] Beyond BCR-ABL1, this compound has demonstrated potent inhibitory activity against a range of other kinases, including members of the Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR) families, as well as FLT3, RET, and KIT.[4][5][6] This broad-spectrum activity makes it a valuable tool for preclinical research in a variety of cancer models.
Signaling Pathways Targeted by this compound
This compound's efficacy stems from its ability to inhibit multiple critical signaling pathways implicated in cancer cell growth, survival, and angiogenesis.
Caption: this compound inhibits multiple oncogenic signaling pathways.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound across various xenograft models as reported in the literature.
Table 1: Efficacy of this compound in Hematological Malignancy Xenograft Models
| Cell Line | Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| MV4-11 (AML, FLT3-ITD) | SCID | 1, 2.5, 5, 10, 25 | Oral, once daily for 28 days | Dose-dependent tumor growth inhibition; regression at ≥2.5 mg/kg.[7][8] | [7] |
| K562-T135I (CML) | Not Specified | 30 | Oral, daily | Significant reduction in tumor growth. | [9] |
| T-ALL PDX | NSG | 30 | Oral, once daily | Significantly inhibited leukemia growth and prolonged survival. | [10] |
| KG1 (AML, FGFR1 fusion) | NSG | 30-40 | Oral, daily/interrupted | Significantly delayed or prevented tumorigenesis. | [11] |
Table 2: Efficacy of this compound in Solid Tumor Xenograft Models
| Tumor Type | Cell Line/Model | Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| Glioblastoma | U87MG | Not Specified | 5, 10 | Injected daily | Dose-dependent repression of tumor growth. | [12] |
| Neuroblastoma | NGP | Not Specified | 15 | Not Specified (21 days) | Significant inhibition of tumor growth. | [13] |
| GIST (KIT mutant) | Ba/F3 (D816H) | Not Specified | Not Specified | Not Specified | Induced tumor regression. | [5] |
| Cholangiocarcinoma (FGFR2 fusion) | PDX | NSG | 20 | Intragastric administration | Significantly reduced tumor volume.[14] | [14] |
Experimental Protocols
Protocol 1: General Xenograft Tumor Model Establishment
This protocol provides a general framework for establishing subcutaneous xenograft models. Specific cell numbers and implantation sites may need to be optimized for different cell lines.
Caption: Workflow for a typical xenograft study.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel or other appropriate extracellular matrix
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cells under standard conditions. Harvest cells using trypsin and wash with PBS. Count cells and resuspend the pellet in a solution of 50% Matrigel in serum-free media at the desired concentration (e.g., 1 x 107 cells/100 µL).[7] Keep cells on ice to prevent the Matrigel from solidifying.
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined average volume (e.g., 200 mm³), randomize the mice into treatment and control groups.[7]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.[12]
Protocol 2: this compound Formulation and Administration
Materials:
-
This compound powder
-
Vehicle for formulation (see below)
-
Oral gavage needles
-
Syringes
Formulation:
-
Aqueous Citrate Buffer: Dissolve this compound in an aqueous 25 mmol/L citrate buffer (pH 2.75).[7][10] This formulation is suitable for many studies.
-
DMSO/PEG/Olive Oil: For some applications, this compound can be formulated in a vehicle consisting of 5% DMSO, 25% Polyethylene glycol (PEG300), and 70% olive oil.[9] The compounds should be solubilized just prior to administration.[9]
Administration:
-
Prepare the this compound formulation at the desired concentration.
-
Administer the formulation to mice via oral gavage.[7][9][10] The volume administered will depend on the mouse's weight and the desired dose.
-
The control group should receive the vehicle alone.
Protocol 3: Pharmacodynamic Analysis
This protocol outlines the steps to assess the in vivo target modulation of this compound.
Procedure:
-
Establish xenograft tumors as described in Protocol 1.
-
Administer a single oral dose of this compound or vehicle to tumor-bearing mice.
-
At a specified time point post-dosing (e.g., 6 hours), euthanize the mice and harvest the tumors.[7]
-
Homogenize the tumors in ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Analyze the levels of total and phosphorylated target proteins (e.g., FLT3, STAT5, FGFR, ERK, AKT) by Western blotting.[7][14]
Concluding Remarks
This compound is a versatile and potent inhibitor for preclinical cancer research in xenograft models. The provided protocols and data serve as a starting point for investigators. It is crucial to optimize experimental conditions, including cell line selection, mouse strain, and this compound dosing regimen, for each specific research question. Careful monitoring for potential toxicities, such as weight loss, is also recommended, especially at higher doses.[11] These application notes aim to facilitate the effective use of this compound in advancing cancer drug discovery and development.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistant mutations in CML and Ph+ALL – role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits polyclonal drug-resistant KIT oncoproteins and shows therapeutic potential in heavily pretreated gastrointestinal stromal tumor (GIST) patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Studies on this compound in Cancers Other Than Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Activity of this compound (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and this compound for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppresses the development of myeloid and lymphoid malignancies associated with FGFR1 abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of this compound, a multi-targeted tyrosine kinase inhibitor, against human U87 malignant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [this compound inhibits growth of patient-derived xenograft of cholangiocarcinoma expressing FGFR2-CCDC6 fusion protein in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Ponatinib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib (Iclusig®) is a potent third-generation tyrosine kinase inhibitor (TKI) engineered to inhibit the BCR-ABL1 fusion protein, a hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3][4] Its unique structure allows it to effectively bind to the ATP-binding site of both native and mutated forms of BCR-ABL1, including the gatekeeper T315I mutation, which confers resistance to other TKIs.[1][5] By blocking the kinase activity of BCR-ABL1, this compound disrupts the downstream signaling pathways that drive uncontrolled proliferation and survival of leukemic cells, ultimately leading to cell cycle arrest and apoptosis.[3][5][6]
Flow cytometry is a powerful and high-throughput technique that enables the rapid, quantitative, and multi-parametric analysis of individual cells in a heterogeneous population.[7][8] This makes it an indispensable tool for evaluating the cellular effects of therapeutic agents like this compound.[9] Common applications of flow cytometry in this context include the assessment of apoptosis, cell cycle distribution, and the expression of specific cell surface and intracellular proteins.[7][10] These analyses provide crucial insights into the mechanism of action of this compound and can be used to determine its efficacy in preclinical and clinical settings.
Data Presentation: Effects of this compound on Apoptosis and Cell Cycle
The following table summarizes the quantitative effects of this compound on apoptosis and cell cycle distribution in various cancer cell lines as determined by flow cytometry.
| Cell Line | This compound Concentration | Treatment Duration | Assay | Key Findings | Reference |
| K562 (CML) | Not specified | 24, 48, 72 hours | Apoptosis (APO-DIRECT kit) | Time-dependent increase in apoptosis: 23.2% (24h), 48.3% (48h), 34.4% (72h) | [11][12] |
| LPS141 (Liposarcoma) | 1000 nM | 16 hours | Cell Cycle | Increase in Sub-G1 phase, decrease in S phase | [13] |
| MLS402 (Liposarcoma) | 1000 nM | 16 hours | Cell Cycle | Increase in Sub-G1 phase, decrease in S phase | [13] |
| LPS141 (Liposarcoma) | 1000 nM | 16 hours | Apoptosis (Annexin V/PI) | Significant increase in apoptotic cells compared to control | [13] |
| MLS402 (Liposarcoma) | 1000 nM | 16 hours | Apoptosis (Annexin V/PI) | Significant increase in apoptotic cells compared to control | [13] |
| SK-Hep-1 (Liver Cancer) | Increasing concentrations | 36 hours | Cell Cycle (PI) | Concentration-dependent increase in the G1 phase population | [14] |
| SNU-423 (Liver Cancer) | Increasing concentrations | 36 hours | Cell Cycle (PI) | Concentration-dependent increase in the G1 phase population | [14] |
| SK-Hep-1 (Liver Cancer) | Not specified | Not specified | Apoptosis (Annexin V-FITC/PI) | Concentration-dependent increase in apoptosis | [14] |
| SNU-423 (Liver Cancer) | Not specified | Not specified | Apoptosis (Annexin V-FITC/PI) | Concentration-dependent increase in apoptosis | [14] |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed for the detection of apoptosis in this compound-treated cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that is excluded by viable cells and is used to identify late apoptotic and necrotic cells.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 16, 24, 48, or 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using a gentle, non-enzymatic cell dissociation solution. Centrifuge to pellet the cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation controls for multi-color analysis.
-
Gating Strategy:
-
Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Analyze the gated population for Annexin V and PI fluorescence.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells based on their DNA content.
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest both floating and adherent cells to ensure all apoptotic cells are collected. Centrifuge to obtain a cell pellet.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes. This step ensures that only DNA is stained.
-
PI Staining: Add PI staining solution to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using FSC-A vs. FSC-H or SSC-A vs. SSC-H to exclude doublets.
-
Create a histogram of the PI fluorescence intensity for the single-cell population.
-
The histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak represents apoptotic cells with fragmented DNA.
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action for ICLUSIG® (this compound) [iclusig.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 5. This compound: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 8. mdpi.com [mdpi.com]
- 9. 流式细胞术分析细胞凋亡剂量反应-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jbuon.com [jbuon.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Inhibits Proliferation and Induces Apoptosis of Liver Cancer Cells, but Its Efficacy Is Compromised by Its Activation on PDK1/Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Protocol for Ponatinib Target Validation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ponatinib (Iclusig®) is a potent, orally active multi-targeted tyrosine kinase inhibitor (TKI). It was specifically designed to inhibit the activity of BCR-ABL1, including the T315I "gatekeeper" mutation that confers resistance to other TKIs used in the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL)[1][2][3][4]. Beyond BCR-ABL1, this compound demonstrates potent inhibitory activity against a spectrum of other kinases, including members of the Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) families, as well as SRC family kinases[5][6].
Target validation is a critical step in drug development to confirm that a drug candidate interacts with its intended molecular target and elicits the desired downstream biological effect. Western blotting is a fundamental and widely used technique for this purpose. It allows for the semi-quantitative analysis of protein expression and, crucially, the phosphorylation status of specific proteins. By treating cells with this compound and subsequently performing a Western blot for the phosphorylated (active) and total forms of its target kinases and their downstream substrates, researchers can directly validate the drug's mechanism of action. This document provides a detailed protocol for using Western blot analysis to validate the inhibitory effects of this compound on its key cellular targets.
Key Signaling Pathways Targeted by this compound
This compound exerts its therapeutic effect by blocking the ATP-binding site of specific tyrosine kinases, thereby preventing the phosphorylation and activation of downstream signaling pathways that are crucial for cell proliferation, survival, and migration. The diagram below illustrates the inhibition of the BCR-ABL1 pathway, a primary target of this compound.
Caption: this compound inhibits BCR-ABL1, blocking downstream signaling pathways like STAT5, PI3K/AKT, and RAS/ERK.
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the in vitro inhibitory activity of this compound against various clinically relevant kinases. The IC50 value represents the concentration of the drug required to inhibit 50% of the kinase activity.
| Target Kinase | IC50 (nM) | Reference |
| BCR-ABL1 (Native) | 0.37 | [5] |
| BCR-ABL1 (T315I Mutant) | 2.0 | [5] |
| PDGFRα | 1.1 | [5][6] |
| VEGFR2 | 1.5 | [5][6] |
| FGFR1 | 2.2 | [5][6] |
| c-SRC | 5.4 | [5][6] |
| FLT3 | 0.3 - 2.0 | [5] |
| c-KIT | 8.0 - 20.0 | [5] |
Experimental Workflow
A typical Western blot experiment for this compound target validation follows a standardized workflow from cell treatment to data analysis.
Caption: Standard workflow for Western blot analysis of this compound's effect on target protein phosphorylation.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to assess the phosphorylation status of this compound targets.
1. Materials and Reagents
-
Cell Lines: Appropriate cell lines expressing the target of interest (e.g., K562 for BCR-ABL1, EOL-1 for FIP1L1-PDGFRA).
-
This compound: Dissolved in DMSO to create a stock solution (e.g., 10 mM) and stored at -20°C.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA or NP40 buffer supplemented with protease and phosphatase inhibitor cocktails immediately before use.[7]
-
Protein Assay Kit: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X): Containing SDS and a reducing agent like DTT or β-mercaptoethanol.
-
SDS-PAGE Gels: Pre-cast or hand-cast polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: Nitrocellulose or PVDF.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). (Note: Use BSA for phospho-antibody probing).
-
Primary Antibodies: Specific for the phosphorylated and total forms of the target proteins (see Table 2).
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
2. Cell Culture and Treatment
-
Culture cells to approximately 70-80% confluency.
-
For suspension cells, count and seed a consistent number of cells (e.g., 2 x 10^5 cells/mL) for each treatment condition.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100 nM). Include a DMSO-only vehicle control.
-
Treat the cells with this compound or vehicle control and incubate for a specified period (e.g., 2 to 4 hours) at 37°C.[8]
3. Protein Extraction (Cell Lysis)
-
After treatment, place culture dishes on ice. For suspension cells, pellet them by centrifugation (e.g., 2,000 x g for 5 min at 4°C).
-
Wash the cells once with ice-cold PBS.[7]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 150 µL for a well in a 6-well plate).[9]
-
For adherent cells, use a cell scraper to collect the lysate. For suspension cells, resuspend the pellet in the lysis buffer.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble proteins, into a new pre-chilled tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples (e.g., 15-30 µg per lane).[10]
5. SDS-PAGE and Protein Transfer
-
Prepare samples by mixing the calculated volume of lysate with Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.[7]
-
Load the denatured protein samples into the wells of an SDS-PAGE gel, along with a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane according to standard protocols.
6. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) diluted in blocking buffer overnight at 4°C with gentle agitation. (Consult antibody datasheet for recommended dilution).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To confirm equal loading and to compare phosphorylated protein levels to total protein levels, the blot can be stripped and re-probed with an antibody against the total form of the target protein (e.g., anti-STAT5) and/or a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal or the loading control signal.
Antibody Selection
The success of a Western blot experiment is highly dependent on the quality and specificity of the antibodies used.[11] It is crucial to use antibodies that have been validated for Western blotting.[12][13]
| Target Protein | Antibody Type | Rationale / Notes |
| Phospho-BCR-ABL1 (pY177) | Rabbit mAb | Detects the active, phosphorylated form of BCR-ABL1. |
| Total ABL1 | Mouse or Rabbit mAb | Measures total ABL1 protein levels, used for normalization. |
| Phospho-STAT5 (pY694) | Rabbit mAb | Key downstream substrate of BCR-ABL1.[8] |
| Total STAT5 | Mouse or Rabbit mAb | Measures total STAT5 protein for normalization. |
| Phospho-AKT (pS473) | Rabbit mAb | Member of a key survival pathway downstream of multiple RTKs.[8] |
| Total AKT | Mouse or Rabbit mAb | Measures total AKT protein for normalization. |
| Phospho-SRC Family (pY416) | Rabbit mAb | Pan-specific antibody to detect activation of SRC family kinases. |
| β-Actin or GAPDH | Mouse mAb | Housekeeping proteins used as loading controls to ensure equal protein loading across lanes.[11] |
References
- 1. The BCR-ABL inhibitor this compound inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Modelling this compound resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. origene.com [origene.com]
- 8. Identification of this compound as a potent inhibitor of growth, migration and activation of neoplastic eosinophils carrying FIP1L1-PDGFRA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 10. pubcompare.ai [pubcompare.ai]
- 11. bosterbio.com [bosterbio.com]
- 12. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
Methods for Assessing Ponatinib Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib is a potent oral multi-targeted tyrosine kinase inhibitor (TKI) developed to overcome resistance to other TKIs in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its efficacy is attributed to its ability to inhibit the native BCR-ABL kinase and its mutants, including the gatekeeper T315I mutation.[1] this compound also demonstrates activity against other kinases such as FGFR, PDGFR, VEGFR, and SRC.[2] Verifying that a drug like this compound reaches and interacts with its intended target within a cell, a concept known as target engagement, is a critical step in drug development. This document provides detailed application notes and protocols for various methods to assess this compound's target engagement in a cellular context.
Key Cellular Target Engagement Assays for this compound
Several robust methods can be employed to measure the direct and indirect interaction of this compound with its intracellular targets. These include biophysical assays that measure direct binding and biochemical assays that assess the downstream functional consequences of target inhibition.
Cellular Thermal Shift Assay (CETSA)
Application Note: CETSA is a powerful biophysical technique used to verify and quantify drug binding to its target protein in intact cells and tissues. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[3][4] When a protein is bound by a ligand, such as this compound, its resistance to thermal denaturation increases. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) fraction of the target protein, typically by Western blotting or mass spectrometry.[5][6] CETSA is a label-free method, meaning it does not require modification of the compound or the target protein.[5]
Experimental Protocol: Western Blot-Based CETSA
This protocol describes the determination of a melt curve for a target kinase to assess this compound-induced stabilization.
Materials:
-
Cell line expressing the target kinase (e.g., K562 for BCR-ABL)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
PCR tubes or plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Culture cells to the desired density.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) or with DMSO as a vehicle control.
-
Incubate for a sufficient time to allow for cellular uptake and target binding (e.g., 1-2 hours) at 37°C.[7]
-
-
Heating:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermocycler for 3-5 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).[8][9]
-
Cool the samples at room temperature for 3 minutes.[2]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) or by adding lysis buffer.[2]
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to a new tube.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative band intensity against the temperature to generate a melt curve.
-
A shift in the melt curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
-
Quantitative Data Summary
The following tables summarize quantitative data for this compound's activity from various cellular assays.
Table 1: this compound IC50 Values for Proliferation in Various Cell Lines
| Cell Line | Target(s) | IC50 (nM) | Reference(s) |
| Ba/F3 (native BCR-ABL) | BCR-ABL | 0.37 - 2 | [10] |
| Ba/F3 (BCR-ABL T315I) | BCR-ABL T315I | 11 | [10][11] |
| K562 | BCR-ABL | 5 - 50 | [12][13] |
| KU812 | BCR-ABL | ~30 | [13] |
| KCL22 | BCR-ABL | ~30 | [13] |
| MV4-11 | FLT3-ITD | 0.5 - 17 | [10] |
| RS4;11 | FLT3 (native) | >100 | [10] |
| HL60 (BCR-ABL T315I) | BCR-ABL T315I | 56 | [14] |
Table 2: this compound IC50 Values for Kinase Inhibition in Cellular Assays
| Target Kinase | Cellular Context | IC50 (nM) | Reference(s) |
| BCR-ABL | K562 cells (p-CrkL) | 68 | [12][14] |
| BCR-ABL T315I | K562 T315I-R cells (p-CrkL) | 635 | [12][14] |
| FLT3 | Cellular phosphorylation | 13 | [10] |
| KIT | Cellular phosphorylation | 13 | [10] |
| FGFR1 | Cellular phosphorylation | 2 | [10] |
| PDGFRα | Cellular phosphorylation | 1 | [10] |
| Abl | Ba/F3 cells | 0.5 | [10] |
| PDGFRα | Ba/F3 cells | 1.5 | [10] |
| VEGFR2 | Ba/F3 cells | 1.1 | [10] |
| FGFR1 | Ba/F3 cells | 2.2 | [10] |
| Src | Ba/F3 cells | 5.4 | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action on key signaling pathways.
References
- 1. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Modelling this compound resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ponatinib Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) utilized in the treatment of various malignancies, most notably chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] It is particularly effective against cancers harboring the T315I mutation in the BCR-ABL gene, which confers resistance to other TKIs.[1] Accurate assessment of this compound's efficacy is crucial for both preclinical drug development and clinical research. This document provides detailed application notes and protocols for commonly employed cell viability assays to determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Key Concepts in this compound's Mechanism of Action
This compound functions as an ATP-competitive inhibitor of multiple tyrosine kinases. Its primary target is the BCR-ABL fusion protein, including the gatekeeper T315I mutant, which is resistant to first and second-generation TKIs.[1][2] By binding to the ATP-binding site of the BCR-ABL kinase domain, this compound blocks its catalytic activity, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.[2] Beyond BCR-ABL, this compound also exhibits potent inhibitory activity against other tyrosine kinases implicated in cancer, such as FGFR, VEGFR, PDGFR, and SRC.
Featured Cell Viability Assays
Several robust and reliable methods are available to assess cell viability following treatment with this compound. The choice of assay depends on the specific research question, cell type, and available laboratory equipment. This document details the protocols for three widely used assays: MTT, MTS, and CellTiter-Glo®.
Table 1: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. | Cost-effective, well-established. | Requires a solubilization step, potential for interference from reducing agents. |
| MTS | Reduction of a tetrazolium compound (MTS) to a soluble formazan product by viable cells. | No solubilization step required, faster than MTT. | Higher cost than MTT. |
| CellTiter-Glo® | Measures ATP levels, a marker of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal. | High sensitivity, simple "add-mix-measure" protocol, suitable for high-throughput screening. | Higher reagent cost. |
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a drug. The following table summarizes reported IC50 values for this compound in various cancer cell lines.
Table 2: this compound IC50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | BCR-ABL Status | This compound IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia (CML) | Wild-type | 6.6 - 7.2 | [3] |
| K562-R | This compound Resistant CML | Wild-type | 6.6 | [3] |
| K562 T315I-R | This compound Resistant CML | T315I Mutant | 635 | [3] |
| KU812 | Chronic Myeloid Leukemia (CML) | Wild-type | ~30 (48h) | [4] |
| KCL22 | Chronic Myeloid Leukemia (CML) | Wild-type | ~30 (48h) | [4] |
| Ba/F3 BCR-ABL | Pro-B Cell Line | Wild-type | 0.5 | [5] |
| Ba/F3 BCR-ABL T315I | Pro-B Cell Line | T315I Mutant | 11 | [5] |
| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD | 0.5 - 17 | [6] |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | Native FLT3 | >100 | [6] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
MTT Assay Experimental Workflow
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This assay is similar to the MTT assay but uses a tetrazolium salt that is reduced to a soluble formazan product, eliminating the need for a solubilization step.[2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
Combined MTS/PES solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
MTS Addition and Incubation:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Follow step 6 from the MTT Assay Protocol.
-
MTS Assay Experimental Workflow
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction that generates a luminescent signal.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well opaque-walled plates (white or black)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol, using opaque-walled plates.
-
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[10][11]
-
After the treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10][11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][11]
-
-
Lysis and Signal Stabilization:
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
CellTiter-Glo® Assay Workflow
This compound Signaling Pathway Inhibition
The primary mechanism of action of this compound in CML and Ph+ ALL involves the inhibition of the constitutively active BCR-ABL tyrosine kinase. This blockade disrupts downstream signaling cascades that promote leukemic cell proliferation and survival.
This compound Inhibition of BCR-ABL Signaling
Conclusion
The selection of an appropriate cell viability assay is paramount for the accurate determination of this compound's efficacy. The MTT, MTS, and CellTiter-Glo® assays are all reliable methods, each with its own set of advantages and considerations. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can generate robust and reproducible data to advance the understanding and application of this compound in cancer therapy.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound (AP24534) | multi-targeted kinase inhibitor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. broadpharm.com [broadpharm.com]
- 10. ch.promega.com [ch.promega.com]
- 11. promega.com [promega.com]
Application Notes and Protocols: Colony Formation Assay with Ponatinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) utilized in the treatment of various malignancies.[1] Its primary mechanism of action involves the inhibition of several key signaling pathways implicated in cell proliferation, survival, and differentiation.[2][3] Notably, this compound is effective against the T315I "gatekeeper" mutation in the BCR-ABL fusion protein, which confers resistance to other TKIs in chronic myeloid leukemia (CML).[2][4][5] Beyond BCR-ABL, this compound also targets other kinases such as FGFR, VEGFR, PDGFR, c-KIT, and SRC.[1][6]
The colony formation assay, or clonogenic assay, is a fundamental in vitro method to assess the long-term survival and proliferative capacity of single cells after exposure to cytotoxic agents like this compound.[7][8][9] This assay is crucial for determining the effectiveness of anti-cancer drugs by evaluating their ability to inhibit the sustained proliferation of cancer cells. These application notes provide a detailed protocol for performing a colony formation assay with this compound treatment and present a summary of quantitative data from relevant studies.
Signaling Pathways Affected by this compound
This compound exerts its anti-proliferative effects by inhibiting multiple signaling pathways crucial for cancer cell growth and survival. The diagram below illustrates the primary signaling cascades targeted by this compound.
Caption: this compound inhibits key tyrosine kinases, blocking downstream pro-survival pathways.
Experimental Protocols
The following is a generalized protocol for a colony formation assay with this compound, synthesized from various research applications.[7][8][9][10][11] Optimization of cell numbers, this compound concentrations, and incubation times is recommended for specific cell lines and experimental goals.
Materials
-
Cancer cell line of interest (e.g., K562, KG1, liposarcoma cell lines)[10][11][12]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
Fixation solution (e.g., 10% neutral buffered formalin or methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol/water)[8]
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Cell counter (e.g., hemocytometer)
Experimental Workflow Diagram
Caption: Workflow of the colony formation assay with this compound treatment.
Step-by-Step Method
-
Cell Preparation:
-
Culture cells to approximately 70-80% confluency.
-
Harvest adherent cells using trypsin-EDTA or suspend suspension cells.
-
Create a single-cell suspension by gentle pipetting.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Determine the optimal seeding density for your cell line to yield 50-150 colonies in the control wells. This requires optimization and can range from 100 to 1000 cells per well in a 6-well plate.
-
Plate the determined number of cells into each well of the culture plates.
-
Allow cells to adhere overnight for adherent cell lines.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. A vehicle control (DMSO) must be included.
-
Typical concentration ranges for this compound can vary widely, from low nanomolar (nM) to micromolar (µM), depending on the cell line's sensitivity.[10][12][13]
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Fixation and Staining:
-
Once colonies are of an adequate size, carefully remove the medium.
-
Gently wash the wells with PBS.
-
Fix the colonies by adding a fixation solution (e.g., methanol or 10% formalin) and incubating for 10-20 minutes at room temperature.
-
Remove the fixative and allow the plates to air dry.
-
Stain the colonies by adding 0.5% crystal violet solution to each well and incubating for 10-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well, either manually or using an automated colony counter. A cluster of ≥50 cells is typically considered a colony.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
SF = (Number of colonies in treated wells / (Number of cells seeded x PE of control))
-
-
Plot the surviving fraction as a function of this compound concentration.
-
Data Presentation
The following tables summarize quantitative data on the effect of this compound on colony formation and cell viability from various studies.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 Value (nM) | Reference |
| KG1 | Myeloid Leukemia | Cell Proliferation | ~20 | [12] |
| Ba/F3 (BCR-ABL) | Leukemia Model | Kinase Inhibition | 0.37 - 2 | [1] |
| HL60 (BCR-ABL T315I) | Leukemia Model | Kinase Inhibition | 56 | [15] |
| EOL-1 | Eosinophilic Leukemia | Cell Proliferation | 0.1 - 0.2 | [13] |
| Various Cancer Lines | Endometrial, Gastric, etc. | Cell Proliferation | < 40 | [1] |
| Meningioma Cells | Meningioma | Cell Viability | 171.2 - 341.9 | [16] |
Table 2: this compound's Effect on Colony Formation in Specific Studies
| Cell Line | Cancer Type | This compound Concentration | Duration | Inhibition of Colony Formation | Reference |
| CD34+ cells (CEP110-FGFR1) | Myeloid/Lymphoid Neoplasms | 50 nM | Not Specified | Significant reduction | [12] |
| CD34+ cells (BCR-FGFR1) | Myeloid/Lymphoid Neoplasms | 50 nM | Not Specified | Significant reduction | [12] |
| LPS141 | Liposarcoma | 250 - 1000 nM | 10 days | Dose-dependent inhibition | [10][14] |
| MLS402 | Liposarcoma | 250 - 1000 nM | 10 days | Dose-dependent inhibition | [10][14] |
| LPS141 (Soft Agar) | Liposarcoma | 250 - 1000 nM | 21 days | Dose-dependent inhibition | [10][14] |
| MLS402 (Soft Agar) | Liposarcoma | 250 - 1000 nM | 21 days | Dose-dependent inhibition | [10][14] |
| CML Cell Lines | Chronic Myeloid Leukemia | Not Specified | 7 days (serial replating) | More effective than imatinib | [11][17] |
Conclusion
The colony formation assay is a robust method for evaluating the long-term cytotoxic effects of this compound on cancer cells. The provided protocol offers a comprehensive framework for conducting these experiments. The data clearly indicates that this compound effectively inhibits the clonogenic potential of various cancer cell lines at nanomolar concentrations, underscoring its potency as a multi-targeted anti-cancer agent. Researchers should carefully optimize the assay conditions for their specific cell models to ensure reliable and reproducible results.
References
- 1. This compound: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 8. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Comparison of the Effects of Imatinib and this compound on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound suppresses the development of myeloid and lymphoid malignancies associated with FGFR1 abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of this compound as a potent inhibitor of growth, migration and activation of neoplastic eosinophils carrying FIP1L1-PDGFRA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Comparison of the Effects of Imatinib and this compound on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Anti-Migratory Effects of Ponatinib Using In Vitro Cell Migration Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process essential for embryonic development, tissue repair, and immune response. However, in pathological contexts such as cancer, aberrant cell migration contributes to tumor invasion and metastasis. Ponatinib is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] Its primary target is the BCR-ABL fusion protein, including the T315I mutation that confers resistance to other TKIs.[1][3][4] Beyond BCR-ABL, this compound inhibits several other kinase families implicated in cell motility, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and the Src family of kinases.[1][2] This broad-spectrum activity makes this compound a compelling candidate for inhibiting cancer cell migration.
This document provides detailed protocols for two standard in vitro methods—the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay—to quantitatively assess the anti-migratory effects of this compound.
Mechanism of Action: this compound's Inhibition of Pro-Migratory Signaling
This compound exerts its anti-migratory effects by blocking the ATP-binding site of multiple receptor and non-receptor tyrosine kinases that are crucial for initiating and regulating cell movement.[4] By inhibiting key kinases like VEGFR, PDGFR, and FGFR, this compound disrupts the activation of major downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and STAT pathways.[5][6][7] These pathways control a wide array of cellular processes that underpin migration, such as actin cytoskeleton reorganization, cell adhesion, and proliferation.
Summary of this compound's Effect on Cell Migration
The inhibitory effects of this compound on cell migration have been documented across various cancer cell lines. The data below summarizes these findings.
| Cell Line | Cancer Type | Assay Type | This compound Concentration | Observed Effect | Reference(s) |
| U87MG | Glioblastoma | Transwell Invasion | 1.25 - 20 nM | Dose-dependent inhibition of migration and invasion. | [8][9] |
| EOL-1 | Eosinophilic Leukemia | Transwell Migration | 10 - 100 nM | Significant inhibition of SDF-1α-induced migration. | [10] |
| MFE-296, AN3CA | Endometrial Cancer | Transwell Migration | Not specified | Suppression of migration and invasion in cells with FGFR2 mutations. | [9] |
| Neuroblastoma Lines | Neuroblastoma | Not specified | 1 µM | Reduction in cell migration. | [11] |
| HUVEC | N/A (Endothelial) | Wound Healing, Tube Formation | Pharmacological | Reduced migration and inhibition of tube formation. | [12] |
Experimental Protocols
Two primary methods for assessing cell migration in vitro are the Wound Healing (Scratch) Assay and the Transwell Migration Assay.
Wound Healing (Scratch) Assay
This assay measures collective, two-dimensional cell migration into a manually created gap in a confluent cell monolayer.[13] It is straightforward and cost-effective for observing cell motility over time.[14]
Detailed Protocol:
-
Cell Seeding: Seed cells into a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.[15]
-
Incubation: Culture the cells at 37°C and 5% CO₂ until they are 90-100% confluent.
-
Serum Starvation (Recommended): To ensure that the observed wound closure is due to migration and not proliferation, replace the growth medium with low-serum medium (e.g., 0.5-1% FBS) and incubate for 2-24 hours.[16]
-
Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[16][17] To create a cross-shaped wound, a second scratch perpendicular to the first can be made.[15]
-
Washing: Gently wash the well twice with sterile Phosphate-Buffered Saline (PBS) to remove dislodged cells and debris.[15]
-
Treatment: Add fresh low-serum medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO) to the respective wells.
-
Imaging: Immediately place the plate on a phase-contrast microscope and capture images of the wound at time zero (T=0). Mark the specific locations on the plate to ensure the same fields are imaged over time.[15]
-
Time-Lapse Analysis: Incubate the plate and acquire images of the marked locations at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Quantification: Using image analysis software (e.g., ImageJ), measure the area or width of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the T=0 image.
-
Wound Closure (%) = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
-
Transwell (Boyden Chamber) Migration Assay
This assay evaluates the chemotactic response of cells migrating through a porous membrane toward a chemoattractant.[18][19] It is highly sensitive and allows for the distinction between migration (movement through a bare membrane) and invasion (movement through an extracellular matrix-coated membrane).[20][21]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Page loading... [guidechem.com]
- 3. Mechanism of Action for ICLUSIG® (this compound) [iclusig.com]
- 4. This compound: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts anti-angiogenic effects in the zebrafish and human umbilical vein endothelial cells via blocking VEGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Proliferation and Induces Apoptosis of Liver Cancer Cells, but Its Efficacy Is Compromised by Its Activation on PDK1/Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of this compound, a multi-targeted tyrosine kinase inhibitor, against human U87 malignant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of this compound as a potent inhibitor of growth, migration and activation of neoplastic eosinophils carrying FIP1L1-PDGFRA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound reduces viability, migration, and functionality of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Wound healing assay | Abcam [abcam.com]
- 14. youtube.com [youtube.com]
- 15. med.virginia.edu [med.virginia.edu]
- 16. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]
- 17. The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 21. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Application Notes and Protocols for Identifying Ponatinib Targets Using Phosphoproteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) effective against various malignancies, most notably chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), including cases with the T315I mutation that confers resistance to other TKIs. Its efficacy stems from its ability to inhibit the kinase activity of BCR-ABL and other key signaling molecules.[1][2][3][4][5] Phosphoproteomics, the large-scale analysis of protein phosphorylation, has emerged as a powerful tool to elucidate the precise molecular targets of TKIs like this compound, uncover mechanisms of action and resistance, and identify potential biomarkers.[1][6][7][8]
These application notes provide a comprehensive overview and detailed protocols for utilizing quantitative phosphoproteomics to identify and characterize the cellular targets of this compound.
Data Presentation: Quantitative Phosphoproteomic Analysis of this compound Treatment
A key application of phosphoproteomics in drug discovery is the quantitative profiling of phosphorylation changes across the proteome upon inhibitor treatment. While a comprehensive, publicly available large-scale phosphoproteomics dataset for this compound was not identified in a readily analyzable format, the following tables represent the expected structure and nature of such data based on typical quantitative phosphoproteomics experiments.
Table 1: Example of Quantitative Phosphoproteomic Data for this compound-Treated Cells. This table illustrates how quantitative data on phosphosites affected by this compound treatment would be presented. The fold change indicates the degree of inhibition (negative values) or potential off-target activation (positive values) of phosphorylation at specific sites.
| Protein | Gene | Phosphosite | Fold Change (this compound/Control) | p-value |
| ABL proto-oncogene 1, non-receptor tyrosine kinase | ABL1 | Y245 | -4.5 | <0.001 |
| Signal transducer and activator of transcription 5A | STAT5A | Y694 | -3.8 | <0.001 |
| Crk-like protein | CRKL | Y207 | -3.2 | <0.005 |
| Fibroblast growth factor receptor 1 | FGFR1 | Y654 | -4.1 | <0.001 |
| Phospholipase C gamma 1 | PLCG1 | Y783 | -3.5 | <0.001 |
| Src proto-oncogene, non-receptor tyrosine kinase | SRC | Y416 | -2.9 | <0.01 |
| ... | ... | ... | ... | ... |
Table 2: Known and Potential this compound Targets Identified Through Phosphoproteomics. This table summarizes key kinase targets of this compound and their roles in cellular signaling, as identified through various studies.
| Target Kinase | Cellular Pathway | Role in Cancer |
| BCR-ABL | JAK-STAT, MAPK | Driver of CML and Ph+ ALL |
| FGFR1 | MAPK, PI3K/AKT | Driver of 8p11 myeloproliferative syndrome and some solid tumors |
| SRC Family Kinases | Multiple | Cell growth, proliferation, survival |
| KIT | MAPK, PI3K/AKT | Driver of gastrointestinal stromal tumors |
| RET | MAPK, PI3K/AKT | Driver of thyroid and lung cancers |
| VEGFR2 | Angiogenesis | Tumor vascularization |
| PDGFRα | MAPK, PI3K/AKT | Tumor growth and proliferation |
Experimental Protocols
The following are detailed protocols for key experiments in a phosphoproteomics workflow to identify this compound targets.
Protocol 1: Cell Culture and SILAC Labeling for Quantitative Phosphoproteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics.
Materials:
-
Cell line of interest (e.g., Ba/F3-BCR-ABL, K562, or FGFR1-driven cancer cell line)
-
SILAC-grade DMEM or RPMI-1640 medium lacking L-lysine and L-arginine
-
"Light" L-lysine (¹²C₆, ¹⁴N₂) and L-arginine (¹²C₆, ¹⁴N₄)
-
"Heavy" L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄)
-
Dialyzed fetal bovine serum (dFBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl pH 8.5) with phosphatase and protease inhibitors
Procedure:
-
Cell Adaptation: Culture cells for at least 6 doublings in either "light" or "heavy" SILAC medium supplemented with dFBS and antibiotics to ensure >98% isotope incorporation.
-
Cell Plating: Plate an equal number of "light" and "heavy" labeled cells.
-
This compound Treatment: Treat the "heavy" labeled cells with the desired concentration of this compound for a specified time (e.g., 1-4 hours). Treat the "light" labeled cells with an equivalent volume of DMSO (vehicle control).
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of the "light" and "heavy" lysates (e.g., using a BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protocol 2: Protein Digestion and Phosphopeptide Enrichment using Titanium Dioxide (TiO₂)
Materials:
-
Mixed SILAC lysate from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Trifluoroacetic acid (TFA)
-
TiO₂ spin tips or beads
-
Loading/Wash Buffer 1: 80% acetonitrile (ACN), 6% TFA
-
Wash Buffer 2: 50% ACN, 0.5% TFA
-
Wash Buffer 3: 50% ACN, 200 mM NaCl
-
Elution Buffer: 5% ammonia solution or 5% piperidine
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the mixed lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Protein Digestion:
-
Dilute the urea concentration of the lysate to <1.5 M with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with TFA to a final pH < 3.
-
Desalt the peptides using a C18 Sep-Pak cartridge or equivalent.
-
Lyophilize the desalted peptides.
-
-
Phosphopeptide Enrichment:
-
Reconstitute the lyophilized peptides in Loading/Wash Buffer 1.
-
Equilibrate the TiO₂ spin tip/beads according to the manufacturer's instructions.
-
Load the peptide solution onto the TiO₂ material and incubate with gentle mixing.
-
Wash the TiO₂ material sequentially with Loading/Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.
-
Elute the phosphopeptides with Elution Buffer.
-
Immediately acidify the eluate with TFA.
-
Desalt the enriched phosphopeptides using a C18 StageTip or equivalent.
-
Lyophilize the final phosphopeptide sample.
-
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
High-resolution Orbitrap mass spectrometer coupled with a nano-electrospray ionization source and a nano-LC system.
Procedure:
-
Sample Reconstitution: Reconstitute the lyophilized phosphopeptides in 0.1% formic acid.
-
LC Separation:
-
Load the sample onto a trap column and then separate on an analytical column (e.g., 75 µm ID x 25 cm C18) using a gradient of increasing acetonitrile concentration (e.g., 5-35% ACN over 120 minutes).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans in the Orbitrap at high resolution (e.g., 60,000).
-
Select the top 10-15 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Acquire MS/MS scans in the Orbitrap at a lower resolution (e.g., 15,000).
-
Enable dynamic exclusion to prevent repeated fragmentation of the same precursor.
-
Protocol 4: Data Analysis
Software:
-
MaxQuant with the Andromeda search engine
-
Perseus for statistical analysis
Procedure:
-
Database Search:
-
Search the raw MS data against a human protein database (e.g., UniProt) using MaxQuant.
-
Specify SILAC-2plex for quantification.
-
Set variable modifications to include phosphorylation (STY), methionine oxidation, and N-terminal acetylation.
-
Set a fixed modification for carbamidomethylation of cysteine.
-
-
Data Filtering and Analysis:
-
Import the MaxQuant output into Perseus.
-
Filter out contaminants, reverse hits, and proteins only identified by site.
-
Normalize the SILAC ratios.
-
Perform statistical analysis (e.g., t-test) to identify significantly regulated phosphosites.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and signaling pathways involved in identifying this compound targets.
Caption: Quantitative phosphoproteomics workflow for this compound target identification.
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.
Caption: Simplified FGFR1 signaling pathway and the inhibitory action of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Global Phosphoproteomics Reveals Crosstalk between Bcr-Abl and Negative Feedback Mechanisms Controlling Src Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as targeted therapy for FGFR1 fusions associated with the 8p11 myeloproliferative syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. BCR-ABL1 compound mutants display differential and dose-dependent responses to this compound | Haematologica [haematologica.org]
- 6. bioinfo.uth.edu [bioinfo.uth.edu]
- 7. researchgate.net [researchgate.net]
- 8. Charting the molecular network of the drug target Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Genome-Wide CRISPR-Cas9 Screen to Identify Ponatinib Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib is a potent pan-BCR-ABL tyrosine kinase inhibitor (TKI) effective against chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL), including cases with the T315I "gatekeeper" mutation that confers resistance to other TKIs.[1][2] However, acquired resistance to this compound remains a significant clinical challenge. Resistance mechanisms can be either BCR-ABL dependent, such as the development of compound mutations, or BCR-ABL independent, involving the activation of alternative survival pathways.[3][4][5] Identifying the genes and pathways that drive this compound resistance is crucial for developing effective combination therapies and overcoming treatment failure.
This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to systematically identify genes whose loss confers resistance to this compound. Such screens are powerful tools for unbiased discovery of novel drug resistance mechanisms.[6][7][8]
Experimental Overview
The experimental workflow involves transducing a Cas9-expressing cancer cell line with a pooled single-guide RNA (sgRNA) library targeting all genes in the human genome. The cell population is then treated with this compound to select for resistant cells. Deep sequencing of the sgRNA sequences from the surviving cell population allows for the identification of genes whose knockout is enriched, thus pointing to their role in mediating this compound's cytotoxic effects.
Caption: A schematic overview of the CRISPR-Cas9 screening workflow.
Data Presentation: Hypothetical this compound Resistance Screen Hits
A genome-wide CRISPR screen for this compound resistance would likely identify genes involved in various cellular processes, including apoptosis, drug transport, and signaling pathways that can compensate for BCR-ABL inhibition. The following table presents a hypothetical list of top candidate genes, based on known mechanisms of TKI resistance.[3][9][10]
| Gene | Description | Log2 Fold Change (this compound vs. Control) | p-value |
| AXL | Receptor tyrosine kinase | 5.8 | 1.2e-8 |
| CBL | E3 ubiquitin-protein ligase | 4.5 | 3.5e-7 |
| SPRED2 | Sprouty-related EVH1 domain-containing protein 2 | 4.2 | 9.1e-7 |
| NF1 | Neurofibromin 1 | 3.9 | 2.4e-6 |
| LZTR1 | Leucine-zipper-like transcriptional regulator 1 | 3.5 | 8.7e-6 |
| BAX | BCL2-associated X protein | 3.2 | 1.5e-5 |
| BIM (BCL2L11) | BCL2-like 11 | 3.0 | 2.9e-5 |
| TSC1 | Tuberous sclerosis 1 | 2.8 | 5.6e-5 |
Signaling Pathways Implicated in this compound Resistance
CRISPR screens can uncover entire pathways that contribute to drug resistance. For instance, loss of negative regulators of the RAS/MAPK and PI3K/AKT/mTOR pathways has been shown to confer resistance to TKIs.[10][11] AXL, a receptor tyrosine kinase, has also been identified as a driver of BCR-ABL-independent resistance to this compound.[3]
References
- 1. Resistant mutations in CML and Ph+ALL – role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modelling this compound resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to this compound therapy in chronic myeloid leukemia - Thomas O'Hare [grantome.com]
- 5. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 7. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 8. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A genome‐scale CRISPR knock‐out screen in chronic myeloid leukemia identifies novel drug resistance mechanisms along with intrinsic apoptosis and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways that mediate resistance to sorafenib in acute myeloid leukemia | Haematologica [haematologica.org]
- 11. A genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways that mediate resistance to sorafenib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ponatinib in DMSO: A Technical Guide to Overcoming Solubility Challenges
For researchers and drug development professionals working with the multi-targeted kinase inhibitor ponatinib, achieving and maintaining its solubility in dimethyl sulfoxide (DMSO) is a critical first step for accurate and reproducible experimental results. This technical support center provides a comprehensive guide to troubleshooting common solubility issues, offering detailed protocols and frequently asked questions to ensure the successful preparation of this compound solutions.
This compound Solubility in DMSO: A Comparative Overview
The solubility of this compound in DMSO can vary depending on the purity of the compound and the quality of the solvent. Below is a summary of reported solubility data from various suppliers. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly decrease the solubility of this compound.[1][2]
| Supplier/Source | Reported Solubility in DMSO (mg/mL) | Molar Concentration (mM) | Notes |
| MedChemExpress | 25 | 46.94 | Ultrasonic and warming to 60°C is recommended. Use newly opened DMSO.[1] |
| Cayman Chemical | ~20 | ~37.55 | The solvent should be purged with an inert gas.[3] |
| TargetMol (this compound) | 25 | 46.94 | Sonication and heating are recommended.[4] |
| TargetMol (this compound HCl) | 60 | 105.44 | Sonication is recommended.[5] |
| Selleck Chemicals | 73 - 100 | 137.07 - 187.77 | Moisture-absorbing DMSO reduces solubility; fresh DMSO is advised.[2] |
| United States Biological | 50 | 93.89 |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol outlines the standard procedure for dissolving this compound in DMSO to create a stock solution.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block
-
Sonicator (optional)
Procedure:
-
Pre-warm the DMSO: If warming is required, set a water bath or heat block to a temperature not exceeding 60°C.[1]
-
Weigh the this compound: Accurately weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add the calculated volume of pre-warmed DMSO to the vial containing the this compound powder.
-
Vortex: Tightly cap the vial and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Apply Heat and/or Sonication (if necessary): If the compound does not fully dissolve, place the vial in the water bath or on the heat block (not exceeding 60°C) for 5-10 minutes.[1] Intermittent vortexing during this time is recommended. Alternatively, or in conjunction with heating, sonicate the solution for several minutes until it becomes clear.[1][4][5]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1][6]
Troubleshooting Guide & FAQs
This section addresses common problems encountered when dissolving this compound in DMSO.
Q1: My this compound is not fully dissolving in DMSO, even at the recommended concentration. What should I do?
A1:
-
Verify DMSO Quality: Ensure you are using fresh, anhydrous DMSO. DMSO is hygroscopic, and water absorption can significantly reduce this compound's solubility.[1][2]
-
Apply Gentle Heat: Warm the solution to 37°C or up to 60°C.[1][7] Heating can increase the solubility of the compound. Avoid excessive temperatures that could lead to degradation.
-
Use Sonication: Place the vial in an ultrasonic bath for 10-15 minutes to aid dissolution through cavitation.[4][5]
-
Increase Solvent Volume: If the above steps do not work, your target concentration may be too high for the specific batch of this compound or the quality of your DMSO. Try preparing a more dilute solution.
Q2: The this compound solution was clear initially, but a precipitate formed after some time at room temperature or upon cooling. Why did this happen and how can I fix it?
A2: This is likely due to supersaturation. The solubility of this compound may decrease as the solution cools down. To resolve this, you can gently warm the solution again before use. For long-term storage, it is best to aliquot and freeze the solution immediately after preparation to prevent precipitation.
Q3: Can I store my this compound in DMSO stock solution at 4°C?
A3: For short-term storage (within a week), 4°C may be acceptable.[4] However, for long-term stability and to avoid potential degradation or precipitation, it is highly recommended to store stock solutions at -20°C or -80°C.[1][6] Aliquoting is crucial to prevent degradation from multiple freeze-thaw cycles.[1][8]
Q4: How should I prepare my working solution from a DMSO stock for cell-based assays?
A4: To prepare a working solution for cell-based assays, dilute the DMSO stock solution with your cell culture medium. It is important to perform the dilution in a stepwise manner to avoid precipitation of the compound.[8] The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: What is the recommended storage duration for this compound in DMSO?
A5: When stored at -20°C, the solution is generally stable for at least one month, and at -80°C, it can be stable for 6 months to 2 years.[1][6][8] However, it is always best to refer to the supplier's specific recommendations.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common this compound solubility issues in DMSO.
A flowchart for troubleshooting this compound solubility in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound (AP24534) | multi-targeted kinase inhibitor | TargetMol [targetmol.com]
- 5. This compound Hydrochloride | Src | FGFR | VEGFR | PDGFR | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Ponatinib Stability in Aqueous Solutions: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ponatinib in aqueous solutions for experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For most in vitro assays, DMSO is the recommended solvent for creating a high-concentration stock solution.[2]
Q2: How do I prepare a this compound stock solution?
A2: To prepare a stock solution, dissolve solid this compound in your chosen organic solvent, such as DMSO, to a concentration of 10-100 mg/mL.[2][3] Sonication or gentle warming can aid dissolution.[3] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[2] For detailed steps, refer to the "Experimental Protocols" section.
Q3: How should I store this compound stock and working solutions?
A3: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[4] Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[2][4] Aqueous working solutions are significantly less stable and it is not recommended to store them for more than one day.[1] For best results, prepare fresh aqueous dilutions for each experiment.[4]
Q4: What is the solubility of this compound in aqueous buffers?
A4: this compound has very poor solubility in water, estimated to be around 5-10 µM.[5] Its aqueous solubility is also pH-dependent, with lower solubility observed at higher pH levels.[6] To achieve a higher concentration in an aqueous buffer like PBS, it is recommended to first dissolve this compound in DMF and then dilute it with the buffer. For example, a 1:3 solution of DMF:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.25 mg/mL.[1]
Q5: What factors can cause this compound to degrade in an assay?
A5: this compound can be degraded by several factors. It is known to be sensitive to light, strong acidic or alkaline conditions, high temperatures, and oxidation.[5][7][8] Exposure to these conditions can lead to the formation of degradation impurities, which may affect its potency and the reliability of experimental results.[9]
Troubleshooting Guide
Issue: My this compound precipitated after dilution in an aqueous buffer.
-
Cause: The aqueous solubility of this compound was exceeded. This is a common issue due to its low solubility in neutral aqueous solutions.[1]
-
Solution 1: Decrease the final concentration of this compound in your assay medium.
-
Solution 2: Increase the percentage of the initial organic solvent (e.g., DMSO) in the final working solution. However, ensure the final solvent concentration is compatible with your assay system and does not cause cellular toxicity.
-
Solution 3: Prepare the working solution by first dissolving this compound in DMF and then diluting with the aqueous buffer, which can improve solubility compared to using a DMSO stock.[1]
Issue: I am observing inconsistent or lower-than-expected activity in my experiments.
-
Cause 1: Degradation of the this compound stock solution. This can occur from improper storage, such as repeated freeze-thaw cycles or long-term storage at inappropriate temperatures.[4]
-
Solution 1: Use a fresh aliquot of your stock solution for each experiment. Confirm that your stock solution has been stored correctly at -20°C or -80°C.[2]
-
Cause 2: Degradation of this compound in the aqueous working solution during a prolonged incubation period. This compound's stability in aqueous media is limited.[1]
-
Solution 2: For long-term assays, consider replenishing the this compound-containing media at regular intervals.
-
Cause 3: this compound may be sensitive to specific components in your assay medium.
-
Solution 3: Review the composition of your medium. Forced degradation studies show this compound is susceptible to oxidation and hydrolysis under certain pH conditions.[7][8]
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | ~20 mg/mL[1] to 100 mg/mL[2] | Common solvent for stock solutions. |
| Dimethylformamide (DMF) | ~20 mg/mL[1] | Alternative solvent for stock solutions. |
| Ethanol | 25 mg/mL (with warming)[5] | |
| Water | Very poorly soluble (~5-10 µM)[5] | Solubility is pH-dependent.[6] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL[1] | Method to enhance aqueous solubility. |
Table 2: Summary of Conditions Used in Forced Degradation Studies of this compound
| Stress Condition | Reagent/Parameter | Duration & Temperature | Reference |
| Acid Hydrolysis | 1 mol/L HCl | 5 days at 60°C | [7][8] |
| Base Hydrolysis | 1 mol/L NaOH | 7 hours at 60°C | [7][8] |
| Oxidation | 3% H₂O₂ | 2 hours at Room Temperature | [7][8] |
| Thermal | Dry Heat | 6 days at 150°C | [7][8] |
| Photolytic | LED light source | 20 days (4,500 lx) | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 5.33 mg of this compound powder (Molecular Weight: 532.56 g/mol ).
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell-culture grade DMSO.
-
Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming or sonication can be used to facilitate dissolution.[3]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected tubes.
-
Storage: Store the aliquots at -20°C for short-to-medium term (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2][4] Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for preparing a this compound working solution.
Caption: Troubleshooting this compound precipitation issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. usbio.net [usbio.net]
- 6. This compound | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chromatographic analysis of this compound and its impurities: method development, validation, and identification of new degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-HRMS and NMR studies for characterization of forced degradation impurities of this compound, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Ponatinib Off-Target Effects in Cell Lines: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals mitigate and understand the off-target effects of ponatinib in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent, orally administered multi-targeted tyrosine kinase inhibitor (TKI). Its primary on-target activity is the inhibition of BCR-ABL kinase, including the T315I mutant, which is resistant to other TKIs.[1][2][3] this compound was specifically designed with a carbon-carbon triple bond to bind effectively to the ATP-binding pocket of the BCR-ABL1 kinase domain, even in the presence of the T315I mutation.[4]
Q2: What are the known off-target kinases of this compound?
A2: this compound is known to inhibit several other kinases with varying potency, which can lead to off-target effects in cell-based assays. These include members of the VEGFR, FGFR, PDGFR, and SRC families of receptor tyrosine kinases, as well as FLT3 and c-KIT.[1][2][3] Inhibition of these off-target kinases can contribute to both desired anti-cancer effects in some contexts and unwanted toxicities.
Q3: How can I minimize off-target effects in my cell line experiments?
A3: Mitigating off-target effects is crucial for accurate interpretation of experimental results. Here are some key strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits your target of interest (e.g., BCR-ABL) while minimizing effects on off-target kinases. This can be achieved by performing a dose-response curve and selecting a concentration at or near the IC50 for your primary target.
-
Perform Washout Experiments: To determine if the observed phenotype is due to a reversible off-target effect, you can perform a washout experiment. This involves treating the cells with this compound for a specific duration, then removing the drug and observing if the phenotype reverts to the untreated state.
-
Use Genetic Approaches: To confirm that an observed effect is due to the inhibition of a specific off-target kinase, you can use siRNA or CRISPR/Cas9 to knock down or knock out the expression of that kinase. If the phenotype of the genetically modified cells mimics the effect of this compound treatment, it provides strong evidence for an off-target mechanism.
-
Employ Control Cell Lines: Whenever possible, use cell lines that do not express the primary target of this compound (e.g., BCR-ABL negative cell lines) to distinguish between on-target and off-target effects.
Q4: Can this compound treatment lead to resistance in cell lines?
A4: Yes, prolonged exposure of cell lines to this compound can lead to the development of resistance. This can occur through two primary mechanisms:
-
On-target resistance: This involves the acquisition of new mutations in the BCR-ABL kinase domain that reduce the binding affinity of this compound.[5]
-
Off-target resistance: This can occur through the activation of bypass signaling pathways. A well-documented example is the overexpression of the receptor tyrosine kinase AXL, which can confer resistance to this compound independently of BCR-ABL mutations.[5]
Troubleshooting Guides
Problem 1: I'm observing unexpected cytotoxicity or a phenotype at concentrations well below the published IC50 for my target.
Possible Cause: Inhibition of a highly sensitive off-target kinase that is critical for the survival or function of your specific cell line.
Troubleshooting Steps:
-
Consult the Kinase Inhibition Profile: Refer to the quantitative data table below to identify off-target kinases that are potently inhibited by this compound at low nanomolar concentrations.
-
Literature Search: Investigate whether any of these potent off-targets (e.g., SRC, FGFR, PDGFR) are known to play a critical role in the signaling pathways of your cell line.
-
Validate Off-Target Inhibition:
-
Western Blotting: Perform a western blot to assess the phosphorylation status of the suspected off-target kinase and its downstream effectors in response to this compound treatment. A decrease in phosphorylation would indicate inhibition.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target kinase. If this genetic perturbation phenocopies the effect of this compound, it strongly suggests an off-target mechanism.
-
Problem 2: My cells develop resistance to this compound, but I don't see any new mutations in my target protein.
Possible Cause: The resistance is mediated by an off-target mechanism, such as the activation of a bypass signaling pathway.
Troubleshooting Steps:
-
Investigate AXL Overexpression: AXL overexpression is a known mechanism of resistance to this compound.[5]
-
Quantitative RT-PCR and Western Blotting: Compare the mRNA and protein levels of AXL in your resistant cell line to the parental, sensitive cell line. A significant increase in AXL expression is a strong indicator of this resistance mechanism.
-
-
Inhibit the Bypass Pathway:
-
Co-treatment with a Selective Inhibitor: Treat your this compound-resistant cells with a combination of this compound and a selective inhibitor of the suspected bypass pathway (e.g., an AXL inhibitor). If this combination restores sensitivity to this compound, it validates the role of the bypass pathway in resistance.
-
Genetic Knockdown of the Bypass Mediator: Use siRNA to knock down the expression of the key mediator of the bypass pathway (e.g., AXL). If this restores sensitivity to this compound, it confirms the off-target resistance mechanism.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary target (BCR-ABL) and a range of off-target kinases. This data can help in designing experiments and interpreting results by providing a quantitative measure of this compound's selectivity.
| Kinase Target | IC50 (nM) | Reference |
| On-Target | ||
| ABL | 0.37 | [1][2] |
| ABL (T315I mutant) | 2.0 | [1] |
| Off-Targets | ||
| PDGFRα | 1.1 | [2] |
| VEGFR2 | 1.5 | [2] |
| FGFR1 | 2.2 | [2] |
| SRC | 5.4 | [1][2] |
| FLT3 | 13 | [1] |
| c-KIT | 13 | [1] |
| MEKK2 | 16 | [6] |
Detailed Experimental Protocols
Protocol 1: Dose-Response Curve and IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 72 hours).
-
This compound Dilution Series: Prepare a serial dilution of this compound in culture medium. A typical starting range would be from 1 µM down to 0.01 nM, with a DMSO control.
-
Treatment: Add the this compound dilutions to the appropriate wells of the 96-well plate.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified incubator.
-
Cell Viability Assay: Measure cell viability using a standard method such as MTS, MTT, or a resazurin-based assay.
-
Data Analysis: Plot the cell viability data against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Washout Experiment to Assess Reversibility of Effects
This protocol helps determine if the observed effects of this compound are reversible upon its removal.
-
Cell Treatment: Treat cells with this compound at a concentration that elicits the phenotype of interest for a defined period (e.g., 24 hours). Include a DMSO-treated control group.
-
Washout:
-
Aspirate the medium containing this compound.
-
Wash the cells twice with pre-warmed, drug-free culture medium.
-
Add fresh, drug-free medium to the cells.
-
-
Observation: Continue to culture the cells and monitor the phenotype of interest at various time points post-washout (e.g., 24, 48, and 72 hours).
-
Analysis: Compare the phenotype of the washout group to cells continuously treated with this compound and the DMSO control group. A reversal of the phenotype in the washout group suggests a reversible off-target effect.
Protocol 3: siRNA-mediated Knockdown of an Off-Target Kinase
This protocol describes how to use small interfering RNA (siRNA) to transiently reduce the expression of a suspected off-target kinase.
-
siRNA Selection: Obtain at least two different validated siRNA duplexes targeting the kinase of interest, as well as a non-targeting (scrambled) control siRNA.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate so that they are 30-50% confluent at the time of transfection.
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
Dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and validate the knockdown efficiency by quantitative RT-PCR (to measure mRNA levels) and/or Western blotting (to measure protein levels).
-
Phenotypic Analysis: Perform your downstream assays to determine if the knockdown of the off-target kinase phenocopies the effect of this compound treatment.
Protocol 4: CRISPR/Cas9-mediated Knockout of an Off-Target Kinase
This protocol provides a general workflow for creating a stable knockout cell line for a suspected off-target kinase using CRISPR/Cas9.
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting an early exon of the gene of interest using a publicly available design tool.
-
Vector Cloning: Clone the designed gRNAs into a Cas9 expression vector.
-
Transfection: Transfect the Cas9/gRNA expression vector into your cell line using an appropriate method (e.g., lipid-based transfection or electroporation).
-
Selection and Single-Cell Cloning:
-
If the vector contains a selection marker, apply the appropriate selection agent.
-
Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.
-
-
Screening and Validation:
-
Expand the individual clones.
-
Screen for knockout by PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of the target protein by Western blotting.
-
-
Phenotypic Analysis: Use the validated knockout cell line in your experiments to assess if the absence of the off-target kinase replicates the phenotype observed with this compound treatment.
Protocol 5: Western Blotting for Phosphorylated Kinases
This protocol is for assessing the phosphorylation status of a kinase and its downstream targets.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to normalize for protein loading.
Protocol 6: Biochemical Kinase Activity Assay (SRC Kinase Example)
This protocol outlines a general method to measure the activity of a specific kinase (using SRC as an example) from cell lysates.
-
Cell Lysate Preparation: Prepare cell lysates in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (Optional but Recommended): To measure the activity of a specific kinase, immunoprecipitate the kinase of interest from the cell lysates using a specific antibody.
-
Kinase Reaction:
-
Set up the kinase reaction in a buffer containing ATP, a specific substrate for the kinase (e.g., a peptide substrate for SRC), and the immunoprecipitated kinase or cell lysate.
-
Incubate the reaction at 30°C for a defined period.
-
-
Detection of Phosphorylation:
-
Radiometric Assay: If using [γ-³²P]ATP, stop the reaction and spot the mixture onto a phosphocellulose paper. Wash away unincorporated ³²P-ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay: Use a commercial kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis: Compare the kinase activity in lysates from this compound-treated cells to that of untreated controls.
Protocol 7: Validating Axl Overexpression as a Resistance Mechanism
This protocol details the steps to confirm if Axl overexpression is responsible for this compound resistance.
-
Establish a this compound-Resistant Cell Line: Gradually increase the concentration of this compound in the culture medium over several weeks to months to select for a resistant population.
-
Confirm Axl Overexpression:
-
qRT-PCR: Extract RNA from both the parental and resistant cell lines and perform qRT-PCR to quantify AXL mRNA levels.
-
Western Blot: Prepare protein lysates and perform a Western blot to compare AXL protein levels between the parental and resistant lines.
-
-
Functional Validation:
-
AXL Inhibition: Treat the resistant cells with a selective AXL inhibitor alone and in combination with this compound. A resensitization to this compound in the presence of the AXL inhibitor confirms its role in resistance.
-
siRNA-mediated Knockdown of AXL: Transfect the resistant cells with AXL-targeting siRNA. A subsequent decrease in the IC50 of this compound confirms that AXL is mediating the resistance.
-
Signaling Pathways and Workflows
This compound's On- and Off-Target Signaling
Caption: this compound's on-target and major off-target signaling pathways.
Experimental Workflow for Validating an Off-Target Effect
Caption: Workflow for validating a suspected off-target effect of this compound.
Troubleshooting Logic for Unexpected this compound Effects
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modelling this compound resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of this compound and Other Known Kinase Inhibitors with Potent MEKK2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ponatinib Dose Reduction Strategies in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ponatinib in research models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in preclinical in vivo models?
A typical starting dose for this compound in preclinical in vivo models, such as mouse xenografts, ranges from 10 mg/kg to 50 mg/kg, administered orally once daily.[1][2] The optimal dose can vary depending on the specific tumor model and the research question. For example, in a neuroblastoma xenograft model, doses of 5 mg/kg and 10 mg/kg were effective in reducing tumor growth.[2] In a FLT3-ITD-driven acute myeloid leukemia model, a 1 mg/kg daily oral dose showed significant tumor growth inhibition, with doses of 2.5 mg/kg or greater leading to tumor regression.[3]
Q2: How can I model this compound resistance in my cell lines?
This compound resistance can be induced in cancer cell lines by continuous, long-term exposure to gradually increasing concentrations of the drug.[4][5] This method mimics the development of acquired resistance in a clinical setting. The process typically involves starting with a low concentration of this compound (e.g., near the IC50 value) and incrementally increasing the dose as the cells develop tolerance.[5] Resistance can be confirmed by a significant increase in the IC50 value compared to the parental cell line.[5]
Q3: What are the common mechanisms of this compound resistance observed in research models?
In preclinical models, this compound resistance can arise from both BCR-ABL-dependent and -independent mechanisms. BCR-ABL-dependent mechanisms often involve the acquisition of compound mutations in the BCR-ABL kinase domain, where two or more mutations occur on the same allele.[6] BCR-ABL-independent mechanisms can include the overexpression of other receptor tyrosine kinases, such as Axl.[7]
Q4: Are there established in vitro models to assess this compound-induced cardiotoxicity?
Yes, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a well-established in vitro model for assessing this compound-induced cardiotoxicity.[8][9] These cells can be used in various assays to evaluate the effects of this compound on cardiomyocyte health, function, and survival.[8][10]
Troubleshooting Guides
Problem: High variability in cell viability assays with this compound.
-
Possible Cause: Inconsistent drug concentration or cell seeding density.
-
Solution: Ensure accurate and consistent dilution of your this compound stock solution for each experiment. Use a multichannel pipette for adding the drug to the assay plates to minimize variability. Always perform a cell count before seeding to ensure a consistent number of cells per well.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of 96-well plates for experimental samples, as these are more prone to evaporation, which can alter drug concentration. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check your cell cultures for any signs of contamination (e.g., changes in media color, turbidity, or cell morphology). If contamination is suspected, discard the culture and start with a fresh vial of cells.
-
Problem: Lack of tumor regression in a xenograft model despite using a previously reported effective dose of this compound.
-
Possible Cause: Differences in the tumor model or cell line passage number.
-
Solution: The sensitivity of tumor cells to this compound can vary. Ensure you are using the same cell line and that it is within a low passage number range, as prolonged culturing can alter cellular characteristics. Consider performing an in vitro dose-response study to confirm the sensitivity of your specific cell line to this compound.
-
-
Possible Cause: Suboptimal drug formulation or administration.
-
Solution: Ensure that this compound is properly dissolved and formulated for oral gavage. The vehicle used can impact drug absorption. Verify your administration technique to ensure the full dose is delivered.
-
-
Possible Cause: Development of resistance in the tumor.
-
Solution: If the tumor initially responds and then regrows, it may have developed resistance. Tumors can be excised at the end of the study and analyzed for potential resistance mechanisms, such as mutations in the target kinase.
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Kinase(s) | Reported IC50 (nM) | Reference(s) |
| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL (wild-type) | 0.3 - 0.5 | [8] |
| Ba/F3 | Pro-B Cell Leukemia | BCR-ABL (wild-type) | 0.37 - 2.0 | [8] |
| Ba/F3 | Pro-B Cell Leukemia | BCR-ABL (T315I mutant) | 11 | [1] |
| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD | 0.5 - 17 | [1][3] |
| SK-Hep-1 | Hepatocellular Carcinoma (HCC) | Multiple | 288 | [11] |
| SNU-423 | Hepatocellular Carcinoma (HCC) | Multiple | 553 | [11] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dose and Schedule | Outcome | Reference(s) |
| CML (T315I) | Ba/F3 | Nude | 10, 30, 50 mg/kg, oral, daily | Dose-dependent tumor growth inhibition and regression | [1] |
| AML (FLT3-ITD) | MV4-11 | Nude | 1-25 mg/kg, oral, daily | Dose-dependent tumor growth inhibition and regression | [3] |
| Glioblastoma | U87MG | Nude | 5, 10 mg/kg, intraperitoneal, daily | Reduced tumor growth and induced apoptosis | [2] |
| Neuroblastoma | NGP | Nude | 15 mg/kg, intraperitoneal, daily | Inhibition of tumor growth | [12] |
| Cholangiocarcinoma | Patient-Derived | Nude | 20 mg/kg, oral, daily | Reduced tumor volume | [13] |
Experimental Protocols
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[11] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0.001 µM to 20 µM).[11] Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[11]
-
MTT Addition: Add 20-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[11][14]
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 450-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., serum-free medium or a mixture with Matrigel) at a concentration of 2 x 10^6 to 10 x 10^6 cells per 100 µL.[2]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[2]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 70-100 mm³), randomize the mice into treatment and control groups.[2]
-
Drug Administration: Prepare the this compound formulation for oral gavage or intraperitoneal injection. Administer the appropriate dose of this compound or vehicle to the respective groups daily.[1][2]
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[2]
-
Endpoint: Continue the treatment for the planned duration or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: this compound inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling and promoting apoptosis.
Caption: A stepwise approach to generate this compound-resistant cell lines through continuous drug exposure.
Caption: A logical guide for troubleshooting lack of efficacy in in vivo this compound experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The effects of this compound, a multi-targeted tyrosine kinase inhibitor, against human U87 malignant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Activity of this compound (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modelling this compound resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCR-ABL1 compound mutants display differential and dose-dependent responses to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound Inhibits Proliferation and Induces Apoptosis of Liver Cancer Cells, but Its Efficacy Is Compromised by Its Activation on PDK1/Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [this compound inhibits growth of patient-derived xenograft of cholangiocarcinoma expressing FGFR2-CCDC6 fusion protein in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repurposing this compound as a PD-L1 Inhibitor Revealed by Drug Repurposing Screening and Validation by In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ponatinib Resistance in CML Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ponatinib resistance in Chronic Myeloid Leukemia (CML) cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance observed in CML cell lines?
A1: this compound resistance in CML cell lines can be broadly categorized into two main types: BCR-ABL1-dependent and BCR-ABL1-independent mechanisms.
-
BCR-ABL1-Dependent Resistance: This form of resistance arises from genetic changes in the BCR-ABL1 gene itself. While this compound is effective against single mutations, including the T315I "gatekeeper" mutation, resistance can emerge through the development of compound mutations, where two or more mutations occur on the same BCR-ABL1 allele.[1][2][3][4] These compound mutations can alter the kinase domain's conformation, hindering this compound's binding and efficacy.[3] Examples of clinically relevant compound mutations include T315I-inclusive mutations (e.g., Y253H/T315I, E255V/T315I) and others like G250E/E255K.[1][2] Increased expression of the BCR-ABL1 gene has also been observed as a resistance mechanism.[1]
-
BCR-ABL1-Independent Resistance: In this scenario, CML cells develop resistance despite the effective inhibition of BCR-ABL1 by this compound.[2][5][6] This is often due to the activation of alternative pro-survival signaling pathways that bypass the need for BCR-ABL1 activity.[7][8] Key pathways implicated include:
-
Axl Overexpression: The receptor tyrosine kinase Axl has been shown to be overexpressed in this compound-resistant CML cell lines that were previously tyrosine kinase inhibitor (TKI)-naïve.[1]
-
mTOR Pathway Activation: Alternative activation of the mTOR signaling pathway can confer resistance to this compound.[2][6][9]
-
FGF2-Mediated Signaling: The bone marrow microenvironment can contribute to resistance through factors like Fibroblast Growth Factor 2 (FGF2), which promotes resistance via the FGF receptor 3/RAS/c-RAF/MAPK pathway.[10][11]
-
Wnt/β-catenin Pathway: Overexpression of β-catenin has been observed in advanced CML, and its inhibition can synergize with TKIs to target resistant cells.[12]
-
Q2: My CML cell line is showing reduced sensitivity to this compound. What are the initial troubleshooting steps?
A2: If you observe reduced sensitivity to this compound in your CML cell line, consider the following initial troubleshooting steps:
-
Confirm Drug Potency: Ensure the this compound stock solution is correctly prepared, stored, and has not degraded.
-
Cell Line Authentication: Verify the identity and purity of your CML cell line to rule out contamination or misidentification.
-
Dose-Response Analysis: Perform a detailed dose-response curve to accurately determine the IC50 (half-maximal inhibitory concentration) and confirm the degree of resistance compared to the parental, sensitive cell line.
-
BCR-ABL1 Sequencing: Sequence the BCR-ABL1 kinase domain to identify potential single or compound mutations that may confer resistance.[4]
-
Assess BCR-ABL1 Activity: Even in the presence of this compound, check the phosphorylation status of BCR-ABL1 and its downstream targets (e.g., CrkL) via Western blotting to confirm whether the resistance is BCR-ABL1-dependent or -independent.
Troubleshooting Guides
Issue 1: Emergence of Compound Mutations in this compound-Treated CML Cell Lines
Symptoms:
-
Gradual or sudden increase in the IC50 of this compound.
-
Identification of two or more mutations within the BCR-ABL1 kinase domain via sequencing.
Possible Causes:
-
Sequential exposure to different TKIs can select for pre-existing subclones with compound mutations.[3]
-
Continuous culture with this compound can lead to the selection and expansion of clones harboring mutations that confer resistance.[3]
Suggested Solutions & Experimental Approaches:
| Strategy | Experimental Protocol | Expected Outcome |
| Combination Therapy with Asciminib | Treat this compound-resistant cells with a combination of this compound and asciminib, a selective allosteric ABL1 inhibitor. | Synergistic inhibition of BCR-ABL1 signaling and restoration of sensitivity, even in cells with compound mutations.[13][14] |
| Dose Optimization | For certain compound mutations with low to intermediate resistance, increasing the this compound concentration (within clinically relevant ranges) may be effective.[3] | Suppression of the mutant subclone and restoration of apoptosis.[3] |
| Alternative TKIs | Test the efficacy of other novel TKIs that may have different binding mechanisms or be less susceptible to the specific compound mutation. | Identification of an alternative TKI that can effectively inhibit the resistant clone. |
Issue 2: BCR-ABL1-Independent Resistance via Axl Overexpression
Symptoms:
-
Reduced sensitivity to this compound in TKI-naïve CML cell lines.
-
No new BCR-ABL1 kinase domain mutations are detected.
-
Western blot analysis shows increased Axl protein expression.
Possible Causes:
-
Long-term exposure to this compound can induce the upregulation of alternative survival pathways, such as the Axl receptor tyrosine kinase.[1]
Suggested Solutions & Experimental Approaches:
| Strategy | Experimental Protocol | Expected Outcome |
| Axl Inhibition | Treat the resistant cells with a combination of this compound and a selective Axl inhibitor (e.g., R428).[1] | Restoration of sensitivity to this compound.[1] |
| shRNA-mediated Axl Knockdown | Stably transduce the resistant cell line with lentiviral shRNA targeting Axl.[1] | Knockdown of Axl expression should re-sensitize the cells to this compound, confirming Axl's role in resistance.[1] |
Issue 3: Resistance Mediated by mTOR Pathway Activation
Symptoms:
-
This compound resistance in the absence of BCR-ABL1 mutations.
-
Increased phosphorylation of mTOR and its downstream targets (e.g., p70S6K, 4E-BP1) observed via Western blotting.
Possible Causes:
-
CML cells can acquire BCR-ABL1-independent resistance through the alternative activation of the mTOR pathway.[6][9]
Suggested Solutions & Experimental Approaches:
| Strategy | Experimental Protocol | Expected Outcome |
| mTOR Inhibition | Treat resistant cells with a combination of this compound and an mTOR inhibitor (e.g., NVP-BEZ235).[9] | Inhibition of the mTOR pathway and re-sensitization to this compound-induced cell death.[2] |
| Combined mTOR and Autophagy Inhibition | Since mTOR inhibition can induce protective autophagy, co-treat cells with an mTOR inhibitor and an autophagy inhibitor (e.g., hydroxychloroquine).[9] | Enhanced sensitization of this compound-resistant cells to mTOR inhibition-induced apoptosis.[9] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant CML Cell Lines
| Cell Line / Mutation | Description | This compound IC50 (nM) | Reference |
| K562 | Imatinib-sensitive CML cell line | 1 - 6 | [15] |
| Ba/F3 BCR-ABL1 WT | Murine pro-B cells expressing wild-type BCR-ABL1 | 0.3 - 0.5 | [16][17] |
| Ba/F3 BCR-ABL1 T315I | Murine pro-B cells expressing T315I mutant BCR-ABL1 | 2.0 | [16] |
| Ba/F3 BCR-ABL1 E255V | Murine pro-B cells expressing E255V mutant BCR-ABL1 | 36 | [16][17] |
| Ba/F3 G250E/T315I | Compound mutant | 49 | [17] |
| Ba/F3 E255K/T315I | Compound mutant | 106 | [17] |
| Ba/F3 E255V/T315I | Compound mutant | 425 | [17] |
Experimental Protocols
Generation of this compound-Resistant CML Cell Lines
-
Cell Culture: Culture CML cell lines (e.g., K562, KU812) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.[1]
-
Initial this compound Exposure: Expose the cells to a low concentration of this compound, typically starting at the IC50 value for the parental cell line.
-
Stepwise Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to proliferate at the current concentration. This process is typically carried out over several months.[1]
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold the initial IC50), confirm the resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the new IC50 value.
-
Characterization of Resistant Cells: Analyze the resistant cell line for the mechanisms of resistance, including BCR-ABL1 sequencing, protein expression analysis (Western blot), and phosphoprotein analysis.
shRNA-Mediated Gene Knockdown
-
shRNA Vector Selection: Obtain lentiviral shRNA constructs targeting the gene of interest (e.g., AXL) and a non-targeting scramble control from a commercial vendor.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA plasmid and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.
-
Transduction of CML Cells: Transduce the this compound-resistant CML cells with the harvested lentivirus in the presence of polybrene.
-
Selection of Stable Knockdown Cells: Select for successfully transduced cells using an appropriate selection marker present in the shRNA vector (e.g., puromycin).
-
Validation of Knockdown: Confirm the knockdown of the target gene at the mRNA level (qRT-PCR) and protein level (Western blot).
-
Functional Assays: Assess the effect of the gene knockdown on this compound sensitivity using cell viability assays.[1]
Visualizations
References
- 1. Modelling this compound resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCR-ABL1 compound mutants display differential and dose-dependent responses to this compound | Haematologica [haematologica.org]
- 4. BCR-ABL1 Compound Mutations Combining Key Kinase Domain Positions Confer Clinical Resistance to this compound in Ph Chromosome-Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanisms of resistance to this compound therapy in chronic myeloid leukemia - Thomas O'Hare [grantome.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Targeting BCR-ABL-Independent TKI Resistance in Chronic Myeloid Leukemia by mTOR and Autophagy Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound overcomes FGF2-mediated resistance in CML patients without kinase domain mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel approaches to therapy in CML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Management of TKI-resistant chronic phase CML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asciminib with this compound Lowers Resistance in Chronic Myeloid Leukemia | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 15. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistant mutations in CML and Ph+ALL – role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
Ponatinib Toxicity Technical Support Center
This guide provides researchers, scientists, and drug development professionals with technical support for troubleshooting common issues encountered when studying ponatinib toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a multi-targeted tyrosine kinase inhibitor (TKI). Its primary function is to block the activity of the BCR-ABL fusion protein, including variants with the T315I mutation, which confers resistance to other TKIs like imatinib[1][2]. In addition to BCR-ABL, this compound potently inhibits other receptor tyrosine kinases such as:
-
FLT3 proto-oncogene receptor tyrosine kinase[3]
Q2: What are the known mechanisms of this compound-induced cell death?
This compound primarily induces apoptosis (programmed cell death) in susceptible cancer cells. This is often initiated through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and Apoptosis-Inducing Factor (AIF) from the mitochondria into the cytosol[5]. This leads to the activation of a cascade of enzymes called caspases, including caspase-3, -7, -8, and -9, which execute the apoptotic process[5][6]. This compound can also cause cell cycle arrest, typically at the G1 phase, by inhibiting complexes like CDK4/6/Cyclin D1[6].
Q3: What are the major off-target effects or toxicities associated with this compound?
The most significant clinical toxicities are cardiovascular, including vascular occlusions, hypertension, and heart failure[2][7][8]. These effects are thought to be mediated by off-target kinase inhibition in cardiovascular cells[2][9]. In primary cell cultures, researchers may observe toxicity in non-cancerous control cells, suggesting off-target activity. The mechanisms are complex and may involve the activation of the integrated stress response in cardiomyocytes[8] or the generation of reactive metabolites by enzymes like CYP1A1[10].
Troubleshooting Guides
Problem 1: High levels of toxicity and cell death are observed even at low this compound concentrations.
-
Q: Why are my primary cells so sensitive to this compound?
-
A: High sensitivity may be due to "on-target" toxicity if your primary cells express high levels of one of this compound's targets (e.g., FGFR, PDGFR). Even normal primary cells can express these receptors. Cell proliferation assays have shown that this compound can reduce the number of viable primary Chronic Myeloid Leukemia (CML) cells at concentrations 500 times lower than those affecting normal cells, but some baseline toxicity is expected[2]. It is also possible that your primary cell model is particularly susceptible to the off-target effects that cause cardiovascular toxicity in patients[9].
-
-
Q: How can I confirm the cause of the unexpected toxicity?
-
A: First, verify the this compound concentration and the health of the primary cells before treatment. Second, perform a dose-response curve with a wide concentration range on both your target primary cells and relevant control primary cells (e.g., primary endothelial cells for vascular toxicity studies). Analyze the expression of known this compound targets (FGFR, PDGFR, KIT) in your cells. If control cells lacking the primary cancer-driving mutation (like BCR-ABL) still die, the cause is likely off-target toxicity.
-
-
Q: What steps can I take to mitigate this toxicity?
-
A: Carefully titrate the this compound concentration to find a therapeutic window that affects your target cells while sparing control cells. Reduce the treatment duration. Ensure your cell culture media does not contain components that could exacerbate toxicity. If unavoidable, document the off-target toxicity as a characteristic of the drug in your specific cell model.
-
Problem 2: this compound is less effective than expected or cells develop resistance over time.
-
Q: My cells are not responding to this compound treatment. What is the cause?
-
A: Lack of response can be due to several factors. The cells may not rely on the signaling pathways that this compound inhibits. Alternatively, they may have intrinsic or acquired resistance mechanisms. In TKI-naïve cells, resistance can emerge through the activation of alternative survival pathways, such as the overexpression of the AXL receptor tyrosine kinase[11][12]. In some cancer cells, this compound has been shown to paradoxically activate the pro-survival PDK1/Akt/mTOR pathway, which compromises its efficacy[6][13].
-
-
Q: How can I investigate the mechanism of resistance in my primary cell culture?
-
A: For BCR-ABL positive cells, sequence the kinase domain to check for the emergence of compound mutations (e.g., G250E/E255K), which can confer resistance[1][11]. Use western blotting or phospho-RTK arrays to check for the activation of alternative signaling pathways like AXL or mTOR[11][14]. Compare the gene expression profiles of sensitive and resistant cells to identify upregulated survival genes.
-
-
Q: Can I overcome this compound resistance?
-
A: This depends on the mechanism. If resistance is due to the activation of a specific bypass pathway, co-treatment with an inhibitor of that pathway may restore sensitivity. For example, blocking the mTOR pathway can strongly sensitize hepatocellular carcinoma cells to this compound[13]. If compound mutations are the cause, overcoming resistance may require different therapeutic strategies.
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cell Types IC50 is the concentration of a drug that gives half-maximal response.
| Cell Line/Primary Cell Type | Disease Context | Key Mutation(s) | IC50 (nM) | Reference(s) |
| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD | 0.5 - 17 | [3][4] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | KIT (N822K) | 0.5 - 17 | [3] |
| KG-1 | Acute Myeloid Leukemia (AML) | FGFR1 Fusion | 0.5 - 17 | [3] |
| EOL-1 | Eosinophilic Leukemia | PDGFRα Fusion | 0.5 - 17 | [3] |
| Primary AML Blasts | Acute Myeloid Leukemia (AML) | FLT3-ITD positive | 4 | [3] |
| Ba/F3 Cells | Pro-B Mouse Cells | Wild-type BCR-ABL | 0.3 - 0.5 | [1] |
| Ba/F3 Cells | Pro-B Mouse Cells | Mutant BCR-ABL | Up to 36 | [1] |
| K562 T315I-R (Resistant) | Chronic Myeloid Leukemia (CML) | T315I | 635 | [15] |
| SK-Hep-1 | Hepatocellular Carcinoma (HCC) | - | 288 | [6] |
| SNU-423 | Hepatocellular Carcinoma (HCC) | - | 553 | [6] |
| Neuroblastoma Cell Lines (various) | Neuroblastoma | - | ~100 - 400 | [16] |
Table 2: this compound-Induced Apoptosis Rates
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Reference(s) |
| SK-Hep-1 | 0 (Control) | 2.0 ± 0.7 | [6] |
| 0.1 | 7.0 ± 0.92 | [6] | |
| 0.5 | 33.1 ± 0.75 | [6] | |
| 1.0 | 68.9 ± 2.8 | [6] | |
| SNU-423 | 0 (Control) | 6.5 ± 1.44 | [6] |
| 0.1 | 7.8 ± 6.88 | [6] | |
| 0.5 | 23.5 ± 1.99 | [6] | |
| 1.0 | 31.9 ± 2.92 | [6] |
Experimental Protocols
1. Cell Viability Assay (MTS/CCK-8 Based)
This protocol is adapted from methodologies described for assessing this compound's effect on cell proliferation[4][16].
-
Cell Plating: Isolate and prepare primary cells. Plate the cells in a 96-well plate at a density of 4x10³ to 5x10⁴ cells per well in 100 µL of appropriate culture medium.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells. For primary CML cells, graded concentrations from 0-1000 nM are often used[4].
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition: Add 20 µL of MTS (or similar reagent like CCK-8) to each well.
-
Final Incubation: Incubate for 2-4 hours until a color change is visible.
-
Measurement: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
2. Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This protocol is based on methods used to quantify this compound-induced apoptosis[6].
-
Cell Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Visualizations
Caption: this compound inhibits multiple RTKs, blocking key pro-survival pathways.
Caption: Workflow for troubleshooting unexpected this compound toxicity.
Caption: this compound can paradoxically activate pro-survival mTOR signaling.
Caption: Standard experimental workflow for assessing this compound effects.
References
- 1. Resistant mutations in CML and Ph+ALL – role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Activity of this compound (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Inhibits Proliferation and Induces Apoptosis of Liver Cancer Cells, but Its Efficacy Is Compromised by Its Activation on PDK1/Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eviq.org.au [eviq.org.au]
- 8. This compound-induced Cardiomyocyte Toxicity: Dark Side of the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reengineering this compound to Minimize Cardiovascular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pathways of this compound Disposition Catalyzed By CYP1A1 Involving Generation of Potentially Toxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modelling this compound resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [digital.library.adelaide.edu.au]
- 13. This compound Inhibits Proliferation and Induces Apoptosis of Liver Cancer Cells, but Its Efficacy Is Compromised by Its Activation on PDK1/Akt/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. researchgate.net [researchgate.net]
Ponatinib Degradation and Effects: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation products of ponatinib and their potential effects. The content is structured to address common experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation products of this compound?
A1: this compound can degrade under various stress conditions, leading to the formation of several degradation products (DPs). Forced degradation studies have identified impurities arising from acidic, alkaline, oxidative, photolytic, and thermal stress.[1][2] Notable identified degradation products include:
-
Impurity-A and Impurity-C: These are considered process-related impurities, with Impurity-C also forming under alkaline conditions.[2]
-
Impurity-B: A novel oxidative degradation product.[2]
-
DP 1 (4-aminophthalaldehyde), DP 2 (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl) benzenamine), DP 3 (3-(2-(imidazo[1,2-b]pyridazin-3-yl)acetyl)-4-methylbenzoic acid), DP 4 (3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid), and DP 5 (N-oxide impurity): These have been identified through forced degradation studies.[1]
Q2: What are the biological effects of this compound's degradation products?
A2: Currently, there is a lack of publicly available experimental data on the specific biological activities (e.g., kinase inhibition, cytotoxicity) of the identified degradation products of this compound. However, in-silico (computer-based) studies have been conducted to predict the potential toxicity and mutagenicity of some of these impurities.[1] It is important for researchers to characterize the pharmacological profile of any significant degradation products observed during their studies. The known active metabolite of this compound is N-desmethyl this compound.[3]
Q3: How can I analyze this compound and its degradation products?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the separation and quantification of this compound and its related substances.[2] A validated method can effectively separate the main compound from its process impurities and degradation products.
Q4: What are the typical storage and stability characteristics of this compound?
A4: this compound is a crystalline solid with high thermal stability.[4] However, it is susceptible to degradation under certain conditions, particularly oxidation and photodegradation. It is recommended to store this compound under controlled conditions, protected from light and moisture, to maintain its integrity.[4]
Troubleshooting Guides
HPLC Analysis of this compound and its Impurities
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Column overload. | 1. Replace the column. 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.[5] 3. Reduce the injection volume or sample concentration.[6] |
| Inconsistent retention times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the system. | 1. Use a column oven to maintain a constant temperature.[6] 2. Prepare fresh mobile phase and ensure proper mixing.[6] 3. Degas the mobile phase and purge the pump.[6] |
| Ghost peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use high-purity solvents and flush the system. 2. Implement a robust needle wash protocol in the autosampler method. |
| Poor resolution between this compound and an impurity | 1. Sub-optimal mobile phase composition or gradient. 2. Inappropriate column chemistry. | 1. Adjust the gradient slope or the organic/aqueous ratio of the mobile phase. 2. Consider a column with a different stationary phase or particle size. |
Forced Degradation Studies
| Problem | Potential Cause | Suggested Solution |
| No degradation observed | 1. Stress conditions are too mild. 2. Insufficient duration of stress exposure. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent) or the temperature. 2. Extend the exposure time. |
| Complete degradation of this compound | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Poor mass balance | 1. Formation of non-UV active degradation products. 2. Degradation products are not eluting from the column. 3. Instability of degradation products. | 1. Use a mass spectrometer (LC-MS) for detection. 2. Modify the mobile phase or gradient to elute highly retained compounds. 3. Analyze samples immediately after preparation or store under conditions that minimize further degradation. |
| Inconsistent degradation profiles | 1. Variability in experimental conditions. | 1. Ensure precise control over temperature, concentration of stressors, and light exposure. |
Data Presentation
Table 1: Identified Degradation Products of this compound
| Degradation Product | Origin | In-silico Toxicity Prediction (if available) |
| Impurity-A | Process-related[2] | Not reported |
| Impurity-B | Oxidative degradation[2] | Not reported |
| Impurity-C | Process-related, Alkaline degradation[2] | Not reported |
| DP 1 (4-aminophthalaldehyde) | Forced degradation[1] | Predictions performed using DEREK and SARAH software[1] |
| DP 2 (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl) benzenamine) | Forced degradation[1] | Predictions performed using DEREK and SARAH software[1] |
| DP 3 (3-(2-(imidazo[1,2-b]pyridazin-3-yl)acetyl)-4-methylbenzoic acid) | Forced degradation[1] | Predictions performed using DEREK and SARAH software[1] |
| DP 4 (3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid) | Forced degradation[1] | Predictions performed using DEREK and SARAH software[1] |
| DP 5 (N-oxide impurity) | Forced degradation[1] | Predictions performed using DEREK and SARAH software[1] |
Table 2: Biological Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| ABL | 0.37[7] |
| ABL (T315I mutant) | 2.0[3] |
| PDGFRα | 1.1[7] |
| VEGFR2 | 1.5[7] |
| FGFR1 | 2.2[7] |
| SRC | 5.4[7] |
| KIT | 12.5[7] |
| FLT3 | 13[7] |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound and its Impurities
This protocol is based on a validated method for the separation of this compound and its related substances.[2][8]
1. Chromatographic Conditions:
-
Mobile Phase A: 9:1 (v/v) mixture of water and acetonitrile, containing 2 mM potassium dihydrogen phosphate and 0.4% triethylamine, with the pH adjusted to 2.4 with phosphoric acid.[2][8]
-
Gradient Elution:
-
0-2 min: 16% B
-
2-22 min: 16-30% B
-
22-32 min: 30-34% B
-
32-35 min: 34-55% B
-
35-42 min: 55% B
-
42-42.1 min: 55-16% B
-
42.1-50 min: 16% B[2]
-
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 20 mL of a 50:50 (v/v) methanol-water solution to obtain a concentration of 0.5 mg/mL.[2]
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for stress testing of this compound.[2]
1. Preparation of Stock Solution:
-
Dissolve 10 mg of this compound in methanol in a 20 mL volumetric flask.
2. Stress Conditions:
-
Acid Degradation: Add 1 mol/L HCl to the stock solution and heat at 60°C for 5 days.[2]
-
Alkaline Degradation: Add 1 mol/L NaOH to the stock solution and heat at 60°C for 7 hours.[2]
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 2 hours.[2]
-
Thermal Degradation: Heat the solid drug substance at 150°C for 6 days.
-
Photodegradation: Expose the drug solution to light with an intensity of 4,500 lx for 20 days.
3. Sample Analysis:
-
After the specified exposure time, neutralize the acidic and alkaline samples.
-
Dilute all samples to a final volume of 20 mL with a 50:50 (v/v) methanol-water mixture and analyze by HPLC.
Protocol 3: Cell Viability (MTT) Assay
This is a general protocol for assessing the cytotoxicity of this compound or its degradation products.
1. Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[10]
-
Treat the cells with various concentrations of this compound or the degradation product of interest and incubate for a specified period (e.g., 72 hours).[10]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
BCR-ABL Signaling Pathway
The primary target of this compound is the BCR-ABL tyrosine kinase. This oncoprotein drives chronic myeloid leukemia (CML) by constitutively activating downstream signaling pathways that promote cell proliferation and survival.
Caption: this compound inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.
Experimental Workflow for Degradation Product Analysis
Caption: Workflow for the identification and characterization of this compound degradation products.
References
- 1. LC-HRMS and NMR studies for characterization of forced degradation impurities of this compound, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatographic analysis of this compound and its impurities: method development, validation, and identification of new degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Studies on this compound in Cancers Other Than Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qingmupharm.com [qingmupharm.com]
- 5. lcms.cz [lcms.cz]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Chromatographic analysis of this compound and its impurities: method development, validation, and identification of new degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Enhancing Ponatinib Bioavailability in Preclinical Research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working to improve the bioavailability of ponatinib in animal models.
Troubleshooting Guides
Question: My liposomal this compound formulation shows low encapsulation efficiency (EE%). What are the potential causes and solutions?
Answer: Low encapsulation efficiency is a common challenge. This compound's physicochemical properties can influence its incorporation into liposomes[1]. Here are some factors to consider:
-
Lipid Composition: The choice of lipids is critical. Formulations using 1,2-distearoyl-sn-glycero-3-phosphocholine, cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000)] have demonstrated very high EE% for this compound (92 ± 7%)[1][2].
-
Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can lead to drug precipitation and failure to encapsulate. Systematically optimizing this ratio is recommended.
-
Preparation Method: The method of drug loading can significantly impact EE%. For this compound, direct addition to the lipids during the formulation process has been shown to be effective[1]. Ensure the drug is fully dissolved in the organic solvent with the lipids before hydration.
-
pH Gradient: While not explicitly detailed for this compound in the provided data, for some drugs, creating a pH gradient across the liposome membrane (remote loading) can dramatically improve the encapsulation of ionizable molecules.
Question: I am observing severe cutaneous adverse effects in mice treated with my oral this compound formulation. How can I mitigate this?
Answer: This is a known issue. Oral gavage of free this compound has been observed to cause severe skin-related side effects in mice[1]. Encapsulating this compound into a nanoformulation, such as liposomes, can resolve this issue. In one study, mice treated with liposomal this compound (L-ponatinib) showed no side effects or signs of distress, even at doses that resulted in higher serum concentrations compared to the free drug[1]. This suggests that the liposomal formulation enhances tolerability and provides a safer delivery vehicle[1].
Question: My amorphous solid dispersion of this compound is unstable and recrystallizes over time. What can I do?
Answer: The conversion of amorphous solid dispersions back to crystalline forms is a known stability issue that can lead to unpredictable bioavailability and improper dosing[3][4]. To address this:
-
Polymer Selection: The choice of polymer is crucial for stabilizing the amorphous state. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) and Hydroxypropyl betadex (HP-Betadex) are suitable options for creating stable amorphous solid dispersions of this compound hydrochloride[3]. Povidones and cellulose polymers are also commonly used as stabilizers in marketed solid dispersion products[5].
-
Manufacturing Process: Techniques like solvent evaporation, spray drying, hot-melt extrusion, or lyophilization can be used[3]. The chosen method should be optimized to ensure the complete removal of residual solvent, which can act as a plasticizer and promote recrystallization.
-
Precipitation Inhibitors: Incorporating a precipitation inhibitor, such as HPMC K4M, can help maintain a supersaturated state in solution, which is beneficial for absorption[6].
Frequently Asked Questions (FAQs)
Question: What are the primary strategies for improving the oral bioavailability of this compound?
Answer: this compound is sparingly soluble in aqueous buffers, which can limit its oral bioavailability[7]. The main strategies focus on enhancing its solubility and dissolution rate. Key approaches include:
-
Nanoformulations: Encapsulating this compound into nanocarriers like liposomes or polymeric nanoparticles can improve solubility, protect the drug from degradation, and enhance tolerability[1][2][8].
-
Solid Dispersions: Creating amorphous solid dispersions of this compound with a pharmaceutically acceptable polymer can improve its stability and solubility[3][4][5].
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and a cosurfactant or cosolvent that spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids[9]. This approach can significantly enhance the solubility and oral absorption of lipophilic drugs[9][10].
Question: Which formulation approach offers the highest reported encapsulation efficiency for this compound?
Answer: Liposomal formulations have demonstrated a very high and reproducible encapsulation efficiency of 92 ± 7% for this compound[1]. This indicates a strong compatibility between this compound and the specific lipid composition used in that study[1].
Question: What are the key pharmacokinetic parameters to assess when evaluating a new this compound formulation in animal models?
Answer: The primary pharmacokinetic (PK) parameters to measure are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time. An increase in AUC signifies improved bioavailability.
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time, adjusted for bioavailability. A decrease often indicates improved bioavailability.
These parameters are typically determined by collecting blood samples at various time points after drug administration and measuring the plasma drug concentration using a validated method like UPLC-MS/MS[11][12].
Question: Does food intake affect the bioavailability of this compound?
Answer: No, studies in healthy human subjects have shown that the consumption of either a high-fat or a low-fat meal before administration does not have a clinically relevant effect on the single-dose pharmacokinetics of this compound[13][14]. The geometric mean Cmax and AUC values remain within the 80%–125% bioequivalence margins whether the drug is taken in a fasted state or with food[14]. This suggests that this compound can be administered without regard to meals[13].
Data Presentation
Table 1: Characteristics of this compound Nanoformulations
| Formulation Type | Composition | Average Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (EE%) | Drug Content (%) | Reference |
|---|---|---|---|---|---|---|
| Liposomes (L-ponatinib) | DSPC, Cholesterol, DSPE-PEG(2000) | 122 ± 6 | 0.15 ± 0.04 | 92 ± 7% | Not Reported | [1] |
| PLGA-PEG-PLGA Nanoparticles | PLGA-PEG-PLGA, this compound | Not Specified | Not Specified | 18 ± 3.3% | 3% | [8] |
| PLGA-PEG-PLGA Nanoparticles | PLGA-PEG-PLGA, this compound | Not Specified | Not Specified | 20.8 ± 2.1% | 6.5% | [8] |
| PLGA-PEG-PLGA Nanoparticles | PLGA-PEG-PLGA, this compound | Not Specified | Not Specified | 21.8 ± 2.7% | 10.5% |[8] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Formulation | Animal Model | Dose & Route | Key Findings | Reference |
|---|---|---|---|---|
| Free this compound | Mice | 30 mg/kg, Oral | Resulted in severe cutaneous adverse effects. | [1] |
| Liposomal this compound (L-ponatinib) | Mice | 3 mg/kg, IV | Resulted in higher serum concentrations compared to free drug and was well tolerated with no side effects. | [1] |
| Free this compound | Mice | 30 mg/kg, Oral Gavage | Used to establish a baseline for efficacy studies in T-ALL PDX models. | [12] |
| Free this compound | Mice (WT and humanized CYP1A1/2) | 40 mg/kg, Oral Gavage | this compound exposure was significantly decreased in mice treated with CYP1A1 inducers. |[15] |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound (L-ponatinib)
This protocol is adapted from a method demonstrating high encapsulation efficiency[1].
-
Lipid Film Hydration: a. Dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000)] (DSPE-PEG2000) in a chloroform/methanol solvent mixture in a round-bottom flask. b. Add this compound directly to this lipid solution. c. Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall. d. Further dry the film under a high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: a. Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Size Extrusion: a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Perform multiple passes (e.g., 10-20) to ensure a homogenous size distribution.
-
Purification: a. Remove any unencapsulated, free this compound from the liposome suspension using a size exclusion chromatography column (e.g., Sephadex G-50) or through dialysis.
-
Characterization: a. Determine the average particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Measure the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol), quantifying the total this compound concentration via HPLC or fluorescence spectroscopy, and comparing it to the initial amount added.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol is a general guide based on standard practices described in the literature[12][15].
-
Animal Acclimatization: a. House the mice (e.g., BALB/c or NSG, depending on the study) in a controlled environment (20–23°C, 40–60% humidity, 12-hour light/dark cycle) for at least one week before the experiment.
-
Group Allocation: a. Randomly assign mice to different treatment groups (e.g., Vehicle Control, Free this compound, Test Formulation). A typical group size is 3-6 mice per time point.
-
Dosing: a. Prepare the dosing formulations (e.g., this compound dissolved in a citrate buffer for oral gavage). b. Administer the formulation to the mice. For oral bioavailability studies, oral gavage is the standard route. For comparison, an intravenous (IV) group is often included to determine absolute bioavailability.
-
Blood Sampling: a. At predetermined time points (e.g., 0.5, 1, 2, 3, 5, 8, 12, and 24 hours post-dose), collect blood samples (typically via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA)[12].
-
Plasma Preparation: a. Centrifuge the blood samples to separate the plasma. b. Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Bioanalysis: a. Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)[11].
-
Pharmacokinetic Analysis: a. Use the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
Visualizations
References
- 1. Nanoformulations of Anticancer FGFR Inhibitors with Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2022090953A1 - A solid dispersion of this compound hydrochloride and process of preparation thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Reduced Cardiotoxicity of this compound-Loaded PLGA-PEG-PLGA Nanoparticles in Zebrafish Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-nanoemulsifying drug delivery system (SNEDDS) mediated improved oral bioavailability of thymoquinone: optimization, characterization, pharmacokinetic, and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of this compound metabolism and drug-drug interactions with lycopene and shikonin in vitro and invivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and this compound for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of food on the pharmacokinetics of this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Pathways of this compound Disposition Catalyzed By CYP1A1 Involving Generation of Potentially Toxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Ponatinib-Induced Cardiotoxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating ponatinib-induced cardiotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cardiotoxicity observed in animal studies?
A1: Preclinical animal studies have identified several key mechanisms contributing to this compound's cardiotoxic effects:
-
Inhibition of Prosurvival Signaling: this compound has been shown to inhibit the AKT and ERK signaling pathways in cardiomyocytes.[1][2][3][4] These pathways are crucial for cardiomyocyte survival and homeostasis.[1] Their inhibition leads to apoptosis and cardiac dysfunction.[1][2][4]
-
Inflammation: this compound can activate an inflammatory cascade involving the S100A8/A9-TLR4-NLRP3-IL-1β signaling pathway in both cardiac and myeloid cells.[5][6][7] This leads to myocardial and systemic inflammation, contributing to cardiac dysfunction.[5][6][7]
-
Integrated Stress Response (ISR): this compound can induce the integrated stress response (ISR) in cardiomyocytes.[8][9] Genetic or pharmacological inhibition of the ISR has been shown to preserve sarcomere integrity, maintain contractility, and reduce apoptosis in human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) treated with this compound.[8][9]
-
Impaired Angiogenesis: Studies in mice suggest that this compound may inhibit angiogenesis through the adipokine-induced p38 MAPK signaling pathway by downregulating leptin and serpine-1 expression.[10]
Q2: Which animal models are most suitable for studying this compound-induced cardiotoxicity?
A2: The choice of animal model depends on the specific research question. Several models have been successfully used:
-
Zebrafish (Danio rerio): Zebrafish embryos are a valuable in vivo screening tool due to their rapid development and optical transparency, allowing for real-time assessment of cardiac function and morphology.[1][2][11][12] A transgenic BNP reporter zebrafish line has been used to screen for the cardiotoxic potential of tyrosine kinase inhibitors (TKIs), identifying this compound as highly cardiotoxic.[1][2][3][13]
-
Neonatal Rat Cardiomyocytes (NRCMs): Isolated NRCMs provide an in vitro system to dissect the direct molecular effects of this compound on cardiomyocytes, particularly for studying signaling pathways and apoptosis.[2][4][13]
-
Mouse Models:
-
Wild-type mice (e.g., C57BL/6J): While this compound alone may not consistently induce systolic dysfunction in wild-type mice at baseline, it can be used to study subclinical cardiac stress and inflammatory responses.[6][8][10]
-
Cardiovascular Comorbidity Models: To better mimic the clinical scenario where patients often have pre-existing cardiovascular conditions, models with comorbidities are recommended. These include:
-
ApoE knockout (ApoE-/-) mice on a high-fat diet: This model develops a pro-atherogenic and inflammatory milieu, in which this compound induces significant cardiac dysfunction.[5][6][8][9]
-
Pressure overload models (e.g., Transverse Aortic Constriction - TAC): In these models, this compound exacerbates systolic dysfunction.[6][8][9]
-
-
Q3: What are the key parameters to measure when assessing this compound-induced cardiotoxicity in animal models?
A3: A comprehensive assessment should include both functional and molecular endpoints:
-
Cardiac Function:
-
Histopathology:
-
Biomarkers:
-
Molecular Analysis:
Troubleshooting Guides
Problem 1: Inconsistent or no significant cardiac dysfunction observed in wild-type mice treated with this compound.
-
Possible Cause: Wild-type mice may be resistant to clinically relevant doses of this compound without a "second hit" or pre-existing cardiovascular stressor.[8][9] This disconnect between observations in humans and baseline mouse models is a known challenge in cardio-oncology research.[5]
-
Troubleshooting Steps:
-
Consider a "two-hit" model: Employ a model with a pre-existing cardiovascular comorbidity, such as ApoE-/- mice on a high-fat diet or a pressure overload model (TAC).[5][6][8][9] These models have shown a more robust cardiac phenotype with this compound treatment.[5][6]
-
Increase duration of treatment: Some studies have shown that longer-term administration (e.g., six weeks) can induce sustained chronic inflammation even if cardiac dysfunction is not apparent.[6]
-
Assess for subclinical cardiotoxicity: Even in the absence of overt systolic dysfunction, evaluate for markers of cardiac stress (e.g., BNP expression), inflammation (immune cell infiltration), and fibrosis.[6]
-
Problem 2: High variability in cardiac function measurements within the same experimental group.
-
Possible Cause: Variability can arise from several factors including inconsistent drug administration, differences in animal handling, or inherent biological variability.
-
Troubleshooting Steps:
-
Standardize drug administration: Ensure accurate and consistent dosing for each animal. For oral gavage, ensure the drug is properly delivered to the stomach.
-
Minimize stress: Animal handling and experimental procedures should be performed consistently and by trained personnel to reduce stress-induced physiological changes.
-
Increase sample size: A larger number of animals per group can help to overcome biological variability and increase statistical power.
-
Blinding: The investigator performing the cardiac function measurements (e.g., echocardiography) should be blinded to the treatment groups to minimize bias.
-
Quantitative Data Summary
Table 1: Effects of this compound on Cardiac Function in Animal Models
| Animal Model | This compound Dose | Treatment Duration | Key Findings | Reference |
| Zebrafish Embryos | 2.5 µM | Not specified | 48% decrease in dorsal aorta blood flow velocity | [12] |
| Zebrafish Embryos | 5 and 10 µM | Not specified | Nearly arrested blood flow | [12] |
| HFD-fed ApoE-/- Mice | 15 mg/kg/day | 2 weeks | Significant decline in cardiac function (echocardiography) | [6] |
Table 2: IC50 Values of this compound for BCR-ABL Kinase Inhibition
| Cell Line | BCR-ABL Status | IC50 Value | Reference |
| K562 | Wild-type | 0.37 nM | [1] |
| Ba/F3 | T315I mutant | 2.0 nM | [1] |
Experimental Protocols
Protocol 1: Zebrafish Model for Cardiotoxicity Screening
-
Animal Model: Use a transgenic zebrafish line expressing a reporter gene under the control of a cardiac-specific promoter, such as the nppb:F-Luciferase line, which expresses luciferase in response to cardiac stress.[1][2]
-
Drug Exposure: Expose zebrafish embryos to varying concentrations of this compound in their water.
-
Functional Assessment:
-
Molecular Assessment:
Protocol 2: Mouse Model of this compound-Induced Cardiomyopathy with Comorbidities
-
Animal Model: Use 8-week-old ApoE-/- mice.[6]
-
Diet: Feed the mice a high-fat diet for 8 weeks to induce a pro-atherogenic state.[6]
-
This compound Treatment: Administer this compound (e.g., 15 mg/kg/day) or a placebo via oral gavage for 2 weeks while continuing the high-fat diet.[6]
-
Cardiac Function Assessment: Perform serial echocardiography to measure ejection fraction, fractional shortening, and left ventricular dimensions.[6]
-
Terminal Experiments:
-
Collect blood to measure systemic inflammatory cytokines by ELISA.[6]
-
Harvest hearts for histological analysis (H&E for general morphology, Masson's trichrome for fibrosis, and immunohistochemistry for immune cell markers like CD45 and CD3).[6]
-
Isolate RNA and protein from heart tissue for RNA-Seq and Western blot analysis of relevant signaling pathways.[5][6]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Key signaling pathways involved in this compound-induced cardiotoxicity.
Caption: Experimental workflow for a mouse model of this compound cardiotoxicity.
References
- 1. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced cardiotoxicity: delineating the signalling mechanisms and potential rescue strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: Emphasis on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound Drives Cardiotoxicity by S100A8/A9-NLRP3-IL-1β Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound-induced Cardiomyocyte Toxicity: Dark Side of the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. "this compound-induced Cardiac Toxicity is Mediated by Impaired Angiogenesi" by Imran Altiokka [stars.library.ucf.edu]
- 11. Imatinib‑ and this compound‑mediated cardiotoxicity in zebrafish embryos and H9c2 cardiomyoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. This compound-induced cardiotoxicity: delineating the signalling mechanisms and potential rescue strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
ponatinib lot-to-lot variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ponatinib. It specifically addresses potential issues arising from lot-to-lot variability to ensure the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a potent, orally available, multi-targeted tyrosine kinase inhibitor (TKI).[1] Its primary use is in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2] this compound is particularly effective against mutations that confer resistance to other TKIs, most notably the T315I "gatekeeper" mutation in the BCR-ABL kinase.[1] It functions by competing with ATP to bind to the kinase domain of BCR-ABL, thereby inhibiting its activity and downstream signaling pathways that lead to cell proliferation and survival.[1]
Q2: What are the potential sources of lot-to-lot variability in this compound?
A: Lot-to-lot variability in this compound can stem from several factors inherent to its manufacturing and handling:
-
Process-Related Impurities: These are substances generated during the chemical synthesis of this compound, such as unreacted starting materials, intermediates, or byproducts of side reactions.[3][4]
-
Degradation Impurities: this compound can degrade over time or under certain conditions (e.g., exposure to light, heat, or moisture), leading to the formation of new chemical entities.[3][4] Common degradation pathways include oxidation and hydrolysis.[3]
-
Residual Solvents: Solvents used in the manufacturing process may not be completely removed.
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs), which may have different physical properties such as solubility and stability.
Q3: How can lot-to-lot variability of this compound affect my experiments?
A: Inconsistencies between different lots of this compound can significantly impact experimental outcomes, leading to:
-
Altered Potency: The presence of impurities or a lower percentage of the active pharmaceutical ingredient (API) can result in a weaker-than-expected biological effect.
-
Off-Target Effects: Impurities may have their own biological activities, leading to unexpected or confounding results.
-
Poor Reproducibility: Using different lots with varying purity and impurity profiles can make it difficult to reproduce experimental findings.
-
Toxicity: Certain impurities could be toxic to cells or animal models, affecting the viability of the experimental system.
Q4: How should I store and handle this compound to minimize degradation?
A: To ensure the stability of this compound, it is recommended to:
-
Storage: Store the solid compound at -20°C in a tightly sealed container, protected from light.[1]
-
Solution Preparation: For creating stock solutions, use solvents such as DMSO or ethanol. These solutions can typically be stored at -20°C for up to three months.[5]
-
Aqueous Solutions: It is generally not recommended to store aqueous solutions of this compound for more than one day due to its limited stability in aqueous buffers.[1]
Troubleshooting Guide
Issue: I'm observing a weaker or no effect with a new lot of this compound compared to my previous experiments.
This is a common issue that may be related to lot-to-lot variability. Follow these steps to troubleshoot:
Step 1: Verify Solution Preparation and Storage
-
Question: Was the new lot of this compound dissolved completely?
-
Action: Visually inspect the solution for any precipitate. If necessary, gently warm the solution or use sonication to ensure complete dissolution, following the manufacturer's recommendations.
-
-
Question: How was the stock solution stored and for how long?
-
Action: Ensure that the stock solution was stored at the recommended temperature (-20°C) and has not exceeded its recommended storage duration.
-
Step 2: Compare the Certificate of Analysis (CoA) of the Old and New Lots
-
Action: Obtain the CoAs for both the old and new lots of this compound from the supplier. Pay close attention to the following parameters:
Parameter Typical Specification Potential Impact of Variation Purity (by HPLC) ≥98%[1] A lower purity in the new lot means less active compound, leading to a weaker effect. Specific Impurities Individual impurities often specified at ≤0.15% Different types or higher levels of impurities could have off-target effects or interfere with the assay. Water Content Typically <0.5% Higher water content can affect the accurate weighing of the compound and may promote hydrolysis. Residual Solvents Within specified limits (e.g., <5000 ppm) High levels of residual solvents could be toxic to cells.
Step 3: Perform a Lot Qualification Experiment
-
Rationale: The most definitive way to address suspected lot-to-lot variability is to perform a functional "crossover" experiment to compare the activity of the old and new lots in your specific experimental system.
-
Workflow:
Caption: Workflow for qualifying a new lot of this compound.
Step 4: Analytical Characterization (Advanced)
-
If significant discrepancies persist and a functional assay is not feasible or conclusive, consider analytical characterization of the this compound lots.
Caption: Analytical workflow for investigating this compound lot variability.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment
This protocol is adapted from published methods for the analysis of this compound and its related substances.[3][4]
-
Objective: To determine the purity of a this compound sample and to compare the impurity profiles of different lots.
-
Materials:
-
This compound sample (approx. 10 mg)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Triethylamine
-
Phosphoric acid
-
Agilent 5HC-C18 column (4.6 mm × 250 mm, 5 μm) or equivalent
-
-
Instrumentation:
-
HPLC system with UV detector
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound bulk drug.
-
Dissolve it in 20 mL of a 50:50 (v/v) mixture of methanol and water to obtain a sample solution with a concentration of approximately 0.5 mg/mL.[3]
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
| Time (minutes) | % Mobile Phase B |
| 0 - 2 | 16 |
| 2 - 22 | 16 → 30 |
| 22 - 32 | 30 → 34 |
| 32 - 35 | 34 → 55 |
| 35 - 42 | 55 |
| 42 - 42.1 | 55 → 16 |
| 42.1 - 50 | 16 |
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Compare the chromatograms of the old and new lots, paying attention to the number, retention times, and relative areas of the impurity peaks.
-
Signaling Pathway
This compound inhibits the constitutively active BCR-ABL tyrosine kinase, which is a hallmark of CML. This inhibition blocks downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: this compound's mechanism of action on BCR-ABL signaling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Pathways of this compound Disposition Catalyzed By CYP1A1 Involving Generation of Potentially Toxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic analysis of this compound and its impurities: method development, validation, and identification of new degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 943319-70-8 [m.chemicalbook.com]
- 6. Absorption, metabolism, and excretion of [14C]this compound after a single oral dose in humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of Ponatinib Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage of ponatinib solutions. Adherence to these best practices is crucial for maintaining the integrity and efficacy of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound solutions?
For long-term storage, it is consistently recommended to store this compound solutions at -20°C.[1][2][3][4] Some sources also suggest storage at -80°C for extended periods, particularly for solutions in solvents like DMSO, which can be stored for up to one year at this temperature.[5] For short-term storage, room temperature may be acceptable, but this is not advised for extended periods.[1]
Q2: What are the best solvents for preparing and storing this compound stock solutions?
The most commonly recommended solvents for preparing this compound stock solutions are dimethyl sulfoxide (DMSO) and ethanol.[1][2][3][5][6] this compound is readily soluble in these organic solvents.[3][5] For experiments requiring aqueous buffers, it is advisable to first dissolve this compound in a small amount of dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice, such as PBS.[3]
Q3: How long can I store this compound solutions?
The stability of this compound solutions depends on the solvent and storage temperature. As a solid, this compound is stable for at least four years when stored at -20°C.[3] Solutions in DMSO or ethanol can be stored at -20°C for up to three months.[2] For longer-term storage of up to a year, -80°C is recommended for solutions in DMSO.[5] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[3]
Q4: Is this compound sensitive to light?
Yes, this compound is light-sensitive.[1] It is crucial to protect both the solid compound and its solutions from light during storage and handling to prevent photodegradation. Storing solutions in amber vials or wrapping containers in aluminum foil is a good practice.
Q5: What are the signs of this compound solution degradation?
Visual signs of degradation can include color change or the formation of precipitates in the solution. However, chemical degradation, such as oxidation, may not be visible.[7][8][9][10] If there is any doubt about the integrity of a stored solution, it is best to prepare a fresh solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the solution upon thawing. | The solubility limit may have been exceeded, or the solvent may have partially evaporated during storage. | Gently warm the solution and vortex or sonicate to redissolve the precipitate. If it does not redissolve, the concentration may be too high for the storage conditions. Consider preparing a new, less concentrated stock solution. |
| Inconsistent experimental results using a stored this compound solution. | The solution may have degraded due to improper storage (e.g., exposure to light, frequent freeze-thaw cycles, or prolonged storage at an inappropriate temperature). | Prepare a fresh stock solution of this compound from the solid compound. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles. |
| Difficulty dissolving this compound in an aqueous buffer. | This compound has poor aqueous solubility. | First, dissolve the this compound in a small volume of an organic solvent like DMSO or DMF, and then slowly add this stock solution to the aqueous buffer while vortexing to ensure proper mixing and minimize precipitation.[3] |
Quantitative Data Summary
| Parameter | Solvent | Concentration/Solubility | Storage Temperature | Storage Duration | Reference |
| Solubility | DMSO | ~20 mg/mL, 25 mg/mL, 50 mg/mL, 73 mg/mL, 100 mg/mL | N/A | N/A | [1][3][5][5][6] |
| Solubility | Ethanol | ~25 mg/mL (with warming), 26.6 mg/mL | N/A | N/A | [1][6] |
| Solubility | 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | N/A | N/A | [3] |
| Solubility | 50% Methanol-Water | 0.5 mg/mL | N/A | N/A | [7][9] |
| Stability (Solid) | N/A | N/A | -20°C | ≥ 4 years | [3] |
| Stability (Solution) | DMSO or Ethanol | N/A | -20°C | Up to 3 months | [2] |
| Stability (Solution) | DMSO | N/A | -80°C | Up to 1 year | [5] |
| Stability (Aqueous Solution) | Aqueous Buffer | N/A | N/A | Not recommended for > 1 day | [3] |
| Stability (Solution) | 50% Methanol-Water | 0.5 mg/mL | Room Temperature | Stable for 24 hours | [7] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO:
-
Weighing: Accurately weigh out 5.33 mg of this compound powder (Molecular Weight: 532.56 g/mol ).
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[6]
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C for up to 3 months or at -80°C for up to 1 year.
Signaling Pathway
This compound is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, which is a constitutively active tyrosine kinase responsible for driving the proliferation of cancer cells in chronic myeloid leukemia (CML).[11][12] this compound binds to the ATP-binding site of the BCR-ABL kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell growth and survival.[13] Notably, this compound is effective against the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to other tyrosine kinase inhibitors.[12] In addition to BCR-ABL, this compound also inhibits other tyrosine kinases such as PDGFRα, VEGFR2, FGFR1, and Src.[5][14]
References
- 1. usbio.net [usbio.net]
- 2. This compound | 943319-70-8 [amp.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | AP24534 | multi-targeted kinase inhibitor | TargetMol [targetmol.com]
- 7. Chromatographic analysis of this compound and its impurities: method development, validation, and identification of new degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatographic analysis of this compound and its impurities: method development, validation, and identification of new degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Chromatographic analysis of this compound and its impurities: method development, validation, and identification of new degradation product [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 13. This compound: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Ponatinib vs. Imatinib: A Comparative Guide for BCR-ABL Mutation Studies
For researchers and professionals in drug development, understanding the nuances of tyrosine kinase inhibitors (TKIs) is paramount in the fight against cancers driven by BCR-ABL mutations, such as Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). This guide provides a detailed comparison of ponatinib, a third-generation TKI, and imatinib, the first-generation TKI that revolutionized treatment. We will delve into their efficacy against various BCR-ABL mutations, supported by experimental data, and outline the methodologies used in these critical studies.
Executive Summary
This compound demonstrates superior potency against a broader range of BCR-ABL mutations compared to imatinib.[1][2] This is particularly evident in cases of the T315I mutation, which is notoriously resistant to imatinib and second-generation TKIs.[1][3][4] Clinical data further supports the enhanced efficacy of this compound in achieving significant molecular responses in patients who have developed resistance to earlier-generation TKIs.[5][6] However, the selection of a TKI must also consider the potential for adverse events, which can differ between these agents.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and imatinib against various BCR-ABL-positive cell lines and specific mutations. Lower IC50 values indicate greater potency.
Table 1: IC50 Values in BCR-ABL Positive Cell Lines
| Cell Line | This compound IC50 (nM) | Imatinib IC50 (nM) | Reference |
| K562 | 0.02 | High (resistant) | [7] |
| K562IR (Imatinib-Resistant) | 15 | >10,000 | [7] |
| K562NR (Nilotinib-Resistant) | 3.5 | - | [7] |
| Ba/F3 E334V (Imatinib & Nilotinib-Resistant) | 3 | 15,000 | [7] |
Table 2: Comparative IC50 Values for Specific BCR-ABL Mutations
| BCR-ABL1 Mutation | This compound IC50 (nM) | Imatinib IC50 (nM) | Fold Difference (Imatinib/Ponatinib) | Reference |
| Unmutated | ~0.35 | ~25 | ~71 | [1] |
| T315I | ~2.0 | >10,000 | >5,000 | [1][8] |
| Y253H | ~0.5 | ~2,500 | ~5,000 | [8] |
| E255K | ~0.5 | ~5,000 | ~10,000 | [8] |
| F359V | ~1.0 | ~1,000 | ~1,000 | [8] |
| Q252H | ~0.4 | ~1,500 | ~3,750 | [8] |
| M351T | ~1.5 | ~200 | ~133 | [1] |
Note: IC50 values can vary between different experimental setups. The data presented is a synthesis from multiple sources to illustrate the general trend.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and imatinib.
Cell Viability and Proliferation Assays
This assay is fundamental to determining the IC50 of a drug.
Objective: To measure the concentration of this compound or imatinib required to inhibit the growth of BCR-ABL positive cells by 50%.
Methodology:
-
Cell Culture: BCR-ABL positive cell lines (e.g., K562, LAMA-84, KCL22) or Ba/F3 cells engineered to express specific BCR-ABL mutations are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[9]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 3 x 10^5 cells/mL).[9]
-
Drug Treatment: A serial dilution of this compound or imatinib is prepared, and cells are treated with increasing concentrations of the drugs. A vehicle control (e.g., DMSO) is also included.[9]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is assessed using methods such as the Trypan Blue exclusion test or colorimetric assays like MTT or WST-1, which measure metabolic activity as an indicator of cell viability.
-
Data Analysis: The results are plotted as the percentage of viable cells versus the drug concentration. The IC50 value is then calculated using non-linear regression analysis.
Kinase Activity Assays
These assays directly measure the inhibitory effect of the drugs on the enzymatic activity of the BCR-ABL kinase.
Objective: To determine the effect of this compound and imatinib on the phosphorylation of downstream targets of BCR-ABL.
Methodology:
-
Cell Lysis: After treatment with the respective TKIs for a defined period, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of BCR-ABL downstream targets, such as CrkL (Crk-like protein), and also for the total forms of these proteins as loading controls.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the bands are visualized.
-
-
Densitometry: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition.
Colony Formation Assays (CFA)
This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony, which is a measure of their self-renewal capacity.
Objective: To evaluate the long-term effect of this compound and imatinib on the progenitor and stem cell potential of CML cells.[9]
Methodology:
-
Cell Preparation: CML cell lines or primary patient cells are treated with this compound, imatinib, or a vehicle control for a specified duration.
-
Plating: A low number of viable cells are plated in a semi-solid medium, such as methylcellulose, which supports the growth of hematopoietic colonies.
-
Incubation: Plates are incubated for 1-2 weeks to allow for colony formation.
-
Colony Counting: The number of colonies in each plate is counted.
-
Serial Re-plating: To assess the effect on self-renewal, colonies can be harvested, dissociated into single cells, and re-plated in fresh semi-solid medium for subsequent rounds of colony formation.[9]
-
Data Analysis: The number of colonies in the drug-treated groups is compared to the control group to determine the inhibitory effect on clonogenic potential.
Mandatory Visualizations
BCR-ABL Signaling Pathway and TKI Inhibition
Caption: BCR-ABL signaling and points of inhibition by Imatinib and this compound.
Experimental Workflow for TKI Comparison
References
- 1. This compound Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Comparison of the Effects of Imatinib and this compound on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acts against the most resistant types of chronic myeloid leukemia | MD Anderson Cancer Center [mdanderson.org]
- 4. This compound vs. Imatinib as Frontline Treatment for Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Matching Adjusted Indirect Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound vs Imatinib in Frontline Philadelphia Chromosome–Positive Acute Lymphoblastic Leukemia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound vs Imatinib in Frontline Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. BCR-ABL1 compound mutants display differential and dose-dependent responses to this compound | Haematologica [haematologica.org]
- 9. In Vitro Comparison of the Effects of Imatinib and this compound on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ponatinib and Dasatinib Efficacy in Treating Philadelphia Chromosome-Positive Leukemias
For researchers and drug development professionals, this guide provides a comprehensive comparison of the tyrosine kinase inhibitors (TKIs) ponatinib and dasatinib, focusing on their efficacy in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) and chronic myeloid leukemia (CML). The information presented is supported by clinical trial data and preclinical experimental evidence.
This compound, a third-generation TKI, and dasatinib, a second-generation TKI, are both potent inhibitors of the BCR-ABL1 kinase, the hallmark of Ph+ leukemias. However, their distinct molecular structures and binding mechanisms result in different efficacy profiles, particularly in the context of resistance mutations. This guide delves into a detailed comparative analysis of their clinical effectiveness, supported by experimental methodologies for key assays used in their evaluation.
Clinical Efficacy in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)
Clinical studies have demonstrated the high efficacy of both this compound and dasatinib in the treatment of Ph+ ALL, both as frontline therapy in combination with chemotherapy and in relapsed or refractory settings. However, comparative data suggests potential advantages for this compound in achieving deeper and more durable responses.
A propensity score analysis comparing frontline therapy with hyper-CVAD chemotherapy in combination with either this compound or dasatinib showed significantly better outcomes for the this compound-containing regimen. The 3-year event-free survival (EFS) rates were 69% for the this compound group versus 46% for the dasatinib group, and the 3-year overall survival (OS) rates were 83% and 56%, respectively[1]. Patients treated with this compound also achieved higher rates of minimal residual disease (MRD) negativity and complete molecular response[2].
In a retrospective study of Ph+ ALL with central nervous system (CNS) relapse, both drugs showed high response rates, but this compound was associated with a shorter time to achieve remission.[3] Notably, this compound demonstrated superior OS and relapse-free survival (RFS) compared to dasatinib in patients both with and without the T315I mutation.[3]
More recent clinical trials are exploring chemotherapy-free induction/consolidation regimens. The GIMEMA ALL2820 trial is comparing a combination of this compound and blinatumomab to a prior study's combination of dasatinib and blinatumomab. Preliminary results suggest a lower relapse rate with the this compound combination[4].
Table 1: Comparative Efficacy of this compound vs. Dasatinib in Ph+ ALL
| Efficacy Endpoint | This compound-based Therapy | Dasatinib-based Therapy | Source |
| Frontline Hyper-CVAD Combination (Propensity Score Matched) | [1] | ||
| 3-Year Event-Free Survival (EFS) | 69% | 46% | |
| 3-Year Overall Survival (OS) | 83% | 56% | [2] |
| CNS Relapse (Retrospective Study) | [3] | ||
| Complete Remission (CR) Rate | 100% (9/9) | 83.3% (10/12) | [3] |
| MRD-Negative CR Rate | 88.9% | 58.3% | [3] |
| Median Time to CR | 5 weeks | 8 weeks | [3] |
| Median OS (with or without T315I) | Not Reached | 27.6 months | [3] |
| Median RFS (without T315I) | Not Reached | 16.2 months | [3] |
Clinical Efficacy in Chronic Myeloid Leukemia (CML)
In CML, the choice between this compound and dasatinib is often dictated by the patient's treatment history and the presence of specific BCR-ABL1 kinase domain mutations. The most significant differentiator is the T315I mutation, which confers resistance to all first and second-generation TKIs, including dasatinib, but remains sensitive to this compound.
This compound has demonstrated high efficacy in heavily pretreated CML patients, including those who have failed multiple prior TKIs. In the PACE trial, this compound induced deep and durable responses in chronic phase CML patients who had previously been treated with second-generation TKIs[5]. For patients receiving this compound as a second-line therapy, a high rate of complete cytogenetic response (CCyR) and deep molecular responses have been observed[6][7].
Direct head-to-head randomized trials comparing this compound and dasatinib in the second-line setting for CML are limited. However, data from separate studies indicate that while dasatinib is an effective second-line option after imatinib failure, this compound is a critical option for patients with resistance to second-generation TKIs or those harboring the T315I mutation[5][6].
Table 2: Efficacy of this compound and Dasatinib in Second-Line and Heavily Pretreated CML
| Efficacy Endpoint | This compound (Second-Line/Heavily Pretreated) | Dasatinib (Second-Line after Imatinib Failure) | Source |
| This compound (Second-Line) | [7] | ||
| Complete Cytogenetic Response (CCyR) | 100% | Not Directly Compared | [7] |
| MR4.5 | 100% | Not Directly Compared | [7] |
| This compound (After 2nd Gen TKI Failure) | [5] | ||
| Complete Cytogenetic Response (by 2 years) | ~50% | Not Applicable | [5] |
| Dasatinib (DASISION Trial - First-Line) | [8] | ||
| Complete Cytogenetic Response (by 5 years) | Not Applicable | 83% | |
| Major Molecular Response (by 5 years) | Not Applicable | 76% |
Note: The data for this compound and dasatinib in the table above are from different clinical trials with distinct patient populations and are not from a direct head-to-head comparison in the same patient cohort. The DASISION trial data for dasatinib is from a first-line setting, provided here for context on its general efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical efficacy studies. Below are representative protocols for key experiments used to compare this compound and dasatinib.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of this compound and dasatinib on leukemia cell lines.
1. Cell Culture:
-
Culture human CML (e.g., K562) or Ph+ ALL (e.g., TOM-1) cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
3. Drug Treatment:
-
Prepare serial dilutions of this compound and dasatinib in culture medium.
-
Add 100 µL of the drug solutions to the respective wells to achieve a final volume of 200 µL and the desired final drug concentrations. Include a vehicle control (e.g., DMSO).
4. Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
5. MTT Addition:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
6. Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
7. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
8. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from the dose-response curve.
BCR-ABL1 Kinase Inhibition Assay (Western Blot for Phospho-CrkL)
This assay measures the ability of this compound and dasatinib to inhibit the kinase activity of BCR-ABL1 by assessing the phosphorylation of its direct substrate, CrkL.
1. Cell Treatment and Lysis:
-
Treat leukemia cells with varying concentrations of this compound or dasatinib for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated CrkL (p-CrkL) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total CrkL and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Densitometry Analysis:
-
Quantify the band intensities using image analysis software. The level of p-CrkL is normalized to total CrkL or the loading control.
In Vivo Efficacy Study (Mouse Xenograft Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and dasatinib in a mouse model of leukemia.
1. Cell Line Preparation:
-
Use a human leukemia cell line (e.g., K562-luc, engineered to express luciferase for bioluminescent imaging) for xenotransplantation.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice), which can accept human cell grafts.
3. Xenotransplantation:
-
Inject 1-5 x 10^6 leukemia cells intravenously (tail vein) into each mouse.
4. Tumor Burden Monitoring:
-
Monitor the engraftment and progression of leukemia by weekly bioluminescent imaging (BLI) after intraperitoneal injection of D-luciferin.
5. Drug Treatment:
-
Once the leukemia is established (detectable BLI signal), randomize the mice into treatment groups: vehicle control, this compound, and dasatinib.
-
Administer the drugs daily via oral gavage at predetermined doses.
6. Efficacy Assessment:
-
Continue to monitor tumor burden using BLI throughout the treatment period.
-
Monitor animal weight and overall health.
-
At the end of the study, or when control animals show signs of advanced disease, euthanize the mice and harvest tissues (bone marrow, spleen, liver) for further analysis (e.g., flow cytometry to quantify human leukemia cells, Western blot to assess target inhibition).
7. Survival Analysis:
-
In a parallel cohort, monitor the survival of the treated and control mice. The endpoint is typically defined by a certain level of tumor burden or clinical signs of disease.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding of the comparative efficacy of this compound and dasatinib.
BCR-ABL1 Signaling Pathway
The constitutively active BCR-ABL1 tyrosine kinase drives the proliferation and survival of Ph+ leukemia cells through the activation of multiple downstream signaling pathways. Both this compound and dasatinib inhibit BCR-ABL1, thereby blocking these pro-leukemic signals.
Caption: BCR-ABL1 signaling pathways inhibited by this compound and dasatinib.
Experimental Workflow for TKI Efficacy Comparison
The following workflow illustrates a typical preclinical pipeline for comparing the efficacy of novel tyrosine kinase inhibitors like this compound and dasatinib.
Caption: A typical preclinical workflow for comparing TKI efficacy.
References
- 1. Hyper-CVAD + this compound vs. hyper-CVAD + dasatinib as frontline therapy for Ph-positive ALL: a propensity score analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyper-CVAD plus this compound versus hyper-CVAD plus dasatinib as frontline therapy for patients with Philadelphia chromosome-positive acute lymphoblastic leukemia: A propensity score analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Efficacy and Safety of this compound and Dasatinib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia With Central Nervous System Relapse: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Efficacy and safety of second-line this compound after failure of a single previous tyrosine kinase inhibitor for chronic myeloid leukemia patients in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Dosing Strategies for Improving the Risk-Benefit Profile of this compound in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Third-Generation Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the performance of third-generation tyrosine kinase inhibitors (TKIs) against clinically relevant mutations. The information is supported by experimental data to aid in the evaluation and selection of these targeted therapies.
Third-generation TKIs have been designed to overcome the resistance mechanisms that limit the efficacy of earlier-generation inhibitors. This guide focuses on the in vitro potency and selectivity of these agents, providing a comparative analysis based on key performance metrics such as IC50 values.
EGFR Tyrosine Kinase Inhibitors
Third-generation EGFR TKIs are designed to selectively target the T790M resistance mutation while sparing wild-type EGFR, thereby reducing toxicity. The following tables summarize the in vitro potency of several third-generation EGFR TKIs against various EGFR mutations.
Comparative Potency (IC50, nM) of Third-Generation EGFR TKIs
| Cell Line | EGFR Mutation Status | Osimertinib | Rociletinib | Olmutinib | Nazartinib |
| PC-9 | exon 19 del | 13 | 37 | - | 36 |
| H3255 | L858R | - | - | - | - |
| PC-9ER | exon 19 del, T790M | 13 | 37 | - | - |
| H1975 | L858R, T790M | 5 | 23 | - | - |
| Ba/F3 | WT | - | - | - | - |
| Ba/F3 | exon 19 del | - | - | - | - |
| Ba/F3 | L858R | - | - | - | - |
| Ba/F3 | exon 19 del, T790M | - | - | - | - |
| Ba/F3 | L858R, T790M | - | - | - | - |
Data synthesized from multiple in vitro studies. "-" indicates data not available from the searched sources.
EGFR Signaling Pathway and TKI Inhibition
The diagram below illustrates the EGFR signaling pathway and the mechanism of action of third-generation TKIs, as well as the development of resistance.
Ponatinib's Impact on Downstream Signaling: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ponatinib's performance against other tyrosine kinase inhibitors (TKIs) in modulating key downstream signaling pathways. The information is supported by experimental data to validate this compound's efficacy and mechanism of action.
This compound is a potent multi-targeted tyrosine kinase inhibitor known for its effectiveness in cancers driven by specific genetic mutations, most notably in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) with the T315I mutation.[1] Its therapeutic effect is achieved through the inhibition of various downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration. This guide delves into the validation of this compound's effects on these pathways, comparing its activity with other relevant TKIs.
Comparative Efficacy of this compound
This compound's primary target is the BCR-ABL fusion protein, and it is uniquely effective against the T315I "gatekeeper" mutation that confers resistance to first and second-generation TKIs like imatinib, nilotinib, dasatinib, and bosutinib.[1][2] Preclinical studies have demonstrated this compound's potent anti-BCR-ABL effects, with IC50 values ranging from 0.37 to 2.0 nM against both wild-type and mutant BCR-ABL kinases.[1][2]
Beyond BCR-ABL, this compound exhibits broad-spectrum activity against other tyrosine kinases, including those in the FGFR, VEGFR, and SRC families. This multi-targeted nature contributes to its efficacy in various cancer types but also to its side-effect profile.[2][3]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other TKIs against various kinases and cancer cell lines, providing a quantitative measure of their relative potency.
| Inhibitor | Target/Cell Line | IC50 Value | Reference |
| This compound | Wild-type BCR-ABL | 0.37 nM | [3] |
| T315I mutant BCR-ABL | 2.0 nM | [3] | |
| Ba/F3 cells expressing activated FGFR1-4 | <40 nmol/L | [3] | |
| RMS772 (Rhabdomyosarcoma cells) | <70 nmol/L | [3] | |
| Primary CML cells (wild-type BCR-ABL) | ~500-fold lower than normal cells | [3] | |
| SNU-449 (Hepatocellular carcinoma) | Not specified, but most sensitive among 16 TKIs | [4] | |
| Imatinib | Wild-type BCR-ABL | - | [2] |
| T315I mutant BCR-ABL | Ineffective | [2] | |
| Nilotinib | Wild-type BCR-ABL | - | [2] |
| T315I mutant BCR-ABL | Ineffective | [2][5] | |
| Dasatinib | Wild-type BCR-ABL | - | [2] |
| T315I mutant BCR-ABL | Ineffective | [2][5] | |
| Bosutinib | Wild-type BCR-ABL | - | [2] |
| T315I mutant BCR-ABL | Ineffective | [2] | |
| Ruxolitinib | STAT3 signaling | Less effective than this compound | [6] |
| Tofacitinib | STAT3 signaling | Less effective than this compound | [6] |
| Ibrutinib | STAT3 signaling | Less effective than this compound | [6] |
Downstream Signaling Pathway Modulation
This compound's therapeutic effects are mediated through the inhibition of several critical downstream signaling pathways.
BCR-ABL Signaling Pathway
In CML, the constitutively active BCR-ABL tyrosine kinase drives cell proliferation and survival through downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[2] this compound effectively inhibits BCR-ABL, leading to the suppression of these pro-survival signals and the induction of apoptosis in leukemic cells.[2]
Caption: this compound inhibits the BCR-ABL signaling pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key regulator of cell growth and differentiation.[7] Studies have shown that this compound can downregulate the ERK/MEK MAPK pathway, contributing to its anti-proliferative effects.[4][8] However, in some contexts, paradoxical activation of the MAPK pathway has been observed with certain TKIs, a phenomenon that can be exploited for combination therapies.[9]
Caption: this compound's inhibitory effect on the MAPK/ERK pathway.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a major role in tumor cell proliferation, survival, and invasion.[10] this compound has been identified as a potent inhibitor of STAT3 signaling driven by various upstream activators like EGF, IL-6, and IL-11.[6][10] It has been shown to inhibit STAT3 phosphorylation, nuclear localization, and transcriptional activity.[6][11] When compared to five other FDA-approved SRC and Janus Kinase (JAK) inhibitors, this compound demonstrated a superior ability to inhibit STAT3 activity.[10]
Caption: this compound inhibits multiple points in the STAT3 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to assess the effects of this compound on downstream signaling.
Western Blotting for Protein Phosphorylation
This technique is used to detect the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Lysis: Treat cancer cell lines (e.g., K562, DLD-1) with various concentrations of this compound or other TKIs for specified time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-STAT3, STAT3, p-ERK, ERK, p-AKT, AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or other TKIs for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
STAT3 Nuclear Translocation Assay
This assay visualizes the movement of STAT3 from the cytoplasm to the nucleus upon activation.
Protocol:
-
Cell Transfection: Transfect cells (e.g., DLD-1) with a STAT3-GFP (Green Fluorescent Protein) expression vector.
-
Drug Treatment and Stimulation: After 48 hours, treat the cells with or without this compound for a specified time, followed by stimulation with a STAT3 activator (e.g., IL-11) for 1 hour.
-
Cell Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and stain the nuclei with DAPI (4′,6-diamidino-2-phenylindole).
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of STAT3-GFP to determine the ratio of nuclear to cytoplasmic localization.[6][11]
Conclusion
The experimental data robustly validates this compound as a potent inhibitor of multiple downstream signaling pathways critical for cancer cell survival and proliferation. Its unique efficacy against the T315I BCR-ABL mutation sets it apart from other TKIs. Furthermore, its ability to broadly target STAT3 signaling highlights its potential therapeutic application in a wider range of malignancies. The provided comparative data and experimental protocols offer a valuable resource for researchers in the field of oncology and drug development.
References
- 1. dovepress.com [dovepress.com]
- 2. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [this compound inhibits the proliferation of SNU-449 human hepatocellular cancer cells and blocks MAPK and PDK1/AKT/mTOR signaling pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Multiple Signaling Pathways Involved in STAT3 Signaling and Attenuates Colorectal Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Investigations on Reaction Mechanisms of the Covalent Inhibitors this compound and Analogs Targeting the Extracellular Signal-Regulated Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Proliferation and Induces Apoptosis of Liver Cancer Cells, but Its Efficacy Is Compromised by Its Activation on PDK1/Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound Inhibits Multiple Signaling Pathways Involved in STAT3 Signaling and Attenuates Colorectal Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Ponatinib Demonstrates Superior Efficacy in Overcoming Dasatinib Resistance in CML Cell Lines
A comprehensive analysis of preclinical data highlights ponatinib's potent activity against chronic myeloid leukemia (CML) cell lines that have developed resistance to dasatinib, a second-generation tyrosine kinase inhibitor (TKI). This guide provides a comparative overview of the efficacy of this compound, supported by experimental data, detailed protocols, and an exploration of the underlying molecular mechanisms of resistance.
For researchers and drug development professionals engaged in the CML therapeutic landscape, understanding the nuances of TKI resistance is paramount. Dasatinib, while effective, can be rendered inactive by specific mutations in the BCR-ABL1 kinase domain, most notably the T315I "gatekeeper" mutation, or through the activation of alternative, BCR-ABL1-independent signaling pathways. This compound, a third-generation TKI, has been designed to overcome these resistance mechanisms.
Comparative Efficacy of this compound and Dasatinib
Experimental data from multiple studies consistently demonstrate this compound's ability to inhibit the proliferation of dasatinib-resistant CML cell lines at nanomolar concentrations, whereas dasatinib's efficacy is significantly diminished, often requiring micromolar concentrations to achieve a similar effect.
Cell Viability (IC50) Data
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and dasatinib in various CML cell lines, including those with known resistance mutations.
| Cell Line | BCR-ABL1 Status | Dasatinib IC50 | This compound IC50 | Reference |
| K562 | Wild-type | ~1-4.6 nM | ~7.2 nM | [1][2] |
| K562-BMS-R (Dasatinib-Resistant) | Wild-type (BCR-ABL independent resistance) | 25 µM | Not explicitly stated, but resistance overcome by targeting alternative pathways | [1] |
| Ba/F3 p210 | Wild-type | Sensitive (IC50 not specified) | 1 nM | [3] |
| Ba/F3 T315I | T315I mutation | Resistant (IC50 >300 nM) | 8-11 nM | [3][4] |
| K562 T315I | T315I mutation | Resistant | Sensitive (IC50 not specified, but sensitive) | [5] |
| K562 T315I-R (this compound-Resistant derivative) | T315I mutation | Not Tested | 635 nM | [5] |
| K562 DOX 55D-R (Dasatinib-Resistant, this compound-Resistant derivative) | G250E/E255K compound mutation | Not Tested | 478 nM | [5] |
Table 1: Comparative IC50 Values of Dasatinib and this compound in CML Cell Lines. The data clearly indicates that while dasatinib is potent against wild-type BCR-ABL1, its efficacy is severely compromised in the presence of the T315I mutation and in cell lines with acquired resistance. This compound, in contrast, retains high potency against the T315I mutant and other resistant variants.
Mechanisms of Dasatinib Resistance and this compound's Action
Dasatinib resistance in CML can be broadly categorized into two types: BCR-ABL1-dependent and -independent mechanisms.
BCR-ABL1-Dependent Resistance
This form of resistance is primarily due to mutations within the BCR-ABL1 kinase domain that prevent dasatinib from binding effectively.
-
T315I Mutation: The most common and potent resistance mutation, T315I, is located at the "gatekeeper" residue of the ATP-binding pocket. This substitution of threonine with a bulkier isoleucine residue sterically hinders the binding of dasatinib. This compound's unique molecular structure, featuring a carbon-carbon triple bond, allows it to bind effectively to the ATP-binding pocket despite the T315I mutation.[3][6]
-
Compound Mutations: The emergence of multiple mutations within the same BCR-ABL1 allele can also confer resistance to dasatinib. This compound has shown efficacy against various compound mutations, although very complex combinations can lead to reduced sensitivity.[5]
Figure 1: BCR-ABL1 Dependent Resistance. Dasatinib's inhibition of BCR-ABL1 is blocked by the T315I mutation, while this compound effectively inhibits both wild-type and T315I mutant BCR-ABL1.
BCR-ABL1-Independent Resistance
In some cases, CML cells can become resistant to dasatinib even without new BCR-ABL1 mutations. This occurs through the activation of alternative signaling pathways that bypass the need for BCR-ABL1 activity for survival and proliferation.
-
Axl Overexpression: The receptor tyrosine kinase Axl has been identified as a key player in BCR-ABL1-independent TKI resistance. Overexpression of Axl can lead to the activation of downstream pro-survival pathways, such as the PI3K/Akt and MAPK/ERK pathways, rendering the cells less dependent on BCR-ABL1 signaling. This compound's broader kinase inhibition profile may contribute to its efficacy in this context, although specific Axl inhibition is also being explored as a therapeutic strategy.
-
Activation of Src Family Kinases: Increased activation of Src family kinases, such as Lyn and Hck, can also contribute to dasatinib resistance.
Figure 2: BCR-ABL1 Independent Resistance. Overexpression of Axl activates downstream survival pathways, bypassing the inhibitory effect of dasatinib on BCR-ABL1.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of TKIs in CML cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed CML cells (e.g., K562, Ba/F3) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: Add serial dilutions of this compound or dasatinib to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Western Blot for Phospho-CrkL
This assay is used to assess the inhibition of BCR-ABL1 kinase activity by measuring the phosphorylation of its downstream substrate, CrkL.
-
Cell Treatment and Lysis: Treat CML cells with various concentrations of this compound or dasatinib for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CrkL (p-CrkL) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total CrkL or a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-CrkL.
Conclusion
The available preclinical evidence strongly supports the superior efficacy of this compound in dasatinib-resistant CML cell lines. Its ability to overcome the formidable T315I mutation and its activity in the context of BCR-ABL1-independent resistance mechanisms make it a critical therapeutic option for patients who have failed dasatinib therapy. The experimental data, particularly the stark differences in IC50 values, provide a clear rationale for the clinical use of this compound in this patient population. Further research into the precise mechanisms of this compound's action against various forms of TKI resistance will continue to refine its clinical application and inform the development of future generations of CML therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Modelling this compound resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Navigating Resistance: A Comparative Analysis of Ponatinib and Asciminib in BCR-ABL1 Driven Leukemias
For researchers, scientists, and drug development professionals, understanding the nuances of resistance to targeted therapies is paramount. In the landscape of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), the emergence of resistance to tyrosine kinase inhibitors (TKIs) that target the BCR-ABL1 oncoprotein remains a significant clinical challenge. This guide provides a detailed comparison of two potent TKIs, ponatinib and asciminib, with a focus on their cross-resistance profiles, supported by experimental data and detailed methodologies.
This compound, an ATP-competitive TKI, has demonstrated broad efficacy against various BCR-ABL1 mutations, including the gatekeeper T315I mutation.[1] However, its effectiveness can be compromised by the emergence of compound mutations, where two or more mutations exist on the same BCR-ABL1 allele.[1][2] Asciminib, a first-in-class allosteric inhibitor, binds to the myristoyl pocket of the ABL1 kinase domain, offering a distinct mechanism of action.[1][3] While active against many single mutations, including T315I, asciminib monotherapy is generally ineffective against compound mutants.[4][5]
The distinct binding sites and mechanisms of action of this compound and asciminib have led to investigations into their combined use to overcome resistance. Studies have shown that the combination of this compound and asciminib can synergistically inhibit the growth of CML cells harboring T315I-inclusive compound mutations, re-sensitizing previously resistant clones to treatment.[6][7] This combinatorial approach has been shown to suppress the emergence of resistant mutants in vitro and has demonstrated enhanced efficacy in preclinical in vivo models.[6][8]
Quantitative Analysis of Inhibitory Activity
The following tables summarize the in vitro efficacy of this compound and asciminib, alone and in combination, against various BCR-ABL1 mutations. The data, presented as IC50 values (the concentration of drug required to inhibit cell proliferation by 50%), is derived from studies using murine Ba/F3 cells engineered to express specific human BCR-ABL1 mutations.
Table 1: IC50 Values (nM) of Asciminib and this compound Against Single BCR-ABL1 Mutations
| Mutation | Asciminib IC50 (nM) | This compound IC50 (nM) |
| Native BCR-ABL1 | 3.8 | Data not consistently reported |
| T315I | Potent activity | Effective |
| F359V | >2500 (High Resistance) | Sensitive |
| Y253H | Sensitive | Sensitive |
| E255V | Sensitive | Sensitive |
| Mutations in Myristoyl Pocket (e.g., A337V, P465S) | High Resistance | Sensitive |
Note: Specific IC50 values for this compound against all single mutations were not uniformly available in the reviewed literature, but it is generally effective against most single kinase domain mutations. Asciminib shows potent activity against native BCR-ABL1 and many single mutations but is notably ineffective against mutations in the myristoyl-binding pocket, such as A337V and P465S, which can emerge during treatment.[1][3] Conversely, mutations at position F359 in the kinase domain confer high-level resistance to asciminib.[6]
Table 2: Efficacy of this compound and Asciminib Combination Against Compound Mutations
| Compound Mutation | Asciminib Alone IC50 (nM) | This compound Alone IC50 (nM) | This compound IC50 (nM) with Asciminib (50 nM) | Fold Reduction in this compound IC50 |
| Y253H/T315I | >2500 | 316 | Significantly Reduced | 1.9 to 18.5-fold for T315I-inclusive mutants |
| E255V/T315I | >2500 | 661 | Significantly Reduced | 1.9 to 18.5-fold for T315I-inclusive mutants |
| T315I/H396R | >2500 | High Resistance | Efficacy Restored | Not explicitly quantified |
| Non-T315I Compound Mutants | >2500 | Varying Activity | Significantly Reduced | 3.1 to 6.3-fold |
Source: Data compiled from multiple studies.[1][4] The combination of asciminib with this compound demonstrates a significant reduction in the this compound IC50 for both T315I-inclusive and non-T315I compound mutations, restoring sensitivity at clinically achievable concentrations.[4][6]
Visualizing Mechanisms and Workflows
To better understand the underlying biology and experimental approaches, the following diagrams illustrate the BCR-ABL1 signaling pathway, the distinct mechanisms of action of this compound and asciminib, and a typical experimental workflow for assessing drug sensitivity.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. The following are summarized protocols for key experiments cited in the literature.
Cell Lines and Culture
Murine pro-B Ba/F3 cells are a common model system as their survival is dependent on the expression of a constitutively active kinase like BCR-ABL1. These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and, for the parental line, IL-3. For Ba/F3 cells expressing BCR-ABL1 constructs, IL-3 is withdrawn from the media, making their proliferation solely dependent on BCR-ABL1 kinase activity.
In Vitro Cell Proliferation (IC50) Assay
-
Cell Seeding: Ba/F3 cells expressing a specific BCR-ABL1 mutant are seeded into 96-well plates at a density of approximately 5,000 cells per well.[9]
-
Drug Preparation and Treatment: this compound and asciminib are serially diluted to a range of concentrations. The cells are then treated with the single agents or their combinations.
-
Incubation: The treated plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.[9]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo.[9]
-
Data Analysis: The results are normalized to untreated control cells, and the IC50 values are calculated using non-linear regression analysis.
BCR-ABL1 Kinase Activity Assay
To directly measure the inhibition of BCR-ABL1 kinase activity, whole-cell extracts can be used in an in vitro kinase assay.[10]
-
Cell Lysis: Cells treated with inhibitors are lysed to extract proteins.
-
Substrate Immobilization: A known BCR-ABL1 substrate, such as a GST-CrkL fusion protein, is immobilized on agarose beads.[10]
-
Kinase Reaction: The immobilized substrate is incubated with the cell lysate containing BCR-ABL1, ATP, and a kinase buffer.
-
Detection: The phosphorylation of the substrate is detected by immunoblotting using an anti-phosphotyrosine antibody. The signal intensity corresponds to the kinase activity.
In Vivo Murine Leukemia Model
-
Cell Injection: Immunocompromised mice are injected intravenously with Ba/F3 cells expressing a resistant BCR-ABL1 compound mutation.
-
Treatment: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood analysis), mice are treated daily with this compound, asciminib, the combination, or a vehicle control.
-
Monitoring: Disease progression is monitored by assessing tumor burden and overall survival.
-
Outcome Analysis: The efficacy of the treatments is evaluated by comparing the survival curves and tumor growth inhibition between the different treatment groups.[8][11]
Conclusion
The emergence of cross-resistance between this compound and asciminib is a complex issue dictated by the specific BCR-ABL1 mutations present. While single-agent therapy with either drug can be effective against certain mutations, the combination of this compound and asciminib represents a promising strategy to overcome resistance, particularly in the context of compound mutations that are refractory to monotherapy. The synergistic effect observed in preclinical studies provides a strong rationale for the clinical evaluation of this combination in patients with highly resistant CML and Ph+ ALL. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the mechanisms of resistance and the efficacy of novel therapeutic combinations.
References
- 1. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to this compound therapy in chronic myeloid leukemia - Thomas O'Hare [grantome.com]
- 3. Treatment-Emergent Resistance to Asciminib in Chronic Myeloid Leukemia Patients Due to Myristoyl-Binding Pocket-Mutant of BCR::ABL1/A337V Can Be Effectively Overcome with Dasatinib Treatment [mdpi.com]
- 4. Combining the Allosteric Inhibitor Asciminib with this compound Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asciminib and this compound exert synergistic anti-neoplastic effects on CML cells expressing BCR-ABL1T315I-compound mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Asciminib and this compound exert synergistic anti-neoplastic effects on CML cells expressing BCR-ABL1 T315I-compound mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination therapies with this compound and asciminib in a preclinical model of chronic myeloid leukemia blast crisis with compound mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Ponatinib vs. Bosutinib in Chronic Myeloid Leukemia Models
In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), ponatinib and bosutinib stand out as potent BCR-ABL1 tyrosine kinase inhibitors (TKIs). While both have demonstrated clinical efficacy, their preclinical profiles reveal distinct potencies, specificities, and mechanisms of action. This guide provides a detailed comparison of this compound and bosutinib in preclinical CML models, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Efficacy Against Wild-Type and Mutated BCR-ABL1
A critical differentiator between TKIs is their activity against the array of BCR-ABL1 mutations that confer resistance to earlier-generation inhibitors. This compound, a third-generation TKI, was specifically designed to overcome the formidable T315I "gatekeeper" mutation, which is impervious to first and second-generation TKIs, including bosutinib.
Preclinical studies consistently demonstrate this compound's superior potency against a wide range of BCR-ABL1 mutants. In cellular assays using Ba/F3 murine myeloid cells engineered to express various BCR-ABL1 mutations, this compound exhibits low nanomolar IC50 values against both wild-type and all tested single mutants, including T315I. Bosutinib, a second-generation dual Src/Abl inhibitor, is effective against many imatinib-resistant mutants but lacks activity against the T315I and V299L mutations.
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and bosutinib against various CML cell lines and Ba/F3 cells expressing different BCR-ABL1 mutations.
Table 1: IC50 Values (nM) in CML Cell Lines
| Cell Line | This compound | Bosutinib |
| KCL22 | ~5-10 nM | ~40-50 nM |
| LAMA-84 | ~1-5 nM | ~20-30 nM |
| K562 | ~6 nM | ~40-60 nM |
Note: IC50 values are approximate and can vary between studies and experimental conditions. Data compiled from multiple sources.
Table 2: IC50 Values (nM) against BCR-ABL1 Mutants in Ba/F3 Cells
| BCR-ABL1 Mutant | This compound | Bosutinib |
| Wild-Type | 0.5 - 3 | 20 - 40 |
| G250E | 1.5 - 8 | 100 - 150 |
| E255K | 2 - 10 | 150 - 200 |
| E255V | 2 - 10 | 200 - 300 |
| T315I | 5 - 16 | >1000 |
| M351T | 1 - 5 | 50 - 100 |
| F359V | 1.5 - 8 | 100 - 150 |
| V299L | Not specified | >1000 |
Data synthesized from multiple preclinical studies.
Impact on CML Progenitor and Stem Cells
A key challenge in CML therapy is the eradication of leukemic stem cells (LSCs), which are often resistant to TKIs and can lead to relapse. Preclinical studies suggest that this compound may be more effective than earlier-generation TKIs in targeting CML progenitor and stem cell populations. In vitro studies have shown that this compound is more effective than imatinib at reducing the number of cells with high aldehyde dehydrogenase (ALDH) activity, a marker for LSCs, and in diminishing the progenitor/stem cell potential in colony-forming assays. Furthermore, this compound was more effective in reducing the percentage of CD26-positive primary CML cells, another LSC marker.
Signaling Pathway Inhibition
Both this compound and bosutinib exert their anti-leukemic effects by inhibiting the constitutively active BCR-ABL1 kinase, thereby blocking downstream signaling pathways crucial for CML cell proliferation and survival. The primary targets include the Ras/MAPK, JAK/STAT, and PI3K/Akt pathways. Bosutinib is also a potent inhibitor of the Src family kinases (SFKs), which can be an alternative signaling pathway in some CML cells.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the IC50 values of this compound and bosutinib in CML cell lines.
-
Cell Seeding: CML cell lines (e.g., K562, KCL22, LAMA-84) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: this compound and bosutinib are serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.
-
Incubation: The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: If using MTT, a solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals. This step is not necessary for MTS.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression analysis.
Western Blotting for BCR-ABL1 Signaling
This protocol is used to assess the inhibition of BCR-ABL1 and downstream signaling pathways by this compound and bosutinib.
-
Cell Lysis: CML cells are treated with this compound, bosutinib, or a vehicle control for a specified time (e.g., 2-4 hours). The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-BCR-ABL1, total BCR-ABL1, phospho-STAT5, total STAT5, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Conclusion
Preclinical data strongly supports the superior potency of this compound over bosutinib, particularly in the context of BCR-ABL1 mutations that confer resistance to other TKIs. Its ability to effectively inhibit the T315I mutant is a key advantage. While bosutinib demonstrates efficacy against many imatinib-resistant strains and has a distinct profile due to its dual Src/Abl inhibition, this compound's broader and more potent activity against a wider range of mutants makes it a critical agent in preclinical CML research, especially for models of TKI resistance. The choice between these inhibitors in a research setting will depend on the specific CML model and the scientific question being addressed, with this compound being the clear choice for investigating and overcoming broad TKI resistance.
Navigating Ponatinib Resistance: A Comparative Guide to Novel Mutations
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. This guide provides a comprehensive comparison of novel single and compound mutations conferring resistance to ponatinib, a third-generation tyrosine kinase inhibitor (TKI). We present supporting experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
This compound is a potent oral TKI effective against chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases harboring the T315I mutation, which is resistant to earlier-generation TKIs. However, the emergence of novel resistance mutations presents a significant clinical challenge. This guide offers an objective analysis of these mutations to aid in the development of next-generation inhibitors and personalized therapeutic strategies.
Quantitative Analysis of this compound Resistance
The following tables summarize the in vitro efficacy of this compound and other TKIs against various BCR-ABL kinase domain mutations. The 50% inhibitory concentration (IC50) is a measure of drug potency; a higher IC50 value indicates greater resistance.
Table 1: IC50 Values (nM) of TKIs Against Single BCR-ABL Mutations
| Mutation | This compound | Imatinib | Dasatinib | Nilotinib |
| Wild-Type | 0.3 - 0.5 | 25 - 100 | 0.5 - 1.5 | 15 - 30 |
| T315I | 10 - 40 | >10,000 | >1,000 | >5,000 |
| G250E | 1.5 | 1,500 | 10 | 100 |
| E255K | 2.5 | 2,500 | 250 | 1,500 |
| E255V | 36 | 5,000 | 500 | 2,500 |
| Y253H | 1.2 | 2,000 | 5 | 800 |
| F359V | 1.0 | 800 | 3 | 150 |
Table 2: IC50 Values (nM) of this compound Against Compound BCR-ABL Mutations
| Compound Mutation | This compound IC50 (nM) |
| G250E/T315I | 49 |
| E255K/T315I | 106 |
| E255V/T315I | 425 |
| Y253H/E255V | Moderate Resistance |
| Y253H/F359V | 23.7 ± 1.7 |
| G250E/E255K | High Resistance |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize this compound resistance mutations.
Cell Viability and Proliferation Assay (MTS Assay)
This assay determines the number of viable cells in a culture by measuring the reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
This compound and other TKIs
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., Ba/F3 cells engineered to express specific BCR-ABL mutations) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Drug Treatment: Prepare serial dilutions of this compound and other TKIs. Add the desired concentrations of drugs to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Site-Directed Mutagenesis for Generating Resistant Cell Lines
This technique is used to introduce specific mutations into the BCR-ABL gene to create cell lines that model clinical resistance.
Materials:
-
Plasmid DNA containing the wild-type BCR-ABL gene
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
-
Cell line for transfection (e.g., Ba/F3)
-
Transfection reagent
-
Selection antibiotic (e.g., puromycin)
Procedure:
-
Primer Design: Design forward and reverse primers that contain the desired mutation in the center.
-
PCR Mutagenesis: Perform PCR using the wild-type BCR-ABL plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plasmid Purification: Isolate the mutated plasmid DNA from the E. coli.
-
Sequence Verification: Sequence the purified plasmid to confirm the presence of the desired mutation and the absence of other mutations.
-
Transfection: Transfect the sequence-verified plasmid into the desired cell line (e.g., Ba/F3).
-
Selection: Select for stably transfected cells by culturing them in the presence of a selection antibiotic.
-
Validation: Confirm the expression of the mutant BCR-ABL protein by Western blotting and validate the resistance phenotype using the cell viability assay described above.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound resistance can aid in understanding the underlying mechanisms.
BCR-ABL Dependent Resistance Pathway
Mutations in the BCR-ABL kinase domain can directly interfere with this compound binding, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.
Unlocking Synergistic Potential: A Comparative Guide to Ponatinib Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Ponatinib, a potent third-generation tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases with the T315I mutation. To enhance its therapeutic window and combat resistance, extensive research has focused on combining this compound with other chemotherapeutic agents. This guide provides a comparative analysis of the synergistic effects of this compound with various chemotherapeutics, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.
Preclinical Synergy of this compound with Other Kinase Inhibitors and Chemotherapeutics
Preclinical studies have been instrumental in identifying synergistic partners for this compound, providing a strong rationale for clinical investigation. The combination of this compound with the allosteric BCR-ABL1 inhibitor asciminib has shown remarkable synergy in CML models. Furthermore, combinations with traditional cytotoxic agents have been explored in various cancer types.
Quantitative Analysis of In Vitro Synergy
The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Combination Index (CI), calculated based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. The following table summarizes the synergistic interactions observed in preclinical studies.
| Combination | Cancer Type | Cell Lines | Key Findings | Quantitative Synergy Data (CI Values) |
| This compound + Asciminib | Chronic Myeloid Leukemia (CML) | KCL-22, K562, KU812 (including T315I mutant lines) | Synergistically inhibits proliferation and induces apoptosis in CML cells, including those with the T315I mutation. | CI < 1, indicating synergy, has been consistently reported. |
| This compound + Cytarabine | Acute Myeloid Leukemia (AML) | Not explicitly detailed in preclinical synergy studies found. | Clinical trials in FLT3-mutated AML show feasibility and high rates of minimal residual disease (MRD) negativity, suggesting a potent combined effect. | Preclinical CI values not readily available in the reviewed literature. |
| This compound + Vismodegib | BCR-ABL1-positive Leukemia | BaF3 cells expressing T315I BCR-ABL1 | The combination helps to eliminate therapy-resistant leukemia cells. | Specific CI values not provided in the abstract. |
Clinical Efficacy of this compound in Combination with Chemotherapy Regimens
Clinical trials have validated the preclinical promise of this compound combinations, leading to improved outcomes for patients with aggressive hematological malignancies.
Comparison of Clinical Trial Outcomes
The following table summarizes the key outcomes from clinical trials evaluating this compound in combination with standard chemotherapy regimens.
| Combination Regimen | Disease | Trial Name/Identifier | Key Efficacy Endpoints |
| This compound + Hyper-CVAD | Ph+ Acute Lymphoblastic Leukemia (ALL) | NCT01424982 | High rates of complete molecular remission (CMR) and overall survival. |
| This compound + FLAG-IDA | Blast-Phase Chronic Myeloid Leukemia (CML) | MATCHPOINT | Effective in inducing a second chronic phase, bridging patients to allogeneic stem cell transplant. |
| This compound + Reduced-Intensity Chemotherapy (vincristine, dexamethasone, methotrexate, cytarabine) | Ph+ Acute Lymphoblastic Leukemia (ALL) | PhALLCON (NCT03589326) | Superior minimal residual disease (MRD)-negative complete response (CR) rate compared to imatinib plus chemotherapy. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing drug synergy in vitro and in vivo.
In Vitro Synergy Assessment: Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.
1. Cell Culture and Drug Preparation:
- Culture cancer cell lines of interest in appropriate media and conditions.
- Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
2. Single-Agent Dose-Response:
- Seed cells in 96-well plates at a predetermined density.
- Treat cells with a range of concentrations for each drug individually to determine the IC50 (the concentration that inhibits 50% of cell growth).
- Cell viability can be assessed using assays such as MTT, MTS, or CellTiter-Glo.
3. Combination Treatment:
- Treat cells with various concentrations of both drugs in combination, typically at a constant ratio based on their individual IC50 values.
- Include single-agent controls and a vehicle control.
4. Data Analysis:
- Measure cell viability after a defined incubation period (e.g., 48-72 hours).
- Use software like CompuSyn to calculate the Combination Index (CI) for different effect levels (fractions affected, Fa).
- A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Synergy Assessment: Xenograft Mouse Models
Xenograft models are essential for evaluating the in vivo efficacy of drug combinations.
1. Cell Line/Patient-Derived Xenograft (PDX) Implantation:
- Subcutaneously implant cancer cells or patient-derived tumor fragments into immunocompromised mice (e.g., nude or NOD/SCID mice).
- Allow tumors to reach a palpable size (e.g., 100-200 mm³).
2. Treatment Groups:
- Randomize mice into four groups:
- Vehicle control
- This compound alone
- Chemotherapeutic agent alone
- This compound + chemotherapeutic agent
3. Drug Administration:
- Administer drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for cytotoxic agents).
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- Monitor animal weight and overall health as indicators of toxicity.
4. Endpoint Analysis:
- The primary endpoint is typically tumor growth inhibition.
- At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry) to assess the effects on signaling pathways.
- Survival can also be a key endpoint.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams were created using Graphviz (DOT language).
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Ponatinib
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Ponatinib, a potent antineoplastic agent. All laboratory personnel must adhere to these procedures to mitigate exposure risks and ensure a safe research environment.
This compound is classified as a hazardous drug that is toxic if swallowed, in contact with skin, or inhaled[1][2]. Therefore, stringent safety precautions are paramount. The following guidelines synthesize information from safety data sheets and established protocols for handling cytotoxic substances to provide a comprehensive operational plan.
Personal Protective Equipment (PPE) Recommendations
A risk assessment should always be conducted to ensure the appropriate level of protection for the specific tasks being performed[3]. The following table summarizes the minimum recommended PPE for handling this compound in various laboratory settings.
| Activity | Minimum Recommended PPE |
| Weighing and Compounding (Solid Form) | Double Chemotherapy Gloves, Disposable Gown (chemotherapy-approved), N95 or higher Respirator, Eye Protection (Safety Goggles), Face Shield |
| Reconstitution and Dilution (Liquid Form) | Double Chememotherapy Gloves, Disposable Gown (chemotherapy-approved), Eye Protection (Safety Goggles), Face Shield |
| In Vitro/In Vivo Administration | Double Chemotherapy Gloves, Disposable Gown (chemotherapy-approved), Eye Protection (Safety Glasses with side shields) |
| Handling of Contaminated Labware | Double Chemotherapy Gloves, Disposable Gown (chemotherapy-approved) |
| Waste Disposal | Double Chemotherapy Gloves, Disposable Gown (chemotherapy-approved) |
| Spill Cleanup | Double Chemotherapy Gloves, Disposable Gown (chemotherapy-approved), N95 or higher Respirator, Eye Protection (Safety Goggles), Face Shield, Shoe Covers |
Note: All PPE should be disposable and designated for single-use[4]. Reusable PPE is not recommended when handling this compound. Gowns should be shown to be resistant to permeability by hazardous drugs[4]. Two pairs of chemotherapy-tested gloves are required for many activities involving hazardous drugs[4].
Experimental Protocols: Donning and Doffing PPE
Proper technique in putting on and taking off PPE is critical to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on a disposable, chemotherapy-approved gown. Ensure it is fully snapped or tied in the back.
-
Respirator (if required): If handling solid this compound or there is a risk of aerosolization, don an N95 or higher-rated respirator. Perform a seal check.
-
Eye and Face Protection: Put on safety goggles and a face shield.
-
Gloves: Don the first pair of chemotherapy-tested gloves, ensuring the cuffs go over the gown's cuffs. Don the second pair of gloves, extending the cuffs over the first pair.
Doffing Sequence:
-
Gloves (Outer Pair): Remove the outer pair of gloves.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as it is removed. Dispose of them immediately in a designated cytotoxic waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respirator (if worn): Remove the respirator.
-
Hand Hygiene: Perform hand hygiene again.
Operational Plan: Waste Disposal
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations for cytotoxic waste.
-
Segregation: All this compound-contaminated waste, including unused drug, PPE, and labware, must be segregated from other laboratory waste streams[5].
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste[5].
-
Labeling: Containers should be clearly marked with "Cytotoxic Waste" or "Hazardous Drug Waste" labels.
-
Disposal: Contaminated materials should be disposed of in a designated waste container; yellow waste containers are often used for antineoplastic materials[6]. Follow your institution's specific procedures for the final disposal of this waste, which may include incineration by a licensed hazardous waste management company[7].
Visual Workflow Guides
The following diagrams illustrate key workflows for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response Protocol for a this compound Spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
